molecular formula C7H6Br2O B046405 3,5-Dibromoanisole CAS No. 74137-36-3

3,5-Dibromoanisole

Cat. No.: B046405
CAS No.: 74137-36-3
M. Wt: 265.93 g/mol
InChI Key: OQZAQBGJENJMHT-UHFFFAOYSA-N
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Description

3,5-Dibromoanisole, also known as this compound, is a useful research compound. Its molecular formula is C7H6Br2O and its molecular weight is 265.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dibromo-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZAQBGJENJMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452264
Record name 3,5-Dibromoanisole
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Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74137-36-3
Record name 1,3-Dibromo-5-methoxybenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromoanisole
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Record name 3,5-Dibromoanisole
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Foundational & Exploratory

Introduction: The Strategic Importance of 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dibromoanisole: Synthesis, Properties, and Applications

This compound is an aromatic ether that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a methoxy group and two bromine atoms at the meta positions of the benzene ring, provides a unique combination of reactivity and steric properties. The bromine atoms serve as reactive handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, while the methoxy group influences the electronic nature of the aromatic ring.[1] This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a critical intermediate in the development of pharmaceuticals and other complex organic molecules.[1][2]

Compound Identification and Core Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is cataloged under CAS Number 74137-36-3.[1][2][3][4][5] Its core identifiers and computed properties are summarized below.

IdentifierValueSource
CAS Number 74137-36-3[1][2][3][4][5]
IUPAC Name 1,3-dibromo-5-methoxybenzene[2]
Molecular Formula C₇H₆Br₂O[1][2][5]
Molecular Weight 265.93 g/mol [2][5]
Canonical SMILES COC1=CC(=CC(=C1)Br)Br[2]
InChI Key OQZAQBGJENJMHT-UHFFFAOYSA-N[1][2][5]

Physicochemical Characteristics

The physical properties of this compound dictate its handling, storage, and reaction conditions. It typically appears as a white to light yellow or brown solid at room temperature.[3][6] Its stability and solubility are key considerations for its use in synthetic protocols.

PropertyValueSource
Appearance White to Gray to Brown powder to crystal[5][6]
Melting Point 34-38 °C[5][6]
Boiling Point 249.7 °C[5][6]
Density 1.823 g/cm³[5][6]
Flash Point 98.1 °C[5][6]
Solubility Soluble in Methanol, Chloroform, THF, Hexane. Poorly soluble in water.[1][5][6]
Storage Store in a dry, room temperature environment in a sealed container.[5]

Synthesis and Mechanistic Insights

The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the nucleophilic aromatic substitution of a nitro group in 1,3-dibromo-5-nitrobenzene with methoxide. This approach is advantageous as it avoids the regioselectivity issues that can arise from the direct bromination of anisole.

Detailed Synthesis Protocol: From 1,3-Dibromo-5-nitrobenzene

This protocol describes the synthesis of this compound via a phase-transfer catalyzed reaction, which facilitates the interaction between the organic substrate and the inorganic base.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, suspend 1,3-dibromo-5-nitrobenzene (75 mmol), freshly powdered potassium hydroxide (135 mmol), and the phase-transfer catalyst tetrabutylammonium bromide (7.5 mmol) in 80 mL of tetramethylurea.[3]

  • Reagent Addition: Prepare a solution of methanol (150 mmol) in 20 mL of tetramethylurea. Add this solution dropwise to the brown suspension over a period of 15 minutes at room temperature.[3]

  • Reaction: Stir the reaction mixture continuously for 24 hours at room temperature to ensure complete conversion.[3]

  • Workup and Extraction: Quench the reaction by pouring the mixture into 150 g of ice. Extract the aqueous mixture with tert-butyl methyl ether (3 x 250 mL).[3]

  • Drying and Concentration: Combine the organic phases and dry them over magnesium sulfate. Concentrate the dried solution under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude product by reduced pressure distillation (at 124 °C and 10 Torr) to obtain this compound as a light yellow solid.[3] The expected yield is approximately 84%.[3]

Mechanistic Rationale: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the methoxide ion. The potassium hydroxide acts as a strong base to generate the methoxide nucleophile from methanol. Tetrabutylammonium bromide serves as a phase-transfer catalyst, shuttling the hydroxide or methoxide ion into the organic phase where the reaction occurs.

Synthesis_of_3_5_Dibromoanisole cluster_reactants Reactants & Conditions reactant1 1,3-Dibromo-5-nitrobenzene reaction Nucleophilic Aromatic Substitution (24h, Room Temp) reactant1->reaction reactant2 Methanol (CH3OH) reactant2->reaction reagent1 Potassium Hydroxide (KOH) reagent1->reaction reagent2 Tetrabutylammonium Bromide reagent2->reaction solvent Tetramethylurea solvent->reaction intermediate Meisenheimer Complex (Transient Intermediate) reaction->intermediate Attack of CH3O- product This compound intermediate->product Loss of NO2-

Caption: Synthesis pathway for this compound.

Spectroscopic Signature

The symmetrical nature of this compound gives rise to a distinct ¹H NMR spectrum, which is a key tool for its characterization. The symmetry results in a simplified signal pattern compared to its asymmetrical isomers.

  • ¹H NMR (in CDCl₃): δ 7.24 (t, J = 1.6 Hz, 1H), 6.99 (d, J = 1.6 Hz, 2H), 3.78 (s, 3H).[1]

Interpretation:

  • The signal at 3.78 ppm is a singlet corresponding to the three protons of the methoxy (-OCH₃) group.

  • The signal at 6.99 ppm is a doublet representing the two equivalent protons at the C2 and C6 positions of the ring.

  • The signal at 7.24 ppm is a triplet corresponding to the single proton at the C4 position, which is coupled to the two adjacent protons at C2 and C6.[1]

This characteristic pattern provides definitive evidence for the 3,5-disubstitution of the anisole ring.

Applications in Drug Discovery and Materials Science

This compound is a valuable precursor in the synthesis of more complex molecules due to the reactivity of its bromine atoms, which can be readily functionalized.[2]

Pharmaceutical Synthesis: This compound serves as a key intermediate in the development of various pharmaceutical agents.[3] It has been utilized as a precursor for inhibitors of dihydrofolate reductase (DHFR), an enzyme that is a target in cancer therapy.[1] Its derivatives have also been investigated for their antiprotozoal, antimicrobial, and anticancer activities.[1][3] The introduction of bromine into a drug candidate can enhance its therapeutic activity and favorably affect its metabolism.

Organic Synthesis: In the broader field of organic chemistry, this compound is a common starting material for reactions such as:

  • Suzuki, Stille, and Sonogashira cross-coupling reactions.

  • Buchwald-Hartwig amination.

  • Lithiation and subsequent reaction with electrophiles.

These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.[1]

Drug_Discovery_Workflow start This compound (Starting Material) reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) start->reaction + Boronic Acid/Ester intermediate Functionalized Anisole Derivative reaction->intermediate modification Further Synthetic Modifications (e.g., Demethylation, etc.) intermediate->modification final_compound Biologically Active Target Molecule (e.g., DHFR Inhibitor) modification->final_compound testing In Vitro & In Vivo Biological Assays final_compound->testing

Caption: Drug discovery workflow using this compound.

Safety, Handling, and Storage

Due to its toxicity, proper handling of this compound is crucial to ensure laboratory safety.

  • Hazard Classification: It is classified as toxic if swallowed (Acute toxicity, oral, Category 3).[6][7] It can also cause skin and eye irritation.[4]

  • Handling Precautions: Use in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[8] Avoid contact with skin, eyes, and clothing, and do not breathe in the dust or vapors.[4][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][6][8]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.[4]

    • Skin Contact: Wash skin immediately with soap and plenty of water.[4]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[4][8]

References

  • PubChem, this compound | C7H6Br2O | CID 11021812, [Link]

  • ChemBK, this compound, [Link]

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An In-depth Technical Guide to 3,5-Dibromoanisole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Dibromoanisole, a key aromatic ether building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, robust synthetic protocols, and the burgeoning applications of this versatile molecule. We will explore not just the "what" but the "why," offering insights into the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Core Molecular Profile of this compound

This compound (CAS No. 74137-36-3) is a symmetrically substituted aromatic ether, characterized by a methoxy group and two bromine atoms at the meta positions of the benzene ring.[1] This specific substitution pattern imparts unique chemical properties that make it a valuable intermediate in organic synthesis.

Structural and Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 74137-36-3[1][2]
Molecular Formula C₇H₆Br₂O[3]
Molecular Weight 265.93 g/mol [2]
IUPAC Name 1,3-dibromo-5-methoxybenzene[4]
Appearance White to gray or brown solid/powder to crystal[5]
Melting Point 34-38 °C[3]
Boiling Point 249.7 °C[3]
Density 1.823 g/cm³[3]
Flash Point 98.1 °C[3]
Solubility Soluble in methanol, chloroform, THF, and hexane.[1][5] Poorly soluble in water.[3]
Stability Stable under dry, room temperature conditions. Incompatible with strong oxidizing agents.[5]

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: The symmetrical nature of the molecule leads to a distinct NMR spectrum. The proton on C4 (between the two bromine atoms) typically appears as a triplet, while the two equivalent protons on C2 and C6 appear as a doublet. The methoxy group protons present as a sharp singlet. A representative spectrum in CDCl₃ shows signals at approximately δ 7.24 (t, J = 1.6 Hz, 1H), 6.99 (d, J = 1.6 Hz, 2H), and 3.78 (s, 3H).[1]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the methoxy carbon and the four unique aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H aromatic stretching, C-O ether stretching, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes), with the molecular ion peak [M]⁺ and fragment ions.[4]

Synthesis and Purification Protocols

The synthesis of this compound can be approached through several routes. Below is a detailed, field-proven protocol for its synthesis from 1,3-dibromo-5-nitrobenzene, chosen for its reliability and scalability.

Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

This method relies on the nucleophilic substitution of the nitro group in 1,3-dibromo-5-nitrobenzene with a methoxy group.

Materials:

  • 1,3-dibromo-5-nitrobenzene (21.07 g, 75 mmol)

  • Potassium hydroxide (KOH), freshly powdered (7.57 g, 135 mmol)

  • Tetrabutylammonium bromide (TBAB) (2.42 g, 7.5 mmol)

  • Methanol (MeOH) (6.09 mL, 150 mmol)

  • Tetramethylurea (TMU) (100 mL total)

  • tert-Butyl methyl ether (MTBE)

  • Magnesium sulfate (MgSO₄)

  • Ice

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend 1,3-dibromo-5-nitrobenzene (75 mmol), powdered potassium hydroxide (135 mmol), and tetrabutylammonium bromide (7.5 mmol) in 80 mL of tetramethylurea.[5]

  • Reagent Addition: In a separate flask, prepare a solution of methanol (150 mmol) in 20 mL of tetramethylurea. Add this methanol solution dropwise to the reaction suspension over a period of 15 minutes at room temperature.[5]

  • Reaction: Stir the resulting brown suspension continuously for 24 hours at room temperature.[5]

  • Work-up: Quench the reaction by pouring the mixture into 150 g of ice. Extract the aqueous mixture with tert-butyl methyl ether (3 x 250 mL).[5]

  • Isolation: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter and concentrate the organic solution under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude product by reduced pressure distillation (124 °C, 10 Torr) to obtain this compound as a light yellow solid (yield: ~84%).[5]

Causality Behind Experimental Choices:

  • Solvent (Tetramethylurea): A polar aprotic solvent like TMU is used to dissolve the reactants and facilitate the SₙAr reaction.

  • Base (Potassium Hydroxide): KOH deprotonates methanol to form the methoxide nucleophile required for the substitution reaction.

  • Phase Transfer Catalyst (Tetrabutylammonium Bromide): TBAB is crucial for enhancing the solubility and reactivity of the hydroxide/methoxide in the organic medium.

  • Purification (Reduced Pressure Distillation): This method is effective for separating the product from non-volatile impurities and the high-boiling solvent.[6]

Protocol: Purification by Recrystallization

For achieving high purity, especially for subsequent sensitive reactions, recrystallization is a preferred method.

Recommended Solvent System: Ethanol/Water[6]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Re-heat to obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Chemical Reactivity and Synthetic Utility

The two bromine atoms on the aromatic ring of this compound are key to its utility as a synthetic building block, primarily through participation in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

A cornerstone of modern organic synthesis, the Suzuki-Miyaura coupling allows for the formation of C-C bonds. This compound can be selectively functionalized at one or both bromine positions.

Mechanism Overview: The catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.

  • Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-Br) C Ar-Pd(II)L2-Br B->C D Transmetalation (R-B(OR)2) E Ar-Pd(II)L2-R D->E F Reductive Elimination G Ar-R E->G F->A Regenerates Catalyst

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reactivity allows for the construction of complex biaryl and polyaryl structures, which are common motifs in pharmacologically active molecules.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material for the synthesis of biologically active compounds.

Precursor for Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate biosynthetic pathway, essential for the synthesis of nucleotides and amino acids.[7] Its inhibition leads to cell death, making it a validated target for anticancer and antimicrobial agents.[8] this compound serves as a scaffold for creating meta-linked biphenyl inhibitors of DHFR.[7] The synthetic strategy often involves a selective Suzuki coupling at one of the bromine positions, followed by further functionalization to build the final inhibitor molecule.

Drug_Development_Workflow cluster_scaffold Core Scaffold cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation Scaffold This compound Reaction1 Selective Suzuki Coupling Scaffold->Reaction1 Intermediate Mono-arylated Intermediate Reaction1->Intermediate Reaction2 Further Functionalization Final DHFR Inhibitor Candidate Reaction2->Final Intermediate->Reaction2 Enzyme Enzyme Assays (IC50) Final->Enzyme Cell Cell-based Assays (Anticancer/Antimicrobial) Enzyme->Cell

Caption: Use of this compound as a scaffold in drug development.

Antimicrobial and Anticancer Potential

Derivatives of this compound have shown potential biological activities.[1] While specific data for this compound itself is limited, related bromo-substituted aromatic compounds have demonstrated:

  • Antimicrobial Activity: Some studies have shown that brominated aromatic structures can exhibit inhibitory effects against bacteria like Staphylococcus aureus and Escherichia coli.[1]

  • Anticancer Activity: The incorporation of a dibromo-aryl moiety into various heterocyclic scaffolds is a strategy explored in the design of novel anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines.[9][10]

The two bromine atoms provide sites for further chemical modification, allowing for the creation of diverse libraries of compounds for screening against various biological targets.

Safety and Handling

This compound is classified as toxic if swallowed.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of accidental contact or ingestion, seek immediate medical advice.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and valuable tool in the arsenal of synthetic and medicinal chemists. Its well-defined physicochemical properties, predictable reactivity in key transformations like the Suzuki-Miyaura coupling, and its demonstrated utility as a scaffold for potent enzyme inhibitors underscore its importance. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this compound in their synthetic and drug discovery endeavors.

References

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  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Anderson, A. C., et al. (n.d.). Structure-Based Approach to the Development of Potent and Selective Inhibitors of Dihydrofolate Reductase from Cryptosporidium. NIH. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, October 31). In Silico Analysis, Synthesis and Biological Evaluation of DHFR Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • PubMed. (2010, May 1). Design, Synthesis, Biological Evaluation and Computational Investigation of Novel Inhibitors of Dihydrofolate Reductase of Opportunistic Pathogens. Retrieved from [Link]

  • YouTube. (2022, July 8). How to choose solvent for recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

  • NIH. (2024, December 18). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Retrieved from [Link]

  • OUCI. (n.d.). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Retrieved from [Link]

  • Frontiers. (n.d.). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Retrieved from [Link]

  • ResearchGate. (2025, August 5). synthesis and in vitro antimicrobial activity of novel series of 3,5-diacetylpyridine compounds. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dibromoanisole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro antimicrobial activity of novel series of 3,5-diacetylpyridine compounds. Retrieved from [Link]

  • PubMed. (2011, October 1). Synthesis and in-vitro anticancer activity of 3,5-bis(indolyl)-1,2,4-thiadiazoles. Retrieved from [Link]

  • Hilaris Publisher. (2017, December 11). Synthesis and Antimicrobial Activity of Some New 3,5-Disubstituted Pyrazoles and Isoxazoles. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from [Link]

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3,5-Dibromoanisole: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide on 3,5-Dibromoanisole, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond basic data to provide an in-depth understanding of the molecule's structure, synthesis, and application, grounded in established scientific principles and methodologies.

Core Molecular Profile: Structure and Properties

This compound (IUPAC Name: 1,3-dibromo-5-methoxybenzene) is an aromatic ether distinguished by a methoxy group (-OCH₃) and two bromine atoms substituted at the meta-positions of a benzene ring.[1] This substitution pattern is critical, as it defines the molecule's steric and electronic characteristics, influencing its reactivity in subsequent chemical transformations. The methoxy group is an ortho-, para-directing activator, while the two bromine atoms are deactivating groups, creating a unique electronic landscape on the aromatic ring.

The molecular formula for this compound is C₇H₆Br₂O.[1][2][3] Its molecular weight is 265.93 g/mol .[1][2][3][4]

Visualization of Molecular Structure:

The spatial arrangement of atoms in this compound is depicted below, illustrating the meta-substitution pattern.

cross_coupling_workflow cluster_reactions Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (+ Boronic Acid/Ester) start->suzuki Pd Catalyst + Ligand, Base buchwald Buchwald-Hartwig (+ Amine/Amide) start->buchwald Pd Catalyst + Ligand, Base stille Stille Coupling (+ Organostannane) start->stille Pd Catalyst + Ligand, Base product Diverse 3,5-Disubstituted Anisole Derivatives suzuki->product New C-C or C-N Bond(s) buchwald->product New C-C or C-N Bond(s) stille->product New C-C or C-N Bond(s)

Sources

An In-depth Technical Guide to the Solubility of 3,5-Dibromoanisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Dibromoanisole (CAS No. 74137-36-3), a key building block in pharmaceutical and organic synthesis.[1] In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing its solubility. We delve into the molecular structure, polarity, and intermolecular forces of this compound to provide a predictive framework for its behavior in a diverse range of organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to empirically determine solubility, ensuring a self-validating system for data generation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile for applications ranging from reaction optimization to formulation development.

Introduction: The Synthetic Importance of this compound

This compound, with the molecular formula C₇H₆Br₂O, is a substituted aromatic ether that has garnered significant attention in medicinal chemistry and organic synthesis.[1] Its structure, featuring two bromine atoms at the 3 and 5 positions of the anisole ring, makes it a valuable precursor for a variety of complex molecules, including those with potential antimicrobial and anticancer properties.[1] The bromine atoms serve as reactive handles for cross-coupling reactions and other transformations, allowing for the construction of intricate molecular architectures.[2]

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in the formulation of drug candidates. This guide aims to bridge the gap in readily available quantitative solubility data by providing a robust theoretical and practical framework for assessing its solubility in common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource(s)
Molecular Formula C₇H₆Br₂O[3]
Molecular Weight 265.93 g/mol [4]
Appearance White to gray to brown powder/crystal[5]
Melting Point 34-38 °C
Boiling Point ~249.7 °C
Density ~1.823 g/cm³
Polarity Moderately polarInferred from structure
Water Solubility Poorly soluble[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This adage is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. The dissolution of a solid solute, such as this compound, in a solvent involves the disruption of the solute's crystal lattice and the formation of new solute-solvent interactions.

Molecular Structure and Polarity Analysis of this compound

This compound is a moderately polar molecule. The key structural features influencing its polarity and, consequently, its solubility are:

  • The Benzene Ring: The aromatic ring is largely nonpolar.

  • The Methoxy Group (-OCH₃): The ether linkage introduces polarity due to the electronegativity difference between oxygen and carbon. The oxygen atom possesses lone pairs of electrons, making it a hydrogen bond acceptor.

  • The Bromine Atoms (-Br): The two bromine atoms are highly electronegative, inducing dipole moments. However, their symmetrical placement at the 3 and 5 positions results in a partial cancellation of their dipole moments, reducing the overall molecular polarity compared to asymmetrically substituted isomers.

Intermolecular Forces at Play

The solubility of this compound in a given solvent is determined by the interplay of the following intermolecular forces:

  • London Dispersion Forces: These are the weakest intermolecular forces and are present in all molecules. They arise from temporary fluctuations in electron distribution.[7] Given the relatively large size and electron count of the bromine atoms and the benzene ring, London dispersion forces will be a significant contributor to the interaction of this compound with nonpolar solvents.

  • Dipole-Dipole Interactions: As a polar molecule, this compound can engage in dipole-dipole interactions with polar solvent molecules.[7]

  • Hydrogen Bonding: While this compound does not have a hydrogen atom bonded to a highly electronegative atom and thus cannot act as a hydrogen bond donor, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This allows for interactions with protic solvents (e.g., alcohols).

Predicting Solubility in Different Classes of Organic Solvents

Based on the principles outlined above, we can predict the solubility behavior of this compound in various solvent classes:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be primarily driven by London dispersion forces. Due to the significant nonpolar character of the dibrominated benzene ring, good solubility is anticipated.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents possess dipole moments and can engage in dipole-dipole interactions with this compound. Solvents like Tetrahydrofuran (THF) and acetone are expected to be effective due to a combination of these interactions and their ability to solvate the aromatic ring.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the oxygen of the methoxy group, in addition to dipole-dipole and dispersion forces. Therefore, this compound is expected to be soluble in these solvents.

  • Highly Polar Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly polar aprotic solvents with strong dipole moments. They are generally excellent solvents for a wide range of organic compounds, and good solubility of this compound is expected.

Qualitative Solubility Profile

While quantitative data is scarce, a qualitative assessment based on available information and theoretical principles is provided below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneSolubleDominated by London dispersion forces.
Halogenated Dichloromethane, ChloroformSolubleFavorable dipole-dipole and dispersion interactions.
Ethers Tetrahydrofuran (THF), Diethyl EtherSolubleDipole-dipole interactions and good solvation of the aromatic ring.
Ketones AcetoneSolubleStrong dipole-dipole interactions.
Esters Ethyl AcetateSolubleDipole-dipole interactions.
Alcohols Methanol, EthanolSolubleHydrogen bond accepting ability and dipole-dipole interactions.
Highly Polar Aprotic DMSO, DMFSolubleStrong dipole-dipole interactions and general high solvating power.
Aqueous WaterPoorly SolubleThe large, nonpolar aromatic portion of the molecule dominates over the polar methoxy group.

Experimental Protocols for Solubility Determination

To empower researchers to generate precise, application-specific solubility data, two robust experimental protocols are detailed below. The choice of method will depend on the required accuracy and available equipment.

Workflow for Solubility Determination

The general workflow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep Centrifuge or allow to settle equil->sep sep2 Filter supernatant (e.g., 0.22 µm syringe filter) sep->sep2 anal Quantify concentration of This compound in filtrate sep2->anal

Caption: General workflow for the experimental determination of solubility.

Protocol 1: Gravimetric Method

This classic method is straightforward and does not require sophisticated instrumentation, providing a direct measure of solubility.

Objective: To determine the solubility of this compound in a given organic solvent by mass.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/bath

  • Centrifuge (optional)

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. Ensure enough solid is present so that some remains undissolved at equilibrium. b. Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial. c. Tightly cap the vial and place it in a constant temperature shaker or bath (e.g., 25 °C). d. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: a. Remove the vial from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process. b. Carefully draw the supernatant (the clear solution above the solid) into a syringe. c. Attach a 0.22 µm syringe filter and dispense a known volume (e.g., 2.00 mL) of the clear, saturated solution into a pre-weighed (tared) evaporation dish. Record the exact mass of the empty dish.

  • Solvent Evaporation: a. Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point is advisable, under vacuum if the solvent has a high boiling point). b. Continue heating until all the solvent has evaporated and a constant mass of the residue is achieved.

  • Calculation: a. Weigh the evaporation dish containing the dried this compound residue. b. Calculate the mass of the dissolved this compound by subtracting the tare mass of the dish. c. Express the solubility in appropriate units (e.g., g/mL or g/100 mL).

Self-Validation:

  • Run the experiment in triplicate to ensure reproducibility.

  • Visually confirm that undissolved solid remains before filtration to ensure the solution is saturated.

  • Ensure the residue is dried to a constant weight to confirm complete solvent removal.

Protocol 2: UV-Vis Spectrophotometry Method

This method is suitable for more rapid determination of solubility, provided that this compound has a distinct UV absorbance profile in the chosen solvent and does not degrade under the experimental conditions.

Objective: To determine the solubility of this compound in a UV-transparent organic solvent using UV-Vis spectrophotometry.

Materials:

  • This compound (solid)

  • UV-transparent solvent of interest

  • UV-Vis spectrophotometer and quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Materials for preparing the saturated solution (as in Protocol 1)

Procedure:

  • Preparation of Calibration Curve: a. Prepare a stock solution of this compound of a known concentration in the chosen solvent. b. Perform a series of dilutions of the stock solution to create a set of standards of known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound. d. Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law plot).

  • Preparation and Sampling of Saturated Solution: a. Prepare a saturated solution of this compound as described in Protocol 1 (steps 1a-d). b. Collect a filtered sample of the supernatant as described in Protocol 1 (steps 2a-c).

  • Analysis: a. Accurately dilute the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. b. Measure the absorbance of the diluted solution at λ_max. c. Use the calibration curve equation to determine the concentration of the diluted solution. d. Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Self-Validation:

  • The R² value of the calibration curve should be >0.99 to ensure linearity.

  • The absorbance of the diluted sample should fall within the range of the calibration standards.

  • Run a solvent blank to zero the spectrophotometer.

Conclusion

The provided experimental protocols offer robust and reliable methods for researchers to determine precise solubility values tailored to their specific laboratory conditions and applications. By combining the theoretical framework with empirical data generation, this guide serves as a comprehensive resource for the effective and informed use of this compound in research and development.

References

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  • Supporting Information
  • BenchChem. (n.d.). This compound | 74137-36-3. Retrieved from a relevant chemical supplier website.
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  • ResearchGate. (n.d.). a: 1 H-NMR spectra of 3,5-dibromosalicylic acid.
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A Senior Application Scientist's Guide to 3,5-Dibromoanisole: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dibromoanisole (CAS No. 74137-36-3) is a halogenated aromatic ether that serves as a pivotal intermediate and building block in advanced organic synthesis.[1] Its unique substitution pattern, featuring two bromine atoms meta to a methoxy group, makes it a valuable precursor for creating complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development.[1] This guide provides an in-depth analysis of its commercial availability, key suppliers, synthetic methodologies, and critical applications, with a focus on practical insights for laboratory and process development settings. We will explore the causality behind synthetic choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties

This compound is typically a white to light brown solid at room temperature.[2][3] Its physical and chemical characteristics are fundamental to its handling, storage, and reactivity in synthetic applications. The bromine atoms serve as versatile functional handles for subsequent cross-coupling reactions, while the methoxy group influences the electronic properties of the aromatic ring.

PropertyValueSource(s)
CAS Number 74137-36-3[1][4]
Molecular Formula C₇H₆Br₂O[1]
Molecular Weight 265.93 g/mol [4]
Appearance White to Gray to Brown powder or crystal[2][5]
Melting Point 34-38 °C[2][3]
Boiling Point 249.7 °C[2][3]
Density 1.823 g/cm³[2][3]
Flash Point >110 °C (>230 °F) - closed cup[2][6]
Solubility Soluble in methanol and other organic solvents like ethers; poorly soluble in water.[2][3]
InChI Key OQZAQBGJENJMHT-UHFFFAOYSA-N[3]

Commercial Availability and Sourcing

This compound is readily available commercially from a variety of chemical suppliers, typically with purities of 97% or higher.[1][4][6][7] It is offered in quantities ranging from milligrams for research purposes to kilograms for pilot-scale and manufacturing needs. When sourcing this reagent, it is crucial to consider not only the price but also the purity, analytical data provided (e.g., NMR, GC), and supplier reliability. The following table summarizes representative suppliers and pricing to provide a comparative overview.

SupplierExample Product NumberPurityQuantityExample Price (USD)Source(s)
Sigma-Aldrich (Merck) 67583097%1 g$78.30 - $88.57[6][8]
Thermo Scientific Chemicals H55925.0697%5 g$162.65 (Special Offer)[9]
Aceschem ACS010255≥97%1 g$17.00[10]
Aceschem ACS010255≥97%100 g$409.00[10]
TCI AMERICA D3364>98.0% (GC)-Contact for price[5]
Benchchem 74137-36-3≥98%-Contact for price[1]

Note: Prices are subject to change and may vary based on institutional contracts and current promotions. The listed prices are for reference as of early 2026.

Synthetic Methodologies

The synthesis of this compound can be approached through several routes. The choice of method often depends on the starting material availability, required scale, purity specifications, and safety considerations.

Overview of Synthetic Pathways
  • Direct Bromination of Anisole: This electrophilic aromatic substitution involves treating anisole with a brominating agent like elemental bromine (Br₂) or N-bromosuccinimide (NBS).[1] A Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often required to polarize the bromine molecule, enhancing its electrophilicity.[1] While scalable, this method can lead to a mixture of isomers and over-brominated byproducts, necessitating careful control of reaction conditions and subsequent purification.[1]

  • Nucleophilic Aromatic Substitution (SNAAr): A highly effective method starts from 1,3-dibromo-5-nitrobenzene.[3][11] The electron-withdrawing nitro group activates the ring towards nucleophilic attack by methoxide. This route offers excellent regioselectivity.

  • From 3,5-Dibromophenylboronic Acid: A two-step process involving the Miyaura borylation of 1,3,5-tribromobenzene followed by a coupling reaction with a methoxide source can also yield the target compound.[1]

Comparative Analysis of Synthetic Routes
MethodTypical Yield (%)Purity (%)ScalabilityKey Advantages/DisadvantagesSource(s)
Direct Bromination 65–7590–95HighCost-effective; potential for isomeric impurities.[1]
SNAAr from Nitro-precursor ~84>98ModerateHigh purity and regioselectivity; requires nitro-substituted starting material.[3][11]
Suzuki Coupling Route ~66>98ModerateHigh purity; multi-step process.[1]
Workflow for Synthesis via Nucleophilic Aromatic Substitution

The following diagram illustrates the workflow for the synthesis of this compound from 1,3-dibromo-5-nitrobenzene, a reliable method for achieving high purity.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagent1 1,3-Dibromo-5-nitrobenzene mix Suspend reagents 1, 2, 3 in Tetramethylurea reagent1->mix reagent2 Potassium Hydroxide (KOH) reagent2->mix reagent3 Tetrabutylammonium Bromide (TBAB) reagent3->mix reagent4 Methanol in Tetramethylurea add Add Methanol solution dropwise at Room Temperature reagent4->add mix->add stir Stir for 24h at RT add->stir quench Quench by pouring into ice stir->quench extract Extract with tert-butyl methyl ether (3x) quench->extract dry Dry combined organic phases (MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate distill Purify by reduced pressure distillation (124 °C, 10 Torr) concentrate->distill product This compound (Light yellow solid) distill->product G start This compound step1 Suzuki or Buchwald-Hartwig Cross-Coupling at C3 start->step1 R1-B(OH)2 or R1-NH2 [Pd Catalyst] intermediate1 Mono-functionalized Intermediate step1->intermediate1 step2 Second Cross-Coupling or Functionalization at C5 intermediate1->step2 R2-B(OH)2 or R2-H [Pd Catalyst] final_product Complex Drug Scaffold (e.g., DHFR Inhibitor, Antiprotozoal Agent) step2->final_product

Caption: Role as a scaffold in sequential cross-coupling reactions.

Safety and Handling

This compound is classified as acutely toxic if swallowed and requires careful handling. [12][13]Adherence to safety protocols is paramount.

Hazard Identification
Hazard ClassGHS PictogramSignal WordHazard StatementSource(s)
Acute toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed[6][12][13]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [13]* Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles. [13] * Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. [13] * Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type P2) if dust is generated or ventilation is inadequate. [6]* Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [12]

Storage

Store in a tightly sealed container in a dry, well-ventilated place. [2][3]Keep locked up and away from incompatible materials such as strong oxidizing agents. [2][12]

Conclusion

This compound is a commercially accessible and synthetically valuable reagent for professionals in drug discovery and chemical research. Its utility is rooted in the strategic placement of two bromine atoms, which allows for sequential and regioselective functionalization to build complex molecular frameworks. While several synthetic routes exist, methods employing nucleophilic aromatic substitution offer a reliable path to high-purity material. Understanding its commercial landscape, synthetic nuances, and stringent safety requirements is essential for its effective and safe utilization in the laboratory.

References

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  • Process for the preparation of 4-bromophenyl derivatives - Google P
  • SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. [Link]

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Spectroscopic Data of 3,5-Dibromoanisole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromoanisole, also known as 1,3-dibromo-5-methoxybenzene, is a halogenated aromatic ether with the chemical formula C₇H₆Br₂O[1]. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into data interpretation and acquisition.

This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic signature of this compound. The information presented herein is synthesized from established databases and scientific literature to ensure technical accuracy and trustworthiness.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with a methoxy group (-OCH₃) and two bromine atoms at the meta positions relative to each other. This symmetrical substitution pattern is a key determinant of its spectroscopic properties.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show only four distinct signals: one for the methoxy carbon, and three for the aromatic carbons (C1, C2/C6, C3/C5, and C4).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppmRationale
-OCH₃~56Typical for a methoxy group attached to an aromatic ring.
C-1~160Aromatic carbon attached to the electron-donating oxygen atom.
C-3, C-5~123Aromatic carbons directly bonded to bromine (ipso-carbons).
C-2, C-6~115Aromatic carbons ortho to the methoxy group and meta to bromine.
C-4~125Aromatic carbon para to the methoxy group and ortho to two bromines.

Note: These are predicted values based on standard substituent effects in ¹³C NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover 0-200 ppm.

    • A 45-degree pulse angle with a relaxation delay of 2 seconds is a good starting point.

    • A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H, δ 77.16 for ¹³C).

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3080MediumC-H stretchAromatic C-H
~2960, 2840MediumC-H stretch-OCH₃ group
~1570, 1460StrongC=C stretchAromatic ring
~1280, 1040StrongC-O stretchAryl-alkyl ether
~840StrongC-H bend (out-of-plane)1,3,5-Trisubstituted benzene
Below 700StrongC-Br stretchAryl bromide

Data interpreted from the ATR-IR spectrum available on PubChem.[1]

Interpretation:

  • Aromatic C-H Stretch (>3000 cm⁻¹): The presence of a band just above 3000 cm⁻¹ is characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic ring.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Bands observed below 3000 cm⁻¹ are indicative of the sp³ hybridized C-H bonds in the methoxy group.

  • Aromatic C=C Stretch (~1600-1450 cm⁻¹): The sharp, strong bands in this region are due to the stretching vibrations within the benzene ring, a hallmark of aromatic compounds.

  • C-O Ether Stretch (~1280, 1040 cm⁻¹): Two strong bands are characteristic of an aryl-alkyl ether. The higher wavenumber band is typically the asymmetric C-O-C stretch, while the lower is the symmetric stretch.

  • C-H Out-of-Plane Bending (~840 cm⁻¹): The strong absorption in this region is highly diagnostic for the substitution pattern on the benzene ring, in this case, confirming the 1,3,5-trisubstitution.

  • C-Br Stretch (<700 cm⁻¹): The presence of strong absorptions in the far-IR region is indicative of the carbon-bromine bond stretch.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Expected Molecular Ion Peak:

The molecular formula of this compound is C₇H₆Br₂O, with a monoisotopic mass of approximately 263.88 Da.[1] A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic triplet of peaks for the molecular ion:

  • M peak: Contains two ⁷⁹Br atoms.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4 peak: Contains two ⁸¹Br atoms.

The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (approx.)Ion FormulaIdentity
264, 266, 268[C₇H₆⁷⁹Br₂O]⁺, [C₇H₆⁷⁹Br⁸¹BrO]⁺, [C₇H₆⁸¹Br₂O]⁺Molecular Ion Cluster (M, M+2, M+4)
249, 251, 253[C₆H₃Br₂O]⁺Loss of a methyl radical (•CH₃)
185, 187[C₇H₆BrO]⁺Loss of a bromine radical (•Br)
157, 159[C₆H₄Br]⁺Loss of •Br and CO

Interpretation of Fragmentation:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

  • Loss of a Methyl Radical (M-15): Cleavage of the O-CH₃ bond is a common fragmentation pathway for anisoles, leading to a stable dibromophenoxy cation.

  • Loss of a Bromine Radical (M-79/81): Cleavage of a C-Br bond results in a bromo-methoxyphenyl cation.

  • Further Fragmentation: Subsequent loss of neutral molecules like carbon monoxide (CO) from the phenoxy-type fragments can also occur.

MS_Fragmentation M [C₇H₆Br₂O]⁺ m/z 264/266/268 M_15 [C₆H₃Br₂O]⁺ m/z 249/251/253 M->M_15 - •CH₃ M_Br [C₇H₆BrO]⁺ m/z 185/187 M->M_Br - •Br M_Br_CO [C₆H₆Br]⁺ m/z 157/159 M_Br->M_Br_CO - CO

Caption: Proposed mass spectrometry fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC.

    • Use a standard non-polar column (e.g., DB-5ms).

    • Employ a temperature program, for example, starting at 100°C, holding for 2 minutes, then ramping to 250°C at 10°C/min. This ensures good separation from any impurities.

  • MS Acquisition:

    • Set the EI source energy to 70 eV, the standard for generating reproducible fragmentation patterns.

    • Scan a mass range of m/z 40-350 to ensure capture of the molecular ion and significant fragments.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of this compound. Identify the molecular ion cluster and major fragment ions.

IV. Safety and Handling

This compound is classified as toxic if swallowed (H301). It is imperative to handle this compound with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

The spectroscopic characterization of this compound is straightforward due to its molecular symmetry. The ¹H NMR spectrum provides a clear picture of the proton environment, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry is particularly informative due to the characteristic isotopic pattern of bromine, which provides an unambiguous confirmation of the presence of two bromine atoms in the molecule. This comprehensive guide serves as a valuable resource for the confident identification and characterization of this compound in a research setting.

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  • Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching . Journal of Chemical Education. [Link]

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  • Carlucci, C., et al. (2022). 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1) . Molbank, 2022(2), M1380. [Link]

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potential applications of 3,5-Dibromoanisole in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 3,5-Dibromoanisole in Organic Synthesis

Abstract

As a readily available and versatile dihalogenated aromatic compound, this compound (C₇H₆Br₂O) has emerged as a critical building block in modern organic synthesis.[1] Its unique substitution pattern—a methoxy group meta to two bromine atoms—provides a powerful platform for constructing complex molecular architectures. The bromine atoms serve as highly effective handles for a suite of transformations, most notably palladium-catalyzed cross-coupling reactions, while the methoxy group modulates the electronic properties of the aromatic ring. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the principal applications of this compound, delving into the mechanistic rationale behind its reactivity and offering field-proven experimental protocols for its deployment in key synthetic operations.

Physicochemical Properties and Strategic Significance

This compound is a white to brown crystalline solid at room temperature.[2][3] Its strategic value in synthesis is rooted in the differential reactivity that can be achieved at its two C-Br bonds and its utility as a rigid scaffold.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₆Br₂O[1]
Molecular Weight 265.93 g/mol [4][5]
Melting Point 34-38 °C
Boiling Point 249.7 °C
Density 1.823 g/cm³
Solubility Soluble in Methanol[3]
CAS Number 74137-36-3

The meta-disposition of the bromine atoms allows for the synthesis of m-terphenyl derivatives and other angular structures that are prevalent in pharmaceuticals and materials science.[2] It serves as a precursor for agrochemicals, biologically active compounds, and pharmaceutical intermediates, including inhibitors of dihydrofolate reductase (DHFR).[1]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The twin bromine atoms of this compound are ideal leaving groups for palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-N bond formation.[1][6] This reactivity allows for the sequential and controlled introduction of diverse functionalities.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most utilized transformation involving this compound, enabling the formation of C(sp²)-C(sp²) bonds with organoboron reagents.[6][7] This reaction is fundamental for synthesizing biaryl and polyolefin structures.[7]

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The choice of catalyst, ligand, and base is critical for achieving high yields. Modern phosphine ligands, such as those developed by Buchwald (e.g., XPhos), accelerate the transmetalation step and improve overall catalyst efficiency, allowing for lower catalyst loadings while maintaining high yields.[1] The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-Br Transmetalation Transmetalation Complex OxAdd->Transmetalation R-B(OR)₂ + Base ReductiveElimination Reductive Elimination Complex Transmetalation->ReductiveElimination ReductiveElimination->Pd(0)L2 Ar-R Product_output Coupled Product (Ar-R) ReductiveElimination->Product_output ArBr_input This compound (Ar-Br) ArBr_input->OxAdd RB_input Boronic Acid (R-B(OR)₂) RB_input->Transmetalation Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask Oven-Dried Schlenk Flask Reagents 1. This compound 2. Amine (R₂NH) 3. Base (e.g., NaOtBu) Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Solvent Anhydrous Toluene Heating Heat with Stirring (80-110 °C) Solvent->Heating Seal & Heat Monitoring Monitor by TLC/LC-MS Quench Cool & Quench (aq. NH₄Cl) Monitoring->Quench Upon Completion Extract Extract with Ethyl Acetate Purify Column Chromatography Product Isolated Aryl Amine Grignard_Formation_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Subsequent Reaction Anisole This compound Grignard Anisole-MgBr (Grignard Reagent) Anisole->Grignard Anhydrous Ether (e.g., THF) Mg Mg Metal Mg->Grignard Adduct Alkoxide Adduct Grignard->Adduct Nucleophilic Attack Electrophile Electrophile (e.g., Ketone R₂C=O) Electrophile->Adduct Product Alcohol Product (After H₃O⁺ Work-up) Adduct->Product Acidic Work-up

Sources

A Senior Application Scientist's Guide to 3,5-Dibromoanisole: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromoanisole (DBA) is a synthetically valuable aromatic compound featuring a methoxy group and two bromine atoms arranged in a meta-disposition.[1] This unique substitution pattern, combining the electron-donating methoxy group with two reactive halogen handles, makes it an exceptionally versatile precursor for constructing complex molecular architectures, particularly 1,3,5-trisubstituted benzene derivatives.[2][3][4] This guide provides an in-depth exploration of the core reactivity of this compound, focusing on its application in high-impact chemical transformations including palladium-catalyzed cross-coupling reactions and the formation of pivotal organometallic intermediates. We will dissect the causality behind experimental choices, provide field-tested protocols, and illustrate key workflows to empower researchers in leveraging this powerful building block for applications in pharmaceuticals, materials science, and beyond.[1][5]

Core Characteristics of this compound

At its core, the utility of this compound stems from its distinct physicochemical properties and electronic structure. It presents as a white to light brown crystalline solid, soluble in common organic solvents like methanol and ethers but poorly soluble in water.[6][7] The molecule's reactivity is dictated by the interplay between the activating, ortho-, para-directing methoxy group and the deactivating, electron-withdrawing bromine atoms. This electronic push-pull relationship governs the regioselectivity and feasibility of subsequent synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₆Br₂O[1][6]
Molecular Weight 265.93 g/mol [8]
Appearance White to gray or brown solid/crystalline powder[6][7]
Melting Point 34-38 °C[6][8]
Boiling Point 249.7 °C[6][7]
Density 1.823 g/cm³[6][7]
Solubility Soluble in Methanol[6][7]
Stability Stable under normal conditions; incompatible with strong oxidizing agents.[6][7][9]

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The two bromine atoms on the DBA scaffold serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably one of the most powerful methods for creating biaryl linkages.[10] With this compound, this reaction allows for the sequential or simultaneous replacement of bromine atoms with various aryl or vinyl groups, providing a modular entry into complex polyphenolic ethers and other valuable structures.

Causality in Protocol Design:

  • Catalyst Choice: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The choice of phosphine ligand (e.g., PPh₃, SPhos) is critical; bulky, electron-rich ligands accelerate the rate-determining oxidative addition step and promote the reductive elimination finale.[11][12]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[10][12]

  • Solvent System: Often a mixture of an organic solvent (like toluene or dioxane) and water is used to dissolve both the organic and inorganic reagents.[10]

Suzuki_Workflow reagent reagent catalyst catalyst product product condition condition DBA This compound Reaction Suzuki Coupling DBA->Reaction BoronicAcid Aryl/Vinyl Boronic Acid (R-B(OH)₂) BoronicAcid->Reaction Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Catalyst Base Aqueous Base (e.g., K₂CO₃) Base->Reaction Activator Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Medium Coupled_Product Mono- or Di-substituted Product Reaction->Coupled_Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction using this compound.

Field-Proven Protocol: Synthesis of 3-Bromo-5-phenylanisole

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-16 hours, monitoring progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to form C(sp²)-C(sp) bonds, reacting this compound with terminal alkynes.[13] This reaction is indispensable for synthesizing aryl alkynes, which are precursors to liquid crystals, pharmaceuticals, and organic materials.[5]

Causality in Protocol Design:

  • Dual Catalyst System: The reaction classically employs a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[13][14]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr byproduct and as the solvent.[14]

Sonogashira_Mechanism cluster_product cycle_node cycle_node intermediate intermediate reagent reagent product product Pd0 Pd(0)L₂ Pd0:s->Pd0:n Catalytic Cycle PdII Ar-Pd(II)L₂(Br) Pd0->PdII + Ar-Br DBA This compound (Ar-Br) OxAdd Oxidative Addition DBA->OxAdd OxAdd->PdII PdII_alkyne Ar-Pd(II)L₂(C≡C-R) PdII->PdII_alkyne + R-C≡C-Cu - CuBr Cu_cycle Copper Cycle Alkyne Terminal Alkyne (R-C≡C-H) Cu_acetylide Copper Acetylide (R-C≡C-Cu) Alkyne:e->Cu_acetylide:w + CuI, Base CuI Cu(I) Cu_acetylled Cu_acetylled Transmetal Transmetalation Cu_acetylide->Transmetal Transmetal->PdII_alkyne PdII_alkyne->Pd0 FinalProduct Coupled Product (Ar-C≡C-R) PdII_alkyne:e->FinalProduct:w RedElim Reductive Elimination

Caption: Simplified catalytic cycles in a Sonogashira coupling reaction.

Field-Proven Protocol: Synthesis of 3-Bromo-5-(phenylethynyl)anisole

  • Vessel Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent like degassed triethylamine (NEt₃) or a THF/NEt₃ mixture.

  • Inert Atmosphere: Deoxygenate the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq) and Copper(I) iodide (CuI, 0.04 eq) to the flask under an argon atmosphere.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated ammonium chloride solution, then brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming aryl-amine bonds.[15] Using this compound, this reaction facilitates the synthesis of diaminophenyl ethers, which are important scaffolds in medicinal chemistry and materials science.

Causality in Protocol Design:

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is commonly used because it is strong enough to deprotonate the amine (or the intermediate Pd-amine complex) but does not compete as a nucleophile.[16]

  • Ligand's Role: Sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, JohnPhos) are essential. They promote the reductive elimination step, which is often rate-limiting, and stabilize the active Pd(0) catalyst, preventing decomposition.[1][17]

Field-Proven Protocol: Synthesis of 3-Bromo-5-(morpholino)anisole

  • Vessel Preparation: An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), a suitable ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inert Atmosphere: The tube is sealed, evacuated, and backfilled with argon.

  • Reagent Addition: this compound (1.0 eq), morpholine (1.2 eq), and an anhydrous solvent like toluene or dioxane are added via syringe.

  • Reaction: The mixture is heated to 80-110 °C with stirring for 4-24 hours. The reaction's progress should be monitored by GC-MS or LC-MS.

  • Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by flash chromatography.

Organometallic Intermediates: Grignard and Lithiation Pathways

Beyond palladium catalysis, the carbon-bromine bonds of DBA are ideal for conversion into highly reactive organometallic intermediates, which function as powerful carbon nucleophiles or strong bases.

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an anhydrous ether solvent yields a Grignard reagent.[18][19] This transformation effectively inverts the polarity of the carbon atom from electrophilic to strongly nucleophilic.

Causality in Protocol Design:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources like water or alcohols.[18][20][21] All glassware must be flame-dried, and solvents must be rigorously anhydrous.

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[18][20] Methods to activate the surface, such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane, are essential to initiate the reaction.[20]

Grignard_Formation reagent reagent condition condition intermediate intermediate product product DBA This compound Reaction Mg Insertion DBA->Reaction Mg Magnesium Turnings Mg->Reaction Solvent Anhydrous Ether (e.g., THF, Et₂O) Solvent->Reaction Solvent Initiator Initiator (e.g., I₂ crystal) Initiator->Reaction Activation Grignard This compound Grignard Reagent Quench Reaction with Electrophile Grignard->Quench Electrophile Electrophile (e.g., CO₂, Aldehyde) Electrophile->Quench FinalProduct Functionalized Product Reaction->Grignard Quench->FinalProduct

Caption: Workflow for the formation and subsequent reaction of a Grignard reagent from this compound.

Field-Proven Protocol: Formation of (3-bromo-5-methoxyphenyl)magnesium bromide

  • Vessel Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a stream of argon.

  • Reagent Addition: Add magnesium turnings (1.1 eq) to the cooled flask.

  • Initiation: Add a small crystal of iodine.

  • Solvent & Substrate: In a separate, dry flask, prepare a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion (approx. 10%) of this solution to the magnesium turnings.

  • Reaction Start: Gently warm the flask or use a sonicator until the iodine color disappears and bubbling is observed, indicating the reaction has initiated.

  • Addition: Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium is consumed. The resulting dark grey or brown solution is the Grignard reagent, ready for use in situ.

Metal-Halogen Exchange (Lithiation)

A faster and often cleaner alternative to Grignard formation at low temperatures is metal-halogen exchange with an organolithium reagent, such as n-butyllithium (n-BuLi). This reaction is typically very rapid, even at -78 °C.[22] This method allows for the formation of a highly reactive aryllithium species, which can be trapped with a wide variety of electrophiles.

Causality in Protocol Design:

  • Low Temperature: The reaction must be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as the attack of the n-BuLi on the solvent (THF) or reaction of the formed aryllithium with another molecule of DBA.

  • Stoichiometry: Precise control over the stoichiometry of the organolithium reagent is crucial. Typically, slightly more than one equivalent is used to ensure complete exchange.

Applications and Strategic Synthesis

The true power of this compound lies in its capacity for selective and sequential functionalization. By carefully choosing reaction conditions, one can functionalize one C-Br bond while leaving the other intact for a subsequent transformation. This stepwise approach provides access to a vast array of complex, unsymmetrically 1,3,5-trisubstituted aromatic compounds. This building block is a known precursor for the synthesis of inhibitors targeting dihydrofolate reductase (DHFR) in structure-based drug design and for creating dicationic m-terphenyl and 1,3-dipyridylbenzene derivatives with antiprotozoal activity.[1][7][9]

Safety and Handling

This compound is classified as toxic if swallowed and may cause skin and eye irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6]

Conclusion

This compound is a cornerstone building block in synthetic chemistry, offering a reliable and versatile platform for the construction of substituted aromatic systems. Its predictable reactivity in palladium-catalyzed cross-couplings and organometallic transformations makes it an invaluable tool for researchers in drug discovery, materials science, and agrochemicals. A thorough understanding of the principles governing its reactivity, as outlined in this guide, enables the strategic design of synthetic routes to novel and functionally complex molecules.

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The Synthetic Versatility of 3,5-Dibromoanisole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis Methodologies and Reaction Pathways for a Key Building Block in Pharmaceutical and Materials Science

Introduction: The Strategic Importance of 3,5-Dibromoanisole

This compound is a halogenated aromatic ether that has emerged as a critical building block in modern organic synthesis.[1][2] Its molecular structure, featuring a methoxy group meta-directing to two bromine atoms, provides a unique platform for regioselective functionalization.[1][2] This strategic arrangement of reactive sites makes it an invaluable precursor in the synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates, agrochemicals, and materials for liquid crystals and flame retardants.[1][2][3][4] This guide offers a deep dive into the principal synthetic routes to this compound and explores its diverse reactivity, providing researchers and drug development professionals with a practical and scientifically rigorous resource.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 74137-36-3[1][3][5]
Molecular Formula C₇H₆Br₂O[1][2][5]
Molecular Weight 265.93 g/mol [2][5]
Appearance White to gray or brown solid/powder to crystal[4][6]
Melting Point 34-38 °C[4][6]
Boiling Point 249.7 °C[4][6]
Solubility Soluble in methanol, chloroform, THF, and hexane.[1][4][6]
InChI Key OQZAQBGJENJMHT-UHFFFAOYSA-N[2]

Part 1: Synthesis of this compound — A Comparative Analysis of Methodologies

The efficient synthesis of this compound is paramount for its application. Several distinct strategies have been developed, each with its own set of advantages and limitations regarding yield, purity, cost, and scalability.

Electrophilic Aromatic Substitution: Direct Bromination of Anisole

The most direct approach involves the electrophilic bromination of anisole.[2] The methoxy group is an ortho-, para-director; however, with controlled conditions and appropriate brominating agents, the 3,5-disubstituted product can be obtained.[2]

  • Classical Bromination with Molecular Bromine (Br₂) : This method typically employs molecular bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[1][2] The reaction is usually conducted in a nonpolar solvent such as carbon tetrachloride or acetic acid.[1] While cost-effective for large-scale production, this method can suffer from the formation of polybrominated byproducts, necessitating careful control of stoichiometry and temperature.[1]

  • Oxidative Bromination : To circumvent the hazards of handling molecular bromine, oxidative bromination methods have been developed. A common system uses sodium bromide (NaBr) with an oxidizing agent like Oxone®.[1] This in-situ generation of the electrophilic bromine species offers a safer and more environmentally friendly alternative.[1]

Nucleophilic Aromatic Substitution (SNAr) Approaches

An alternative strategy involves the introduction of the methoxy group via nucleophilic aromatic substitution on a pre-brominated scaffold.

  • From 1,3-Dibromo-5-nitrobenzene : A highly efficient route involves the reaction of 1,3-dibromo-5-nitrobenzene with a methoxide source.[3][4] A detailed protocol describes using potassium hydroxide and methanol in the presence of a phase-transfer catalyst like tetrabutylammonium bromide.[3][4] The strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack by the methoxide ion. This method provides high yields and is a reliable laboratory-scale synthesis.[3][4]

  • From 3,5-Dibromophenol : O-methylation of 3,5-dibromophenol using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base is another viable route.[2] This approach avoids regioselectivity issues inherent in direct bromination but is dependent on the availability of the starting phenol.[2]

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry offers modular approaches using palladium-catalyzed reactions, which are particularly valuable for achieving high purity.[1]

  • Suzuki-Miyaura Coupling Pathway : A two-step sequence can be employed, starting from 1,3,5-tribromobenzene.[1] The first step is a Miyaura borylation to selectively form 3,5-dibromophenylboronic acid.[1] The subsequent step involves a palladium-catalyzed coupling of the boronic acid with a methoxide source, although this is less common than methylation of the corresponding phenol. A more typical Suzuki approach would involve coupling this compound itself with a boronic acid, as discussed in the reactions section.

Other Synthetic Methods
  • Directed Ortho-Metalation (DoM) : To achieve high regioselectivity, anisole can be treated with a strong base like lithium diisopropylamide (LDA) to generate a lithiated intermediate.[1] Subsequent quenching with a bromine source like 1,2-dibromotetrafluoroethane (DBTF) can selectively install bromine atoms at the 3- and 5-positions, minimizing polybromination.[1]

  • Halogen Exchange : 3,5-Dichloroanisole can be converted to this compound via a halogen exchange reaction using potassium bromide in a polar aprotic solvent like DMSO, often facilitated by a crown ether.[1]

Table 2: Comparative Analysis of this compound Synthetic Routes

MethodStarting MaterialKey ReagentsTypical Yield (%)Purity (%)AdvantagesDisadvantages
Direct Bromination AnisoleBr₂, FeBr₃65–7590–95Cost-effective, scalableOver-bromination byproducts, hazardous reagents
Oxidative Bromination AnisoleNaBr, Oxone®~6888–93Safer (avoids Br₂), water-tolerantModerate yield, potential for byproducts
SNAr 1,3-Dibromo-5-nitrobenzeneKOH, Methanol, TBAB~84HighHigh yield, good purityMulti-step if starting material is not available
O-Methylation 3,5-DibromophenolCH₃I, K₂CO₃HighHighHigh purity, avoids regioselectivity issuesRequires synthesis of the starting phenol
Suzuki Coupling 1,3,5-TribromobenzeneB₂pin₂, Pd catalyst, then CH₃I~66 (overall)>98Excellent purity, modularMulti-step, higher cost
Halogen Exchange 3,5-DichloroanisoleKBr, 18-Crown-6, DMSO~7085–90Scalable, good for late-stage functionalizationAvailability of dichloro precursor

Part 2: Key Reactions of this compound — A Gateway to Molecular Complexity

The two bromine atoms on the this compound scaffold serve as versatile handles for a multitude of chemical transformations, primarily through metal-catalyzed cross-coupling and metal-halogen exchange reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern organic synthesis and this compound is an excellent substrate.[1][2]

  • Suzuki-Miyaura Coupling : This reaction creates carbon-carbon bonds by coupling this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[1][2][7][8][9] This allows for the introduction of aryl, heteroaryl, or alkyl groups at one or both bromine positions, leading to the synthesis of complex biaryl structures.[10] The use of bulky, electron-rich phosphine ligands (e.g., XPhos) can significantly improve reaction efficiency.[1]

  • Buchwald-Hartwig Amination : This powerful method forms carbon-nitrogen bonds by coupling this compound with primary or secondary amines.[11] It is a vital transformation in pharmaceutical chemistry for the synthesis of aryl amines.[11][12] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[11][13][14]

Other Metal-Catalyzed Couplings
  • Ullmann Coupling : A classical copper-catalyzed reaction that can be used to form biaryl compounds (by coupling with another aryl halide) or diaryl ethers (by coupling with a phenol).[15][16][17] While modern palladium-catalyzed methods are often preferred, the Ullmann reaction remains relevant, especially in specific industrial applications.[15]

Metal-Halogen Exchange and Subsequent Reactions

The bromine atoms can be readily exchanged with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate.

  • Lithiation : Reaction with an organolithium reagent, such as n-butyllithium, at low temperatures results in lithium-halogen exchange. The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups.

  • Grignard Reagent Formation : this compound can react with magnesium metal to form the corresponding Grignard reagent.[18][19] This organomagnesium compound is a strong nucleophile and base, widely used for forming new carbon-carbon bonds by reacting with carbonyl compounds.[18]

Nucleophilic Aromatic Substitution (SNAr)

While less common for non-activated aryl halides, under forcing conditions or with very strong nucleophiles, the bromine atoms can be displaced in a nucleophilic aromatic substitution reaction.[2][20][21] The absence of strong electron-withdrawing groups ortho or para to the bromines means this pathway is generally less favorable than metal-catalyzed routes.[20]

Part 3: Experimental Protocols and Visualizations

To provide a practical context, this section details a representative synthetic procedure and a key reaction, accompanied by workflow and mechanistic diagrams.

Detailed Experimental Protocol: Synthesis via SNAr

Synthesis of this compound from 1,3-Dibromo-5-nitrobenzene [3][4]

Materials:

  • 1,3-Dibromo-5-nitrobenzene (21.07 g, 75 mmol, 1.0 equiv)

  • Potassium hydroxide, freshly powdered (7.57 g, 135 mmol, 1.8 equiv)

  • Tetrabutylammonium bromide (TBAB) (2.42 g, 7.5 mmol, 0.1 equiv)

  • Methanol (6.09 mL, 150 mmol, 2.0 equiv)

  • Tetramethylurea (TMU) (100 mL total)

  • tert-Butyl methyl ether (TBME)

  • Magnesium sulfate (anhydrous)

  • Ice

Procedure:

  • In a round-bottom flask, suspend 1,3-dibromo-5-nitrobenzene (21.07 g), powdered potassium hydroxide (7.57 g), and tetrabutylammonium bromide (2.42 g) in 80 mL of tetramethylurea.

  • Prepare a solution of methanol (6.09 mL) in 20 mL of tetramethylurea.

  • Add the methanol solution dropwise to the brown suspension over a period of 15 minutes at room temperature, with stirring.

  • Stir the reaction mixture continuously for 24 hours at room temperature.

  • Quench the reaction by pouring the mixture into 150 g of ice.

  • Extract the aqueous mixture with tert-butyl methyl ether (3 x 250 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation (124 °C, 10 Torr) to yield this compound as a light yellow solid (16.74 g, 84% yield).[3][4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 3,5-Bis(4-methoxyphenyl)anisole

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (2.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, and sodium carbonate.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water).

  • Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Diagram 1: Synthetic Workflow for this compound via SNAr

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification & Product A 1,3-Dibromo-5-nitrobenzene D Mix & Stir (24h, RT) A->D B Methanol + KOH B->D C TBAB in TMU C->D E Quench with Ice D->E F Extract with TBME E->F G Dry & Concentrate F->G H Vacuum Distillation G->H I This compound H->I Suzuki_Cycle center Pd(0)L Active Catalyst OA Oxidative Addition (Ar-X) center->OA Pdtwo_a Ar-Pd(II)L(X) OA->Pdtwo_a TM Transmetalation (Ar'-B(OR)₂) Pdtwo_b Ar-Pd(II)L(Ar') TM->Pdtwo_b RE Reductive Elimination RE->center Product Coupled Product (Ar-Ar') RE->Product Pdtwo_a->TM Pdtwo_b->RE ArX This compound (Ar-X) ArX->OA ArB Boronic Acid (Ar'-B(OR)₂) ArB->TM Base Base Base->TM

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a testament to the power of strategically functionalized building blocks in advancing chemical synthesis. Its accessibility through multiple, reliable synthetic routes, combined with its versatile reactivity in modern cross-coupling and organometallic chemistry, secures its role as a high-value intermediate. For researchers in drug discovery and materials science, a thorough understanding of the synthesis and reaction pathways of this compound is not merely academic—it is a practical tool for the efficient construction of novel and complex molecular architectures.

References

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 30). Nucleophilic Aromatic substitution in 3-Bromoanisole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6Br2O). Retrieved from [Link]

  • Quora. (2016, August 15). How is the bromination mechanism of anisole carried out? Retrieved from [Link]

  • Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.
  • ResearchGate. (2012, July). Effect of base, molecular sieves and solvent on the coupling of 4-bromoanisole and 4-methoxyphenol with L1. Retrieved from [Link]

  • Monopoli, A., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3480-3519.
  • WIPO Patentscope. (n.d.). WO/1999/051561 NEW PROCESSES FOR THE PREPARATION OF 3-BROMOANISOLE AND 3-BROMONITROBENZENE. Retrieved from [Link]

  • Wikimedia Commons. (2020, October 2). File:Synthesis 3,5-Dibromoaniline.svg. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

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Methodological & Application

Navigating the Synthesis of 3,5-Dibromoanisole: A Guide to Regioselective Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Significance of 3,5-Dibromoanisole

This compound is a valuable substituted aromatic compound that serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties.[1][2] Its utility stems from the two bromine atoms positioned meta to the methoxy group, which act as versatile handles for further chemical transformations such as cross-coupling reactions and nucleophilic aromatic substitutions.[1] However, the synthesis of this compound presents a significant regioselectivity challenge. The methoxy group of anisole is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution.[3][4][5][6] This inherent electronic preference strongly favors bromination at the positions adjacent (ortho) and opposite (para) to the methoxy group, making the direct synthesis of the 3,5-disubstituted isomer a non-trivial endeavor. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic approaches to overcome this challenge and achieve the regioselective synthesis of this compound.

Understanding the Mechanistic Hurdle: The Ortho, Para Directing Nature of the Methoxy Group

Electrophilic aromatic substitution (EAS) is the fundamental reaction class for the functionalization of aromatic rings. The substituent already present on the ring dictates the position of subsequent substitutions.[3][7] The methoxy group (-OCH₃) in anisole is a potent electron-donating group (EDG) through resonance, enriching the electron density of the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions.[4][5] This increased nucleophilicity at these specific sites makes them highly susceptible to attack by electrophiles like the bromonium ion (Br⁺).

Consequently, the direct bromination of anisole with molecular bromine (Br₂) typically yields a mixture of 2-bromoanisole, 4-bromoanisole, and polybrominated products like 2,4-dibromoanisole, with the para isomer being the major product.[8][9] Achieving substitution at the meta positions (C3, C5) requires circumventing this strong electronic bias.

Strategic Approaches to this compound Synthesis

Achieving the desired 3,5-dibromo substitution pattern on the anisole ring necessitates indirect synthetic strategies. Direct bromination is generally not a viable route due to the strong ortho, para-directing influence of the methoxy group. The following section details a reliable, multi-step approach that leverages the directing effects of other functional groups to install the bromine atoms in the desired positions before the final formation of the anisole moiety.

A common and effective strategy involves starting with a substrate where a different directing group facilitates the desired bromination pattern, followed by conversion of that directing group to a methoxy group. One such precursor is 3,5-dibromoaniline.

Diagram: Synthetic Strategy Overview

Synthesis_Strategy A Aniline B 3,5-Dibromoaniline A->B  Bromination   C 3,5-Dibromophenol B->C  Diazotization & Hydrolysis   D This compound C->D  Williamson Ether Synthesis  

Caption: A multi-step synthetic pathway to this compound.

Part 1: Synthesis of 3,5-Dibromoaniline from Aniline

The initial step involves the bromination of aniline. The amino group (-NH₂) is also a strongly activating, ortho, para-director. However, its reactivity can be modulated, and the steric hindrance of the incoming bromine atoms can be exploited to favor disubstitution at the meta-positions relative to the eventual methoxy group.

Experimental Protocol: Bromination of Aniline

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
Aniline10.0 g1.0Freshly distilled
Glacial Acetic Acid100 mL-Solvent
Bromine (Br₂)34.3 g (11.0 mL)2.0Handle in a fume hood with care
Sodium bisulfiteAs needed-To quench excess bromine
Sodium hydroxide (5 M)As needed-For neutralization
Diethyl ether200 mL-For extraction
Anhydrous magnesium sulfateAs needed-Drying agent

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aniline (10.0 g) in 100 mL of glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add bromine (34.3 g) dropwise from the dropping funnel to the stirred solution over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 400 mL of ice-cold water. A precipitate of 2,4,6-tribromoaniline will form.

  • To obtain 3,5-dibromoaniline, a subsequent deamination and re-amination sequence would be necessary, which is complex. A more direct route starts from 3,5-dinitroaniline. However, for the purpose of this guide, we will proceed with a more practical starting material for obtaining the 3,5-dibromo pattern.

A more direct and common laboratory synthesis for 3,5-dibromoaniline starts from 3,5-dinitroaniline followed by reduction.

Part 2: Synthesis of 3,5-Dibromophenol from 3,5-Dibromoaniline

This transformation is achieved via a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt, which is then hydrolyzed to a hydroxyl group.

Experimental Protocol: Diazotization and Hydrolysis

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
3,5-Dibromoaniline10.0 g1.0
Sulfuric Acid (conc.)15 mL-
Sodium Nitrite (NaNO₂)3.0 g1.1
Water150 mL-
Copper(I) oxide0.5 gcatalyst
Diethyl ether150 mL-For extraction
Sodium bicarbonate (sat. soln.)As needed-For washing
Anhydrous sodium sulfateAs needed-Drying agent

Procedure:

  • In a 500 mL beaker, cautiously add concentrated sulfuric acid (15 mL) to 100 mL of water and cool the solution to 0-5 °C in an ice-salt bath.

  • Add powdered 3,5-dibromoaniline (10.0 g) to the cold acid solution with stirring.

  • In a separate beaker, dissolve sodium nitrite (3.0 g) in 20 mL of water.

  • Add the sodium nitrite solution dropwise to the stirred aniline suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • In a separate flask, bring 50 mL of water containing a catalytic amount of copper(I) oxide to a boil.

  • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will occur.

  • After the addition is complete, continue heating for an additional 15 minutes.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dibromophenol.

Part 3: Synthesis of this compound from 3,5-Dibromophenol

The final step is a Williamson ether synthesis, where the phenoxide ion is generated and subsequently methylated.

Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
3,5-Dibromophenol5.0 g1.0
Sodium hydroxide0.8 g1.0
Dimethyl sulfate ((CH₃)₂SO₄)2.5 mL1.1Caution: Highly toxic and carcinogenic
Methanol50 mL-Solvent
Water100 mL-
Diethyl ether100 mL-For extraction
Anhydrous magnesium sulfateAs needed-Drying agent

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3,5-dibromophenol (5.0 g) and sodium hydroxide (0.8 g) in 50 mL of methanol.

  • Stir the mixture at room temperature for 15 minutes to form the sodium phenoxide.

  • Under a fume hood , carefully add dimethyl sulfate (2.5 mL) dropwise to the solution.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature and pour it into 100 mL of water.

  • Extract the product with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.[10][11]

Trustworthiness: Self-Validating Systems and Quality Control

To ensure the reliability and reproducibility of this synthetic route, several in-process controls and characterization techniques should be employed at each stage:

  • Thin-Layer Chromatography (TLC): Monitor the progress of each reaction to ensure the complete consumption of the starting material.

  • Melting Point Analysis: Compare the melting point of the synthesized intermediates and the final product with literature values. The melting point of this compound is 34-38 °C.[12]

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR Spectroscopy: Confirm the structure of the intermediates and the final product. The proton NMR of this compound will show a characteristic singlet for the methoxy protons and a distinct pattern for the aromatic protons.

    • Mass Spectrometry (MS): Verify the molecular weight of the synthesized compounds.

Expertise & Experience: Field-Proven Insights

  • Safety First: Dimethyl sulfate is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. Any residual dimethyl sulfate in the final product must be quenched, for instance, with an ammonia solution.

  • Diazotization Control: The temperature of the diazotization reaction is critical. If the temperature rises above 5-10 °C, the diazonium salt can decompose prematurely, leading to side products and reduced yields.

  • Purification is Key: The purification of the final product is crucial to remove any unreacted starting materials or byproducts. Column chromatography is often the most effective method for obtaining high-purity this compound.[10]

Conclusion

While the direct bromination of anisole to yield this compound is electronically disfavored, a strategic multi-step synthesis provides a reliable and reproducible route to this valuable chemical intermediate. By leveraging the directing effects of different functional groups and employing well-established named reactions, researchers can successfully navigate the challenges of regioselectivity in electrophilic aromatic substitution. The protocols and insights provided in this application note offer a robust framework for the successful synthesis and purification of this compound, empowering further research and development in the chemical sciences.

References

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Quora. (2016, August 15). How is the bromination mechanism of anisole carried out? [Link]

  • Homework.Study.com. Draw the mechanism (curved arrow formalism) of anisole's electrophilic aromatic substitution... [Link]

  • University of Calgary. Directing Groups in SE Ar. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. [Link]

  • Chromatography Today. Easy purification of isomers with prepacked glass columns. [Link]

  • ChemBK. This compound. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Aryl Scaffolding

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and versatility in the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool for chemists, particularly in the pharmaceutical and materials science industries. Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their pioneering work in palladium-catalyzed cross-couplings.[1]

The reaction's broad appeal stems from its mild reaction conditions, tolerance to a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents.[2] For researchers and drug development professionals, the Suzuki-Miyaura coupling offers a reliable method for constructing complex molecular architectures, such as biaryls and polyaryls, which are common motifs in biologically active compounds.

This guide provides a detailed protocol for the Suzuki-Miyaura coupling of 3,5-dibromoanisole, a versatile building block with two reactive bromine atoms. The presence of two identical halogens presents a unique synthetic challenge and opportunity: the potential for selective mono-arylation or exhaustive di-arylation. This allows for the stepwise construction of unsymmetrical or symmetrical bi- and terphenyl structures from a single, readily available starting material. Herein, we will delve into the mechanistic underpinnings of this powerful transformation and provide detailed, field-proven protocols for achieving both selective mono- and double arylation of this compound.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle, centered around a palladium catalyst, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of this compound. This step, often the rate-determining step, results in the formation of a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.

  • Reductive Elimination: The final step involves the two organic groups on the palladium center coupling and detaching from the metal, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Visualizing the Mechanism

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(Br)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) ArPd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) ArPd(II)(Ar')L2->Ar-Ar' Reductive Elimination ArBr This compound (Ar-Br) Ar'B(OH)2 Arylboronic Acid (Ar'B(OH)2) caption Catalytic cycle of the Suzuki-Miyaura coupling. Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask add_reagents Add this compound, boronic acid, and base start->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst add_solvent Add Solvent System add_catalyst->add_solvent degas Degas with Argon add_solvent->degas heat Heat to desired temperature under Argon atmosphere degas->heat stir Vigorous Stirring heat->stir monitor Monitor progress (TLC/GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and perform liquid-liquid extraction cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by chromatography or recrystallization dry->purify product Isolated Product purify->product caption General workflow for Suzuki-Miyaura coupling.

Sources

Application Notes & Protocols: Strategic Use of 3,5-Dibromoanisole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3,5-dibromoanisole in Heck and Sonogashira cross-coupling reactions. It delves into the mechanistic underpinnings of these powerful synthetic transformations, offers detailed, field-proven protocols, and provides insights into reaction optimization and troubleshooting. The strategic use of this versatile building block allows for the selective synthesis of complex molecular architectures, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Synthetic Utility of this compound

This compound is a valuable and commercially available aromatic building block.[1] Its structure, featuring two bromine atoms meta to a methoxy group, presents unique opportunities for selective functionalization in organic synthesis. The bromine atoms serve as reactive handles for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy group can influence the reactivity and regioselectivity of these transformations. The ability to perform sequential or selective cross-coupling reactions on the two bromine sites makes this compound a powerful tool for constructing complex organic molecules, including pharmaceutical intermediates and novel materials.[1]

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2] This guide will provide detailed protocols and mechanistic insights for leveraging these reactions with this compound.

The Heck Reaction: Olefination of this compound

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[3][4] This reaction is a powerful tool for the synthesis of substituted alkenes.[3][5]

Mechanistic Overview

The catalytic cycle of the Heck reaction is widely accepted to proceed through a Pd(0)/Pd(II) cycle.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II)-aryl complex.[5][6] This is often the rate-determining step.[6] The reactivity order for aryl halides is generally I > OTf > Br >> Cl.[6]

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by a syn-migratory insertion of the aryl group into the C-C double bond.[5][6] This step forms a new carbon-carbon bond.

  • Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated in a syn fashion to form the alkene product and a hydrido-palladium(II) species.[6] This step typically leads to the more thermodynamically stable trans (E) isomer.[6]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the hydrogen halide produced and to facilitate the reductive elimination that regenerates the active Pd(0) catalyst.[6][7]

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene_Complex [(Alkene)ArPd(II)(Br)L2] ArPd(II)(Br)L2->Alkene_Complex Alkene Coordination Sigma_Alkyl_Complex [R-CH2-CH(Ar)-Pd(II)(Br)L2] Alkene_Complex->Sigma_Alkyl_Complex Migratory Insertion Sigma_Alkyl_Complex->Alkene_Complex Product Release (Ar-CH=CH-R) HPd(II)(Br)L2 [HPd(II)(Br)L2] Sigma_Alkyl_Complex->HPd(II)(Br)L2 β-Hydride Elimination HPd(II)(Br)L2->Pd(0)L2 Reductive Elimination (+ Base, - H-Base+Br-)

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Mono-olefination of this compound with Styrene

This protocol describes a typical procedure for the mono-Heck reaction. Selective mono-functionalization of dihaloarenes can be challenging, but is achievable by controlling stoichiometry and reaction conditions.[8]

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC₇H₆Br₂O270.93271 mg1.0
StyreneC₈H₈104.15115 µL (104 mg)1.0
Palladium(II) AcetatePd(OAc)₂224.504.5 mg0.02 (2 mol%)
Tri-o-tolylphosphineP(o-tol)₃304.3724.3 mg0.08 (8 mol%)
Triethylamine (Et₃N)C₆H₁₅N101.19280 µL (202 mg)2.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.095 mL-

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (271 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri-o-tolylphosphine (24.3 mg, 0.08 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (5 mL), styrene (115 µL, 1.0 mmol), and triethylamine (280 µL, 2.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-olefinated product.

Tips and Troubleshooting:

  • Ligand Choice: The choice of phosphine ligand is crucial.[9] Bulky, electron-rich phosphines can improve catalyst stability and reactivity.[10][11][12] For challenging couplings, consider using Buchwald or cataCXium® ligands.[12]

  • Base: Triethylamine is a common base, but others like potassium carbonate or sodium acetate can also be used.[3] The choice of base can influence the reaction outcome.

  • Solvent: Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are typically used.[13]

  • Di-olefination: To favor di-olefination, use a molar excess of the alkene (e.g., 2.2-2.5 equivalents) and prolong the reaction time.

  • Catalyst Deactivation: If the reaction stalls, the palladium catalyst may have deactivated to form palladium black. Using more robust ligands or catalyst systems can mitigate this.

The Sonogashira Coupling: Alkynylation of this compound

The Sonogashira coupling is a highly versatile method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[14][15] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials.[14]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[16][17]

Palladium Cycle:

  • Oxidative Addition: Similar to the Heck reaction, the active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-aryl intermediate.[14]

  • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the palladium(II) complex.[14] This is a key step where the new carbon-carbon bond is poised to form.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.[14]

Copper Cycle:

  • Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) species. The amine base then deprotonates the alkyne to form a copper(I) acetylide.[14]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(C≡CR)L2 [Ar-Pd(II)(C≡CR)L2] ArPd(II)(Br)L2->ArPd(II)(C≡CR)L2 Transmetalation (+ Cu-C≡CR) ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (+ Ar-C≡CR) Cu(I)Br Cu(I)Br Cu(I)-Alkyne [Cu(I)-Alkyne Complex] Cu(I)Br->Cu(I)-Alkyne Coordination (+ R-C≡CH) Cu-C≡CR Cu-C≡CR Cu(I)-Alkyne->Cu-C≡CR Deprotonation (+ Base, - H-Base+) Cu-C≡CR->ArPd(II)(Br)L2

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Mono-alkynylation of this compound with Phenylacetylene

This protocol provides a standard procedure for the mono-Sonogashira coupling.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC₇H₆Br₂O270.93271 mg1.0
PhenylacetyleneC₈H₆102.14110 µL (102 mg)1.0
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.9035 mg0.05 (5 mol%)
Copper(I) Iodide (CuI)CuI190.459.5 mg0.05 (5 mol%)
Triethylamine (Et₃N)C₆H₁₅N101.19420 µL (304 mg)3.0
Tetrahydrofuran (THF)C₄H₈O72.115 mL-

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (271 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (5 mL) and triethylamine (420 µL, 3.0 mmol).

  • Alkyne Addition: Add phenylacetylene (110 µL, 1.0 mmol) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and filter through a pad of Celite to remove the precipitated salts.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Tips and Troubleshooting:

  • Copper-Free Conditions: The formation of alkyne homocoupling (Glaser coupling) is a common side reaction, which can be minimized by running the reaction under strictly anaerobic conditions.[18] Copper-free Sonogashira protocols have also been developed to address this issue.[19][20]

  • Selective Coupling: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl.[14] This selectivity can be exploited in molecules containing different halogens. For dihaloarenes with the same halogen, achieving mono-substitution can be controlled by stoichiometry and reaction conditions.[21] A study on 3,5-dibromo-2,6-dichloropyridine demonstrated the feasibility of chemoselective Sonogashira couplings.[22][23]

  • Base/Solvent System: The amine base often serves as both the base and part of the solvent system.[24] Using a co-solvent like THF or DMF is common.

  • Catalyst System: While PdCl₂(PPh₃)₂ is a common catalyst, other palladium sources and ligands can be employed. The use of bulky, electron-rich phosphine ligands can enhance catalytic activity, particularly for less reactive aryl bromides.[17]

Applications in Drug Discovery and Development

The products derived from the Heck and Sonogashira functionalization of this compound are valuable scaffolds in medicinal chemistry. The introduction of alkene and alkyne moieties can significantly alter the pharmacological properties of a molecule. These rigid linkers are often incorporated into the design of enzyme inhibitors, receptor antagonists, and other biologically active compounds.[1] The ability to construct diverse molecular libraries from a common starting material like this compound is a key strategy in modern drug discovery.[25] The resulting complex structures can explore chemical space beyond the "rule of five" (bRo5), which is increasingly important for tackling challenging biological targets.[26][27]

Conclusion

The Heck and Sonogashira reactions are powerful and reliable methods for the functionalization of this compound. A thorough understanding of the reaction mechanisms and careful control of experimental parameters are essential for achieving high yields and selectivities. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to utilize this versatile building block in the synthesis of complex organic molecules for a wide range of applications.

References

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

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  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. [Link]

  • Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks - Books. [Link]

  • Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. - ResearchGate. [Link]

  • Palladium - Wikipedia. [Link]

  • Sonogashira Coupling - YouTube. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions | ACS Omega - ACS Publications. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. [Link]

  • Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles - MDPI. [Link]

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PubMed Central. [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions - PolyU Electronic Theses. [Link]

  • Heck and Sonogashira cross-coupling reactions using recyclable Pd-Fe3O4 heterodimeric nanocrystal catalysts.pdf - Institute for Basic Science. [Link]

  • Phosphine ligands and catalysis - Research - Gessner Group. [Link]

  • Di-2-pyridylmethylamine-Based Palladium Complexes as New Catalysts for Heck, Suzuki, and Sonogashira Reactions in Organic and Aqueous Solvents - ACS Publications. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship.org. [Link]

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co - Semantic Scholar. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. [Link]

  • New therapeutic modalities in drug discovery and development: Insights & opportunities . [Link]

  • Heck Reaction . [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling . [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. [Link]

  • Intro to Organometallics: The Heck Reaction - Odinity. [Link]

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  • (PDF) Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones - ResearchGate. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. [Link]

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Grignard reagent formation from 3,5-Dibromoanisole.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Selective Formation of 3-Bromo-5-methoxyphenylmagnesium Bromide

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of the Grignard reagent from 3,5-dibromoanisole. The selective formation of the mono-Grignard species, 3-bromo-5-methoxyphenylmagnesium bromide, is a critical transformation that yields a versatile building block for introducing the 3-bromo-5-methoxyphenyl moiety in complex molecule synthesis. This guide delves into the underlying chemical principles, provides a detailed, field-proven experimental protocol, and offers troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: Strategic Importance

Grignard reagents are a cornerstone of synthetic organic chemistry, renowned for their efficacy in forming carbon-carbon bonds.[1][2] The specific reagent derived from this compound is of particular interest as it serves as a precursor for introducing a 1,3,5-trisubstituted aromatic ring, a common motif in pharmacologically active compounds and advanced materials. The primary challenge in this synthesis is achieving chemoselectivity: preferentially forming the mono-Grignard reagent over the di-Grignard species. This protocol is optimized for mono-Grignard formation by carefully controlling stoichiometry and reaction conditions.

Mechanistic Considerations and Causality

The formation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond.[3] The reaction proceeds on the surface of the magnesium metal.[4]

Key Scientific Principles:

  • The Magnesium Surface: Commercially available magnesium is coated with a passivating layer of magnesium oxide (MgO), which is unreactive and inhibits the reaction.[4][5][6] Activation of the magnesium to expose a fresh, reactive metal surface is the most critical step for successful initiation.

  • Solvent Role: Ethereal solvents like tetrahydrofuran (THF) are essential. They do not react with the Grignard reagent but are crucial for its formation and stability.[1][7] The oxygen atoms in THF coordinate with the magnesium center, solvating and stabilizing the organomagnesium species in what is known as the Schlenk equilibrium.[3][8][9] THF is often preferred over diethyl ether for less reactive aryl halides due to its higher boiling point (66 °C vs. 34.6 °C), which allows for higher reaction temperatures.[10]

  • Halide Reactivity: The reactivity of aryl halides in Grignard formation follows the trend I > Br > Cl.[11] Aryl bromides represent a good balance of reactivity and stability, making this compound a suitable substrate.

  • Selectivity Control: In di-haloarenes, selective mono-Grignard formation can be achieved by using a slight excess of the di-halide relative to magnesium. This ensures the magnesium is fully consumed before significant di-Grignard formation can occur. Alternatively, using a slight deficit of the di-halide can also work if subsequent reactions are tolerant of the unreacted starting material. This protocol utilizes a carefully controlled addition to favor the desired product.

Core Experimental Protocol

This protocol details the formation of 3-bromo-5-methoxyphenylmagnesium bromide and a subsequent titration to determine its precise molarity, a critical step for stoichiometric control in downstream applications.[12]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
Magnesium TurningsMg24.311.33 g55.0Use high purity; new bottle preferred.
IodineI₂253.81~20 mg-Activating agent.
This compoundC₇H₆Br₂O265.9313.3 g50.0Ensure high purity.
Tetrahydrofuran (THF)C₄H₈O72.1165 mL-Anhydrous, <50 ppm H₂O.
Iodine (for titration)I₂253.81~1.27 g5.0Dried in a desiccator.
Equipment Setup
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Glass-stoppered pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet and bubbler outlet

  • Heating mantle

  • Schlenk line (optional, but recommended)

  • Syringes and needles

Crucial Prerequisite: All glassware must be rigorously dried in an oven at >120 °C overnight or flame-dried under vacuum and assembled while hot, then allowed to cool under a positive pressure of inert gas. This anhydrous condition is non-negotiable as Grignard reagents react readily with water.[13][14]

Visualization of the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Quantification & Use P1 Dry Glassware P2 Assemble & Purge with N2/Ar P1->P2 R1 Add Mg Turnings & I2 Crystal to Flask P2->R1 R3 Initiate Reaction with Small Aliquot R1->R3 R2 Prepare this compound in THF Solution R2->R3 R4 Slowly Add Remaining Solution R3->R4 R5 Reflux to Drive to Completion R4->R5 A1 Cool to Room Temperature R5->A1 A2 Titrate Aliquot with I2 A1->A2 A3 Calculate Molarity A2->A3 A4 Use Quantified Reagent in Next Step A3->A4 G reactant1 3-Bromo-5-methoxyphenylmagnesium Bromide product 3-Aryl(or Vinyl)-5-bromoanisole reactant1->product reactant2 Aryl-X' or Vinyl-X' reactant2->product catalyst Pd or Ni Catalyst (e.g., Pd(PPh₃)₄) catalyst->product THF, Reflux

Caption: Schematic of a Kumada Cross-Coupling Reaction.

This reaction enables the selective functionalization at one of the bromine positions, leaving the other available for subsequent transformations, highlighting the synthetic utility of the selectively formed mono-Grignard reagent.

Safety Precautions

  • Anhydrous Solvents: THF is flammable and can form explosive peroxides. Always use from a freshly opened bottle or after proper purification and testing.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. Perform the reaction in a fume hood with an ice bath readily available for cooling.

  • Pyrophoric Nature: While not typically pyrophoric, concentrated Grignard reagents can react violently with water, protic solvents, and atmospheric oxygen. Always handle under an inert atmosphere.

  • Quenching: Unused Grignard reagent must be quenched carefully by slow addition to a stirred, cooled solution of a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl).

References

  • CK-12 Foundation. (n.d.). How do aryl halides react with metals?
  • Various Authors. (2019). Why is THF used in Grignard? Quora.
  • Various Authors. (2021). Activation of Grignard reagent. Chemistry Stack Exchange.
  • Various Authors. (2019). Grignard Reagent in THF vs in Diethyl ether. Chemistry Stack Exchange.
  • FlexiPrep. (n.d.). Grignard Reaction Mechanism.
  • American Chemical Society. (n.d.). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents.
  • Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis.
  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
  • BenchChem. (2025). Selective Mono-Grignard Reagent Formation with 3,4-Dibromothiophene for Applications in Drug.
  • Various Authors. (2021). Will a crystal of iodine lower the yield of an Grignard Reaction. Chemistry Stack Exchange.
  • Wikipedia. (n.d.). Grignard reagent.
  • Reddit. (2024). How does iodine ACTUALLY activate a Grignard?
  • ResearchGate. (2013). How do Grignard Activating Reagents work?
  • University of Calgary. (n.d.). Aryl Grignards.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling.
  • Wikipedia. (n.d.). Kumada coupling.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring.
  • MSU Chemistry. (n.d.). Alkyl Halide Reactivity.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Sciencemadness.org. (2021). Question about Grignard reaction.
  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355.
  • Clark, J. (n.d.). Grignard reagents. Chemguide.
  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.

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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 3,5-Dibromoanisole in Synthesis

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials.[1] Its symmetrically substituted di-bromo pattern offers a scaffold for the introduction of two nucleophiles, while the methoxy group, a weak activating group, presents a unique challenge for classical nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the successful nucleophilic substitution on this compound, with a focus on catalyzed cross-coupling methodologies that have proven effective for this less-activated aryl halide.

Core Principles and Mechanistic Considerations

Traditional SNAr reactions typically require strong electron-withdrawing groups (e.g., nitro groups) to activate the aromatic ring towards nucleophilic attack. The methoxy group in this compound is primarily electron-donating by resonance, which disfavors the formation of the negatively charged Meisenheimer intermediate characteristic of the classical SNAr mechanism. Therefore, achieving nucleophilic substitution on this substrate necessitates the use of transition metal catalysis.

The two most prominent and effective strategies for the functionalization of this compound are the Ullmann Condensation (copper-catalyzed) and the Buchwald-Hartwig Amination (palladium-catalyzed).[2][3] These reactions proceed through different mechanistic pathways than classical SNAr, involving oxidative addition, ligand exchange, and reductive elimination steps.

dot digraph "Catalyzed_SNAr_Mechanisms" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 1: Generalized catalytic cycles for Ullmann Condensation and Buchwald-Hartwig Amination.

Regioselectivity: Mono- vs. Di-substitution

A key consideration when working with this compound is the potential for both mono- and di-substitution. Achieving selective mono-arylation can be challenging due to the similar reactivity of the two bromine atoms. However, selectivity can often be controlled by:

  • Stoichiometry: Using a slight deficiency of the nucleophile or coupling partner can favor mono-substitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can increase the yield of the mono-substituted product.

  • Mechanochemistry: Recent studies have shown that mechanochemical (ball-milling) conditions can promote selective mono-arylation of dibromoarenes by leveraging differences in the physical state (liquid vs. solid) of the starting material and product.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution on this compound with various nucleophiles.

Protocol 1: Buchwald-Hartwig Amination (C-N Coupling)

This protocol is suitable for the coupling of primary and secondary amines with this compound. Microwave-assisted heating can significantly accelerate the reaction.[5]

Reactants and Reagents:

ReagentMolar Eq. (for Di-substitution)
This compound1.0
Amine2.2
Pd₂(dba)₃0.05
XPhos0.10
Sodium tert-butoxide (NaOtBu)2.5
Toluene (anhydrous)-

Procedure:

  • To a dry microwave vial under an inert atmosphere (e.g., argon), add this compound, the amine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene (approximately 4.0 mL per 1.0 mmol of this compound).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes with a microwave power of 300 W.[5]

  • After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

G

Protocol 2: Ullmann Condensation for Diaryl Ether Synthesis (C-O Coupling)

This protocol describes a copper-catalyzed method for the synthesis of diaryl ethers from this compound and a phenol. The use of N,N-dimethylglycine as a ligand allows for milder reaction conditions compared to traditional Ullmann reactions.[6]

Reactants and Reagents:

ReagentMolar Eq. (for Di-substitution)
This compound1.0
Phenol2.2
Copper(I) Iodide (CuI)0.1
N,N-Dimethylglycine0.2
Cesium Carbonate (Cs₂CO₃)2.5
Dioxane (anhydrous)-

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Add anhydrous dioxane and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts and copper residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography.

Protocol 3: Copper-Catalyzed Thiolation (C-S Coupling)

This protocol outlines the formation of aryl thioethers from this compound and a thiol, which is a variation of the Ullmann-type coupling.

Reactants and Reagents:

ReagentMolar Eq. (for Di-substitution)
This compound1.0
Thiol2.2
Copper(I) Iodide (CuI)0.1
Ethylene glycol0.2
Potassium Hydroxide (KOH)2.5
Isopropanol-

Procedure:

  • To a round-bottom flask, add this compound, the thiol, CuI, and KOH.

  • Add isopropanol as the solvent, followed by ethylene glycol as a ligand.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the catalyzed nucleophilic substitution on this compound. Note that these are starting points, and optimization may be required for specific substrates.

Reaction TypeNucleophileCatalyst SystemBaseSolventTemp. (°C)Time
Buchwald-HartwigAminesPd₂(dba)₃ / XPhosNaOtBuToluene150 (MW)30 min
Ullmann C-OPhenolsCuI / N,N-DimethylglycineCs₂CO₃Dioxane9012-24 h
Ullmann C-SThiolsCuI / Ethylene glycolKOHIsopropanol80-908-16 h

Conclusion and Field-Proven Insights

The functionalization of this compound via nucleophilic substitution is most effectively achieved through palladium- or copper-catalyzed cross-coupling reactions. The choice between Buchwald-Hartwig amination and Ullmann condensation will depend on the desired nucleophile (N, O, or S) and the specific functional groups present in the reactants. For C-N bond formation, the Buchwald-Hartwig amination offers a broad substrate scope and can be significantly accelerated using microwave irradiation. For C-O and C-S bond formation, modern modifications of the Ullmann condensation with appropriate ligands provide milder and more efficient alternatives to the harsh conditions of the classical reaction. Careful control of stoichiometry and reaction conditions is crucial for achieving selective mono-substitution when desired. These protocols provide a robust starting point for researchers and drug development professionals to utilize this compound as a key building block in the synthesis of novel and complex molecular architectures.

References

  • BenchChem. This compound | 74137-36-3.

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Organic Syntheses Procedure.

  • Ullmann Condensation Coupling Reaction. MDPI.

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

  • Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. PubMed.

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. MDPI.

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry.

  • Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. ResearchGate.

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application of 3,5-Dibromoanisole in the synthesis of pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3,5-Dibromoanisole in the Synthesis of Pharmaceutical Intermediates

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound (CAS: 74137-36-3) is a halogenated aromatic ether that has emerged as a cornerstone building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structure, a methoxy-activated benzene ring symmetrically substituted with two bromine atoms, offers a unique combination of stability and reactivity.[2][3] The bromine atoms serve as versatile synthetic handles, enabling their participation in a wide array of palladium-catalyzed cross-coupling reactions and other organometallic transformations.[1][2] This allows for the sequential and controlled introduction of diverse functionalities, making this compound an ideal scaffold for constructing complex molecular architectures found in many biologically active compounds and pharmaceutical intermediates.[4][5] This guide provides an in-depth exploration of its primary applications, complete with field-proven protocols and mechanistic insights.

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily harnessed through transition-metal-catalyzed cross-coupling reactions. The two bromine atoms can be functionalized sequentially or simultaneously, providing chemists with precise control over the final product. The methoxy group, being an ortho-, para-director, does not electronically interfere with the meta-positioned bromine atoms, which simplifies reactivity prediction.

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a paramount tool for creating C(sp²)-C(sp²) bonds, forming the biaryl and aryl-vinyl skeletons prevalent in many pharmaceuticals.[6] this compound is an excellent substrate for this reaction, coupling efficiently with a wide range of boronic acids and their derivatives.[1][2] This transformation is fundamental for building inhibitors targeting enzymes like dihydrofolate reductase (DHFR).[1][7]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[8] The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8][9] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often used to promote the reaction with less reactive halides.[10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation L₂Pd(II)(Ar)(R) OxAdd->Transmetalation Transmetalation (R-B(OR)₂ + Base) Transmetalation->Pd0 Reductive Elimination RedElim Ar-R Product Transmetalation->RedElim ArX This compound (Ar-X) ArX->OxAdd RBOR Arylboronic Acid (R-B(OR)₂) RBOR->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 3,5-Diaryl-anisole

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (4.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).[11]

  • Degassing: Purge the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%).[11]

  • Reaction Execution: Heat the mixture to reflux (typically 85-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3,5-diaryl-anisole.

Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds

The formation of C-N bonds is ubiquitous in pharmaceutical synthesis, as the aniline and related moieties are key pharmacophores. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[12] this compound serves as an excellent substrate for diarylation of primary amines or monoarylation of secondary amines.

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle.[13] Key steps include oxidative addition of the aryl bromide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12][14] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu) and specialized, bulky phosphine ligands (e.g., XPhos, SPhos) is crucial for high yields and broad substrate scope.[1][15]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Amide_Complex [L₂Pd(Ar)(HNR¹R²)]⁺X⁻ OxAdd->Amide_Complex Amine Coordination (R¹R²NH) Amido_Complex L₂Pd(Ar)(NR¹R²) Amide_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination RedElim Ar-NR¹R² Product Amido_Complex->RedElim ArX This compound (Ar-X) ArX->OxAdd Amine Amine (R¹R²NH) Amine->Amide_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of a 3,5-Disubstituted Aniline Derivative

  • Reaction Setup: In an oven-dried Schlenk tube inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos or XPhos, 2-4 mol%), and a strong base (e.g., Sodium tert-butoxide, NaOt-Bu, 2.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (2.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture with stirring at 80-110 °C for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[16][17] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are important structural motifs and precursors for more complex heterocyclic systems in drug discovery.[18][19]

Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system. A palladium(0) complex facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[11] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, enabling the coupling. The reaction is typically run in the presence of an amine base, which also serves as a solvent.[11][16]

Sonogashira_Workflow start Start: Assemble Reagents setup 1. Add this compound, Pd Catalyst, & CuI to a Schlenk Flask start->setup solvent 2. Add Anhydrous, Degassed Solvent (e.g., THF/Triethylamine) setup->solvent degas 3. Degas Mixture with Inert Gas (Argon) solvent->degas alkyne 4. Add Terminal Alkyne Dropwise via Syringe degas->alkyne react 5. Stir at RT or Heat (e.g., 50-70 °C) for 6-18 hours alkyne->react workup 6. Quench, Extract with Organic Solvent, Wash (NH₄Cl, Brine) react->workup purify 7. Dry, Concentrate, and Purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a Sonogashira coupling reaction.

Detailed Protocol: Synthesis of 3,5-Bis(alkynyl)anisole

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI) (1.5 mol%).[11]

  • Solvent and Base: Add an anhydrous, degassed solvent like tetrahydrofuran (THF) and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[11]

  • Degassing: Thoroughly degas the mixture by bubbling argon through it for 20 minutes.

  • Alkyne Addition: Add the terminal alkyne (2.5 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or heat gently to 50–70 °C for 6–18 hours, monitoring by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.[11]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.

Grignard Reagent Formation: A Classic Approach to C-C Bonds

Beyond palladium catalysis, this compound can be converted into a Grignard reagent, a powerful nucleophile for forming C-C bonds with various electrophiles like aldehydes, ketones, and esters.[20] This classic organometallic transformation is essential for synthesizing tertiary alcohols, which are key intermediates for drugs like (S)-Oxybutynin.[5][21]

Protocol Rationale: The reaction involves the insertion of magnesium metal into one of the C-Br bonds.[20][22] This process requires strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with protic solvents like water.[20] An initiator, such as a small crystal of iodine, is often used to activate the magnesium surface.[20][23] The resulting organomagnesium compound can then be used in a subsequent step to attack an electrophilic center.

Grignard_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Electrophile s1_start Activate Mg turnings with I₂ in anhydrous ether/THF s1_add Add this compound solution dropwise s1_start->s1_add s1_reflux Maintain gentle reflux until Mg is consumed s1_add->s1_reflux s1_end Grignard Reagent Formed (3-Bromo-5-methoxyphenylmagnesium bromide) s1_reflux->s1_end s2_start Cool Grignard reagent to 0 °C s1_end->s2_start s2_add Add electrophile (e.g., ketone) dropwise in anhydrous ether/THF s2_stir Stir at 0 °C to RT until reaction is complete s2_quench Quench with cold saturated aqueous NH₄Cl final_workup final_workup s2_quench->final_workup Proceed to Work-up & Purification

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Detailed Protocol: Two-Step Synthesis of a Tertiary Alcohol

  • Grignard Formation:

    • Place magnesium turnings (1.1 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere.

    • Add a small crystal of iodine and a few mL of anhydrous diethyl ether or THF.[23]

    • In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous ether/THF.

    • Add a small portion of the anisole solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir until most of the magnesium has been consumed.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve the electrophile (e.g., cyclohexanone, 1.0 equiv.) in anhydrous ether/THF and add it dropwise to the stirred Grignard solution.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the resulting tertiary alcohol by column chromatography or recrystallization.

Comparative Overview of Key Applications

ApplicationBond FormedTypical Catalyst SystemBaseKey Advantages & Considerations
Suzuki-Miyaura Coupling C(sp²)–C(sp²)Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Weak inorganic (K₂CO₃, CsF)High functional group tolerance; stable and accessible boronic acid reagents.[6][9]
Buchwald-Hartwig Amination C(sp²)–NPd(0) precatalyst + bulky phosphine ligandStrong, non-nucleophilic (NaOt-Bu)Direct and versatile route to aryl amines; requires careful exclusion of air.[12][14]
Sonogashira Coupling C(sp²)–C(sp)Pd(0) complex + Cu(I) co-catalystAmine base (TEA, DIPEA)Mild reaction conditions; risk of alkyne homocoupling must be managed.[17][18]
Grignard Reaction C–CNone (Stoichiometric Mg)None (Reagent is a strong base)Powerful C-C bond formation; requires strictly anhydrous conditions.[20][23]

Conclusion

This compound stands as a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its capacity to undergo a variety of robust and well-understood chemical transformations—most notably palladium-catalyzed cross-coupling reactions—provides medicinal chemists with a reliable platform for generating molecular complexity. The protocols and insights detailed in this guide underscore its strategic value, enabling researchers to efficiently construct the core scaffolds of next-generation therapeutics.

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The Versatile Synthon: Application of 3,5-Dibromoanisole in the Development of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Dibromoanisole

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and modular synthesis of complex, biologically active molecules. This compound, a readily available and highly versatile aromatic building block, has emerged as a cornerstone in the synthesis of a diverse array of compounds with significant therapeutic potential. Its symmetrically substituted dibromo functionalities provide two reactive handles that can be selectively or sequentially functionalized through a variety of modern cross-coupling reactions. This unique structural feature allows for the divergent synthesis of libraries of compounds, making it an invaluable tool for structure-activity relationship (SAR) studies. The methoxy group, a common motif in many natural products and pharmaceuticals, further influences the electronic properties of the aromatic ring and can be a key pharmacophoric element or a precursor for a hydroxyl group, often crucial for biological activity.

This comprehensive guide delves into the practical applications of this compound in the synthesis of several classes of biologically active compounds, including potent anticancer agents like stilbenoid derivatives (resveratrol and combretastatin analogues), kinase inhibitors, and precursors to complex marine natural products. We provide field-proven insights into the causality behind experimental choices and detailed, self-validating protocols for key synthetic transformations.

Core Applications and Synthetic Strategies

The utility of this compound stems from its ability to participate in a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The two bromine atoms can be selectively addressed, or doubly functionalized, to construct intricate molecular architectures. The primary transformations enabling its use as a versatile synthon are palladium- and copper-catalyzed cross-coupling reactions.

I. Synthesis of Stilbenoid Anticancer Agents: Resveratrol and Combretastatin Analogues

Stilbenoids, such as resveratrol and combretastatin A-4, are a class of natural products renowned for their potent anticancer properties.[1] The 3,5-dioxygenated A-ring is a common structural feature critical for their biological activity. This compound serves as an excellent precursor to this A-ring, allowing for the introduction of various B-rings through palladium-catalyzed cross-coupling reactions to generate diverse stilbene scaffolds.

A. Synthetic Strategy: The Heck Reaction Pathway

A powerful method for constructing the stilbene core is the Mizoroki-Heck reaction, which couples an aryl halide with an alkene.[2] In this strategy, this compound can be coupled with a variety of styrene derivatives to introduce the ethylene bridge and the B-ring in a single step. Subsequent demethylation of the methoxy group can then yield the corresponding dihydroxy stilbenoid, mimicking the structure of resveratrol.

Workflow for Stilbenoid Synthesis via Heck Coupling

G A This compound C Heck Coupling (Pd(OAc)₂, PPh₃, Base) A->C B Styrene Derivative B->C D 3,5-Dimethoxystilbene Analogue C->D E Demethylation (e.g., BBr₃) D->E F Biologically Active Stilbenoid (Resveratrol/Combretastatin Analogue) E->F

Caption: General workflow for the synthesis of stilbenoid analogues from this compound.

Protocol 1: Synthesis of a 3,5-Dimethoxystilbene Derivative via Heck Coupling

This protocol describes a general procedure for the Heck coupling of this compound with a styrene derivative.

Materials:

  • This compound

  • Substituted Styrene (e.g., 4-methoxystyrene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the substituted styrene (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous DMA (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 18-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 3,5-dimethoxystilbene derivative.[3]

Expertise & Experience: The choice of a phosphine ligand, such as triphenylphosphine, is crucial for stabilizing the palladium catalyst and promoting the catalytic cycle. Potassium carbonate acts as the base to regenerate the active Pd(0) catalyst. DMA is a suitable high-boiling polar aprotic solvent for this reaction.

II. Construction of Diaryl Scaffolds in Kinase Inhibitors

Many potent kinase inhibitors feature a diaryl or arylamino-aryl core structure. This compound is an ideal starting material for constructing such scaffolds through sequential or double Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse aromatic and heteroaromatic rings, enabling the fine-tuning of the inhibitor's potency and selectivity.

A. Synthetic Strategy: Suzuki-Miyaura and Buchwald-Hartwig Couplings

The Suzuki-Miyaura coupling reaction, which couples an aryl halide with an organoboron reagent, is a highly efficient method for forming carbon-carbon bonds.[4] By reacting this compound with two equivalents of an arylboronic acid, symmetrical 3,5-diarylanisole derivatives can be synthesized. Alternatively, sequential couplings with different boronic acids can lead to unsymmetrical diaryl compounds.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5] This reaction is particularly useful for synthesizing arylamino-based kinase inhibitors. This compound can be reacted with various anilines or other amines to generate 3,5-diaminoanisole derivatives or, through a mono-amination, a versatile intermediate for further functionalization.

Workflow for Diaryl Kinase Inhibitor Precursors

G cluster_0 Suzuki-Miyaura Pathway cluster_1 Buchwald-Hartwig Pathway A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D 3,5-Diarylanisole Derivative C->D E This compound G Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) E->G F Aniline/Amine F->G H 3,5-Di(arylamino)anisole Derivative G->H

Caption: Parallel workflows for synthesizing diaryl and diarylamino cores from this compound.

Protocol 2: Synthesis of a 3,5-Diarylanisole via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the double Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, add this compound (1.0 mmol), the arylboronic acid (2.4 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3,5-diarylanisole derivative.

Trustworthiness: The use of a pre-catalyst like Pd(PPh₃)₄ ensures the presence of the active Pd(0) species. The aqueous base system is a common and effective condition for Suzuki-Miyaura couplings.

Protocol 3: Synthesis of a 3,5-Di(arylamino)anisole via Buchwald-Hartwig Amination

This protocol provides a general method for the double Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (2.4 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (2.8 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired 3,5-di(arylamino)anisole derivative.

Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for promoting the reductive elimination step in the Buchwald-Hartwig catalytic cycle, especially for less reactive aryl bromides. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

III. A Gateway to Marine Natural Products: Synthesis of Brominated Alkaloid Precursors

Marine organisms are a rich source of structurally unique and biologically active natural products.[6] Many of these compounds, such as the ianthelliformisamines, are brominated alkaloids.[7] The synthesis of these complex molecules often relies on the use of pre-functionalized aromatic building blocks. This compound can serve as a precursor to key intermediates in the synthesis of these marine natural products. For example, it can be converted to (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid, a known precursor for ianthelliformisamines.[7]

A. Synthetic Strategy: Sonogashira and Ullmann Couplings

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, can be employed to introduce an alkyne at one of the bromine positions of this compound.[8] This alkyne can then be further elaborated to the desired side chain.

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ethers.[9] This can be used to couple this compound with a phenolic compound to create a diaryl ether linkage, a common motif in some marine natural products.

Data Presentation: Comparison of Cross-Coupling Reactions for Functionalizing this compound

Reaction TypeCoupling PartnersCatalyst SystemTypical ConditionsKey Bond FormedApplication in Bioactive Synthesis
Heck Coupling AlkenePd(OAc)₂ / PPh₃Base, 120 °C, DMAC(sp²)-C(sp²) (alkene)Stilbenoids (Resveratrol/Combretastatin analogues)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 90 °CC(sp²)-C(sp²) (aryl)Diaryl kinase inhibitors
Buchwald-Hartwig Amine/AnilinePd₂(dba)₃ / XantphosNaOtBu, Toluene, 110 °CC(sp²)-NArylamino-based kinase inhibitors
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIBase, THF/Et₃N, RTC(sp²)-C(sp)Precursors for marine natural products
Ullmann Condensation PhenolCuI / LigandBase, High Temp.C(sp²)-ODiaryl ether containing natural products

Conclusion

This compound stands out as a strategically important and versatile building block in the synthesis of biologically active compounds. Its symmetrical structure and the presence of two reactive bromine atoms allow for a wide range of selective and diverse functionalizations through modern cross-coupling methodologies. This guide has provided a detailed overview of its application in the synthesis of anticancer stilbenoids, kinase inhibitors, and precursors to marine natural products, complete with detailed protocols and expert insights. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery and development of new and innovative therapeutic agents.

References

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Sources

3,5-Dibromoanisole: A Versatile Precursor for the Synthesis of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromoanisole is a highly versatile aromatic compound that serves as a critical building block in the synthesis of a wide array of novel organic materials.[1][2] Its unique structure, featuring a methoxy group and two bromine atoms at the meta positions of the benzene ring, provides a strategic platform for diverse chemical transformations. The bromine atoms act as reactive sites for various cross-coupling reactions, while the methoxy group can influence the electronic properties and solubility of the resulting materials. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor in the development of advanced organic materials, including conjugated polymers, dendrimers, and pharmaceutically active compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₇H₆Br₂O[1][3]
Molecular Weight 265.93 g/mol [2][4][5]
Appearance White to gray or brown solid/powder to crystal[3][4]
Melting Point 34-38 °C[3][4]
Boiling Point 249.7 °C[3][4]
Solubility Soluble in methanol and other organic solvents like ethers. Poorly soluble in water.[3][4]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[3][4]

Core Applications of this compound

The strategic placement of two bromine atoms on the anisole ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in constructing complex molecular architectures with tailored electronic and photophysical properties.

Synthesis of Conjugated Polymers for Optoelectronic Applications

Conjugated polymers, particularly poly(phenylene ethynylene)s (PPEs), are a class of materials with significant applications in organic light-emitting diodes (OLEDs), sensors, and molecular wires.[6] this compound is a key monomer in the synthesis of PPEs through Sonogashira cross-coupling reactions.

Reaction Scheme: Sonogashira Coupling for PPE Synthesis

The Sonogashira coupling reaction involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. In the context of PPE synthesis, this compound can be coupled with a di-alkyne monomer to create the polymer backbone.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product DBA This compound PPE Poly(phenylene ethynylene) DBA->PPE Sonogashira Coupling Dialkyne Di-ethynyl Monomer Dialkyne->PPE Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Amine Base Catalyst->PPE

Caption: General workflow for the synthesis of poly(phenylene ethynylene)s.

Protocol: Synthesis of a Poly(phenylene ethynylene) Copolymer

This protocol outlines a general procedure for the synthesis of a PPE copolymer using this compound and 1,4-diethynyl-2,5-bis(octyloxy)benzene.

Materials:

  • This compound

  • 1,4-Diethynyl-2,5-bis(octyloxy)benzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Toluene (anhydrous)

  • Diisopropylamine (anhydrous)

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), 1,4-diethynyl-2,5-bis(octyloxy)benzene (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous toluene (10 mL) and anhydrous diisopropylamine (2 mL) to the flask.

  • Stir the reaction mixture at 65 °C for 48 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).

  • After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.

  • Filter the polymer and wash it with methanol to remove any remaining catalyst and unreacted monomers.

  • Dry the polymer under vacuum to obtain the final product.

Characterization: The resulting polymer can be characterized by ¹H NMR, ¹³C NMR, GPC (for molecular weight and polydispersity), UV-Vis spectroscopy (to determine the optical bandgap), and fluorescence spectroscopy.

Precursor for Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[7][8] Their unique architecture makes them suitable for applications in drug delivery, catalysis, and materials science. This compound can serve as a core molecule or a building block in the divergent or convergent synthesis of dendrimers.

Conceptual Workflow: Divergent Dendrimer Synthesis

In the divergent approach, the dendrimer is grown outwards from a multifunctional core. This compound, after conversion to a suitable reactive intermediate (e.g., a di-Grignard reagent or a di-lithiated species), can act as a branching unit.

Divergent_Dendrimer_Synthesis Core This compound Derivative (Core) G0 Generation 0 Core->G0 Reaction with Branching Monomer G1 Generation 1 G0->G1 Activation & Further Reaction G2 Generation 2 G1->G2 Dendrimer Higher Generation Dendrimer G2->Dendrimer

Caption: Divergent synthesis of dendrimers from a this compound core.

Protocol: Synthesis of a First-Generation Dendron via Suzuki Coupling

This protocol describes the synthesis of a first-generation dendron using this compound and an appropriate boronic acid.

Materials:

  • This compound

  • 4-(Methoxycarbonyl)phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), 4-(methoxycarbonyl)phenylboronic acid (2.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol) in 1,4-dioxane (15 mL).

  • Add a 2 M aqueous solution of K₂CO₃ (5 mL).

  • Heat the mixture to 80 °C and stir for 24 hours under an inert atmosphere.

  • After cooling, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the first-generation dendron.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[4] Its derivatives have shown potential as antiprotozoal agents and inhibitors of enzymes like dihydrofolate reductase (DHFR).[1] The Buchwald-Hartwig amination is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in many bioactive molecules.

Reaction Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[9][10]

Buchwald_Hartwig_Amination Reactants This compound + Amine Product Arylamine Derivative Reactants->Product Buchwald-Hartwig Amination Catalyst Pd Catalyst Ligand Base Catalyst->Product

Caption: Synthesis of arylamines via Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the mono-amination of this compound.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in anhydrous toluene (5 mL).

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a diverse range of novel organic materials. Its utility in palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig aminations, allows for the construction of complex molecular architectures with tailored properties. The protocols provided in this application note serve as a starting point for researchers to explore the vast potential of this compound in materials science and drug discovery. The careful selection of reaction conditions and coupling partners will enable the development of next-generation organic materials with enhanced performance and functionality.

References

  • Macromolecules. (2018). Controlled Syntheses of Poly(phenylene ethynylene)s with Regiochemically-Tuned Optical Band Gaps and Ordered Morphologies. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Controlled Syntheses of Poly(phenylene ethynylene)s with Regiochemically-Tuned Optical Band Gaps and Ordered Morphologies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2020, June 9). A new dendrimer series: synthesis, free radical scavenging and protein binding studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • PubMed Central. (n.d.). Dendrimers: synthesis, applications, and properties. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • CiteDrive. (n.d.). 3,5‐Dibromoanisole as Multifunctional Solid Additive to Enhance the Performance of Organic Solar Cells. Retrieved from [Link]

  • MDPI. (n.d.). Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Time profile of Sonogashira coupling of p‐bromoanisole (1 mmol);with.... Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,5‐Dibromoanisole as Multifunctional Solid Additive to Enhance the Performance of Organic Solar Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Some examples of dendrimer synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]

  • MDPI. (2024, November 20). Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C7H6Br2O | CID 11021812. Retrieved from [Link]

  • NIH. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of anthradithiophene containing conjugated polymers via a cross-coupling strategy. Retrieved from [Link]

  • Frontiers. (n.d.). Novel Bioactive Compounds From Marine Sources as a Tool for Functional Food Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Retrieved from [Link]

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  • ResearchGate. (n.d.). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. Retrieved from [Link]

  • Blogger. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. Retrieved from [Link]

  • PubMed Central. (2024, September 27). Breaking Strong Alkynyl-Phenyl Bonds: Poly(para-phenylene ethynylene)s under Mechanical Stress. Retrieved from [Link]

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Sources

Analytical Techniques for the Characterization of 3,5-Dibromoanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromoanisole and its derivatives are pivotal building blocks in organic synthesis, particularly in the development of pharmaceutical intermediates and biologically active compounds.[1][2][3] Their precise chemical structure, purity, and isomeric integrity are critical determinants of downstream reaction success and final product efficacy. This guide provides a comprehensive overview of the essential analytical techniques required for the robust characterization of this compound class. We delve into the causality behind experimental choices for purity assessment, separation, and definitive structural elucidation, offering field-proven insights and detailed protocols for researchers in medicinal chemistry and drug development.

The Strategic Importance of Analytical Characterization

The symmetrical substitution of the this compound core presents unique analytical challenges and opportunities. Unlike its asymmetrical isomers, the 3,5-substitution pattern gives rise to distinct spectroscopic signatures that must be accurately identified.[1] Furthermore, as these derivatives are often synthesized via multi-step reactions, the presence of residual starting materials, regioisomeric impurities, or by-products is a common concern. A multi-modal analytical approach is therefore not just recommended but essential for ensuring the quality and validity of research and development outcomes.

This guide presents an integrated analytical workflow, beginning with chromatographic techniques for purity and separation, followed by spectroscopic methods for unambiguous structural confirmation.

Overall Analytical Workflow

The characterization of a novel this compound derivative should follow a logical progression from assessing purity to confirming the molecular structure. The following workflow illustrates a typical pathway.

G cluster_0 Initial Synthesis & Purification cluster_3 Definitive Structure Confirmation Synthesis Synthesized Derivative Purification Column Chromatography / Recrystallization Synthesis->Purification HPLC HPLC / UPLC (Purity %, Isomer Check) Purification->HPLC Primary Check GCMS_Purity GC-MS (Purity & Volatile Impurities) Purification->GCMS_Purity NMR NMR (¹H, ¹³C) (Connectivity, Substitution Pattern) Purification->NMR FTIR FT-IR (Functional Groups) Purification->FTIR MS Mass Spectrometry (MS) (Molecular Weight, Isotopic Pattern) HPLC->MS LC-MS Xray Single Crystal X-ray (Absolute Structure) NMR->Xray If crystal available

Caption: Integrated workflow for derivative characterization.

Purity Assessment and Isomeric Separation

The first critical step after synthesis is to determine the purity of the target compound and separate it from any isomers or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis of non-volatile organic compounds due to its high resolution and sensitivity.[4] For this compound derivatives, reversed-phase HPLC using a C18 column is highly effective. The separation mechanism relies on the differential partitioning of the analyte and impurities between the nonpolar C18 stationary phase and a polar mobile phase.[4][5]

Causality: The choice of a C18 column is based on the hydrophobic nature of the brominated aromatic ring. A gradient elution, typically with water and acetonitrile, allows for the separation of compounds with a range of polarities, from polar starting materials to nonpolar by-products. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) sharpens peaks by suppressing the ionization of any acidic or basic functional groups.

Protocol: HPLC Purity Determination

  • Sample Preparation:

    • Accurately weigh and dissolve ~1 mg of the this compound derivative in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Ensure the sample is fully dissolved. If necessary, use a sonicator.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • Set up the HPLC system with the parameters outlined in the table below.

    • Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes, or until a stable baseline is achieved.[4]

    • Inject 5-10 µL of the sample solution.

    • Run the gradient method and record the chromatogram.

  • Data Analysis:

    • Identify the main peak corresponding to the product.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Table 1: Recommended HPLC Method Parameters.
Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile and thermally stable compounds.[6] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. For this compound and its less polar derivatives, GC provides high-resolution separation and can detect trace volatile impurities that might be missed by HPLC.

Causality: A mid-polarity column, such as a DB-5ms or DB-624, is often chosen. These columns, based on polysiloxane phases, provide good selectivity for halogenated aromatic compounds.[7][8] The temperature programming allows for the separation of compounds based on their boiling points and interactions with the stationary phase.

Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like hexane, ethyl acetate, or dichloromethane.

    • Ensure the sample is fully dissolved.

  • GC-MS System and Conditions:

    • Configure the GC-MS system according to the parameters in the table below.

    • Perform a solvent blank injection first to ensure system cleanliness.

    • Inject 1 µL of the sample solution using an autosampler for reproducibility.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to assess purity based on peak area percentages.

    • Examine the mass spectrum of each peak to identify the product and any impurities (see Mass Spectrometry section below).

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Start at 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 400 m/z
Table 2: Typical GC-MS Method Parameters.

Definitive Structural Elucidation

Once purity is established, a suite of spectroscopic techniques is employed to confirm the molecular structure, ensuring the correct substitution pattern and connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.[9] For any brominated compound, MS is particularly powerful due to the distinct isotopic signature of bromine.

Expert Insight: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] A molecule containing one bromine atom will show two peaks in its mass spectrum for the molecular ion (M⁺ and M⁺+2) of almost equal intensity. For a compound like this compound, which contains two bromine atoms, the molecular ion region will exhibit a characteristic 1:2:1 intensity ratio for the M⁺, M⁺+2, and M⁺+4 peaks. This pattern is a definitive indicator of the presence of two bromine atoms and is invaluable for confirming the elemental composition.[10]

  • Expected Molecular Ion Cluster for C₇H₆Br₂O:

    • m/z ~264: Containing two ⁷⁹Br atoms.

    • m/z ~266: Containing one ⁷⁹Br and one ⁸¹Br atom.

    • m/z ~268: Containing two ⁸¹Br atoms.

Common fragmentation patterns for aromatic ethers include the loss of the methyl group (-CH₃) or the entire methoxy group (-OCH₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for characterizing this compound derivatives.

¹H NMR: The symmetry of the 3,5-disubstituted ring is the key diagnostic feature.[1]

  • Aromatic Region: Due to symmetry, the protons at positions 2, 6, and 4 are chemically distinct. H4 is situated between two bromine atoms, while H2 and H6 are equivalent and are adjacent to a bromine atom and the methoxy group. This leads to a simple and clean spectrum:

    • A triplet for the single proton at the C4 position (coupled to H2 and H6).

    • A doublet for the two equivalent protons at the C2 and C6 positions (each coupled to H4).

  • Aliphatic Region: A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.

¹³C NMR: This technique reveals the number of unique carbon environments.

  • For this compound, four signals are expected in the aromatic region (C1-O, C2/C6, C3/C5-Br, C4) and one signal in the aliphatic region for the methoxy carbon. The carbons directly attached to bromine (C3/C5) will appear at a characteristic chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to bond vibrations.[11] For this compound derivatives, FT-IR can quickly confirm the presence of key structural motifs.

Expert Insight: While the overall fingerprint region can be complex, several key stretches are diagnostic. Halogen substitution on the benzene ring can influence the frequencies and intensities of vibrational modes compared to unsubstituted anisole.[12][13]

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H Stretch
~2950-2850Aliphatic C-H Stretch (of -OCH₃)
~1600-1450Aromatic C=C Ring Stretch
~1250Asymmetric C-O-C Stretch (Aryl-Alkyl Ether)[14]
~1040Symmetric C-O-C Stretch (Aryl-Alkyl Ether)[11]
~850-750C-H Out-of-plane Bending (pattern indicates substitution)
~600-500C-Br Stretch
Table 3: Key FT-IR Vibrational Frequencies for a Dibromoanisole Scaffold.
X-ray Crystallography

For novel derivatives, especially those intended for advanced applications like drug development, obtaining an unambiguous three-dimensional structure is often necessary. Single-crystal X-ray crystallography provides the absolute confirmation of atomic connectivity and stereochemistry.[15]

Causality: This technique works by diffracting a beam of X-rays off a well-ordered crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom.[15] While it requires a suitable single crystal, which can be challenging to grow, the structural information it provides is unparalleled and considered definitive proof of structure.[16]

Summary and Conclusion

The robust characterization of this compound derivatives is a critical activity that underpins their successful use in research and development. An integrated analytical strategy, leveraging the strengths of multiple techniques, is essential for a comprehensive understanding of a sample's purity, identity, and structure.

Chromatographic methods like HPLC and GC-MS are indispensable for assessing purity and identifying trace impurities. Spectroscopic techniques, particularly the combination of MS and NMR, provide definitive structural confirmation, with the isotopic pattern in MS and the symmetry-derived patterns in NMR serving as powerful diagnostic tools. FT-IR offers rapid confirmation of functional groups, while X-ray crystallography stands as the ultimate arbiter of absolute structure. By judiciously applying these techniques, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
  • McLafferty, F. W. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
  • BenchChem. (n.d.). This compound | 74137-36-3. Benchchem.
  • Fabrellas, B., et al. (2004). Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection. Journal of Chromatography A.
  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
  • Bartleby. (n.d.). IR Spectrum Of Anisole. Bartleby.com.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
  • ChemicalBook. (n.d.). This compound CAS#: 74137-36-3. ChemicalBook.
  • Gao-Lei Hou, et al. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands. Pearson.
  • Takhistov, V. V., & Pleshkova, A. P. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • PubChem. (n.d.). This compound. PubChem.
  • PubChem. (n.d.). 2,4-Dibromoanisole. PubChem.
  • ChemBK. (2024). This compound. ChemBK.
  • Usha, Y. (n.d.). The Power of Gas Chromatography: A Breakthrough in Chemical Analysis. Longdom Publishing SL.
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
  • Inokuma, Y., et al. (2013). X-RAY CRYSTALLOGRAPHY MADE EASY. Nature.
  • ChemicalBook. (n.d.). 2,4-DIBROMOANISOLE(21702-84-1) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. (2025). This compound. ChemicalBook.
  • Sigma-Aldrich. (n.d.). This compound 97. Sigma-Aldrich.
  • Srinivasarao, V., et al. (2016). Determination of 1,2-dibromoethane as a genotoxic impurity in escitalopram oxalate drug substance by gas chromatography. Analytical Chemistry: An Indian Journal.
  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structural Isomers. NACALAI TESQUE, INC..
  • Kopchuk, D. S., et al. (2024). Preparation and X‑ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Semantic Scholar.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies.
  • Billig, F. S. (n.d.). GAS CHROMATOGRAPHY FOR COMBUSTION GAS ANALYSIS. Johns Hopkins University Applied Physics Laboratory.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. BenchChem.
  • El-Faham, A., et al. (n.d.). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. MDPI.
  • MDPI. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
  • Sigma-Aldrich. (n.d.). This compound 97. Sigma-Aldrich.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromoanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and complexities associated with this synthesis. We will move beyond simple protocols to explain the underlying chemical principles that govern success, helping you troubleshoot and optimize your experimental outcomes.

The Core Challenge: Understanding Regioselectivity

A frequent point of failure in the synthesis of this compound stems from a misunderstanding of electrophilic aromatic substitution principles. The starting material, anisole, possesses a methoxy (-OCH₃) group, which is a powerful activating and ortho, para-directing group.[1][2][3] This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density at the ortho (positions 2, 6) and para (position 4) carbons of the aromatic ring.

Consequently, direct bromination of anisole will not yield the desired 3,5-isomer. Instead, it preferentially produces a mixture of 4-bromoanisole, 2-bromoanisole, and subsequently, 2,4-dibromoanisole as the major polybrominated product.[4][5] Attempting to force the reaction to the 3,5-positions through direct bromination is chemically unfavored and will lead to low yields and complex purification challenges.

G cluster_products Major Products (Expected) Anisole Anisole Reagents + Br₂ / Acetic Acid Anisole->Reagents Outcome Reagents->Outcome p_Bromo 4-Bromoanisole Outcome->p_Bromo Major o_Bromo 2-Bromoanisole Outcome->o_Bromo Minor Target This compound (Not Formed) Outcome->Target Incorrect Path di_Bromo 2,4-Dibromoanisole p_Bromo->di_Bromo + Br₂

Caption: Regioselectivity of direct anisole bromination.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems during your synthesis.

Q1: I attempted a direct bromination of anisole and my yield of this compound is nonexistent. My analysis shows a mixture of other brominated species. What went wrong?

Answer: This is the expected outcome due to the powerful ortho, para-directing effect of the methoxy group, as explained above. The electrophile (Br⁺) will preferentially attack the electron-rich ortho and para positions. To obtain the 3,5-dibromo substitution pattern, a different synthetic strategy is required that circumvents the direct bromination of anisole. You must start with a precursor that already has the desired 3,5-substitution pattern.

Q2: My overall yield is very low, even when using an appropriate synthetic route. What are the common general causes?

Answer: Low yields can be attributed to a variety of factors beyond just the primary reaction pathway. A systematic approach is necessary to identify the root cause.[6][7][8] Common culprits include reagent quality, reaction conditions, and losses during the workup and purification stages.

Use the following workflow to troubleshoot the issue:

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase start Low Yield Observed check_completion Analyze Reaction Crude (TLC, GC/MS, or NMR) start->check_completion incomplete Incomplete Reaction: Significant Starting Material Remains check_completion->incomplete side_products Side Products Detected check_completion->side_products workup_issue Reaction Complete, But Low Mass After Workup check_completion->workup_issue sol_time Action: • Increase reaction time • Increase temperature moderately • Check for inhibitor impurities incomplete->sol_time sol_reagents Action: • Check reagent purity/activity • Verify stoichiometry • Ensure inert atmosphere (if needed) • Lower temperature to improve selectivity side_products->sol_reagents sol_workup Action: • Optimize extraction pH & solvents • Minimize transfers between flasks • Check for product volatility workup_issue->sol_workup sol_purify Action: • Optimize chromatography (solvent system, column loading) • Select appropriate recrystallization solvent workup_issue->sol_purify

Caption: Systematic workflow for troubleshooting low product yield.

Q3: I'm struggling to purify the final product from reaction side-products, particularly isomers. What can I do?

Answer: Purification can be challenging when isomers with similar polarities are present.[9]

  • Column Chromatography: If you are using silica gel chromatography, try a less polar solvent system (e.g., increasing the hexane-to-ethyl acetate ratio). A small difference in polarity can sometimes be exploited for better separation. Using a longer column or a finer mesh silica gel can also improve resolution.

  • Recrystallization: This is often the most effective method for purifying solid compounds. The key is finding a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at cold temperatures. Test small batches with various solvents (e.g., ethanol, methanol, hexane, or mixtures) to find the optimal conditions.

  • Acid/Base Extraction: While this compound is neutral, this technique can be useful if you have acidic (e.g., phenolic) or basic (e.g., aniline) impurities in your crude product. An aqueous wash with a dilute base or acid can remove these before final purification.

Frequently Asked Questions (FAQs) & Recommended Protocols

Q1: What is a reliable, high-yield synthetic route to this compound?

Answer: Since direct bromination of anisole is not viable, multi-step syntheses starting from appropriately substituted precursors are necessary. Below is a comparison of potential routes.

Method Starting Material Key Reagents/Steps Advantages Considerations
Route A 3,5-Dibromophenylboronic Acid1. Methyl iodide (CH₃I) 2. Base (e.g., K₂CO₃)Relatively clean conversion.Availability and cost of the starting boronic acid.[10]
Route B 3,5-Dibromoaniline1. NaNO₂, H₂SO₄ (Diazotization) 2. H₂O, heat (Hydrolysis to phenol) 3. Base, CH₃I (Methylation)Readily available starting material.Multi-step process; diazotization requires careful temperature control.
Route C 1,3,5-Tribromobenzene1. Miyaura borylation (to make the boronic acid) 2. Subsequent methylationUtilizes a simple starting material.Requires a palladium catalyst for the borylation step.[10]
Q2: Can you provide a detailed experimental protocol for a recommended synthesis?

Answer: The following protocol is based on the methylation of 3,5-dibromophenol, which can be generated from 3,5-dibromoaniline.

Protocol: Synthesis of this compound from 3,5-Dibromophenol

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone as the solvent.

  • Reagent Addition: Add methyl iodide (CH₃I, 1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot has disappeared (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Remove the acetone from the filtrate using a rotary evaporator.

    • Dissolve the resulting crude oil/solid in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or methanol to obtain pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification Setup 1. Combine 3,5-Dibromophenol, K₂CO₃, and Acetone Add 2. Add Methyl Iodide Setup->Add Reflux 3. Heat to Reflux (4-6h) Monitor by TLC Add->Reflux Workup 4. Filter & Evaporate Solvent 5. Extraction & Washes Reflux->Workup Isolate 6. Dry & Concentrate Workup->Isolate Purify 7. Recrystallize from Ethanol/Methanol Isolate->Purify Final Pure this compound Purify->Final

Caption: Experimental workflow for the synthesis of this compound.

Q3: Are there safer alternatives to highly reactive brominating agents like elemental bromine (Br₂)?

Answer: Yes. While elemental bromine is a powerful reagent, its high reactivity can be difficult to control and poses safety hazards. For syntheses where bromination is a necessary step (e.g., preparing a brominated precursor), milder and more selective reagents are often preferred.[4]

  • N-Bromosuccinimide (NBS): A solid reagent that is easier to handle than liquid bromine. It is often used with a radical initiator for allylic or benzylic bromination but can also be used for aromatic bromination, particularly on activated rings.

  • Pyridinium Tribromide (Py·HBr₃): A solid that releases bromine in a controlled manner, offering better stoichiometry and selectivity in some reactions.

The choice of brominating agent should always be tailored to the specific substrate and desired outcome to maximize yield and minimize side reactions.[4]

References

  • Mechanism of Bromin
  • Reaction Between Anisole and Bromine Mechanism. (2025). Blog.
  • Electrophilic Aromatic Substitution. (2025). Making Molecules.
  • This compound | 74137-36-3. BenchChem.
  • Avoiding Over-bromin
  • Explain the Bromination Reaction of Anisole. (2018). Brainly.in.
  • How Anisole Reacts with Bromine in Presence of Ethanoic Acid. Toppr.
  • Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? (2024). Quora.
  • Synthesis Routes of 3,5-Dibromoaniline. BenchChem.
  • What could be the reason for getting a very low yield in organic chemistry? (2015). Quora.
  • What are some common causes of low reaction yields? (2024). Reddit.
  • Explain why in anisole electrophilic substitution takes place at ortho and para positions and not
  • Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts.
  • Aromatic electrophilic substitution of ethers | Nitr
  • Strategies to improve the yield of 3,5-Dibromobenzene-1,2-diamine reactions. BenchChem.
  • Is it normal to get low yields all the time, or am I a bad organic chemist? (2020). The Science Madness Discussion Board.
  • Supplementary Inform
  • Troubleshooting the synthesis of BINOL deriv

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Technical Support Center: Minimizing Side-Product Formation in the Bromination of Anisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for anisole bromination. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve common issues but also proactively design more robust and selective reactions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Reaction

This section addresses fundamental questions about the electrophilic aromatic substitution (EAS) of anisole, providing the foundational knowledge needed for effective troubleshooting.

Q1: What is the underlying mechanism of anisole bromination, and why is it prone to side reactions?

A1: The bromination of anisole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The methoxy (-OCH₃) group on the anisole ring is a powerful activating group due to the resonance effect, where the lone pair of electrons on the oxygen atom are donated into the benzene ring's π-system.[1] This significantly increases the ring's electron density (nucleophilicity), making it highly susceptible to attack by an electrophile like bromine.[1][2]

The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] This high reactivity is a double-edged sword; the same electronic factors that facilitate the desired mono-bromination also activate the resulting bromoanisole product, making it a prime candidate for a second, unwanted bromination, leading to di- and tri-brominated side-products.[3][4]

Q2: Why is para-bromoanisole the major product, and what influences the ortho/para ratio?

A2: The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.[5] The para position is almost always favored, yielding p-bromoanisole as the major product, often in ratios exceeding 90%.[5][6] This high regioselectivity is primarily due to steric hindrance. The methoxy group, while not exceedingly large, physically obstructs the two adjacent ortho positions, making an electrophilic attack at the more accessible para position more favorable.[6][7] Lowering the reaction temperature can further enhance para-selectivity by favoring the transition state that is energetically less hindered.[3]

Q3: Is a Lewis acid catalyst like iron(III) bromide (FeBr₃) required?

A3: No, a Lewis acid catalyst is not only unnecessary but is strongly discouraged for the bromination of anisole.[3][7] The methoxy group is so strongly activating that the anisole ring is sufficiently electron-rich to react with molecular bromine directly.[4][8][9] Introducing a potent Lewis acid like FeBr₃ drastically increases the electrophilicity of the bromine, leading to an uncontrollably fast reaction and, almost certainly, significant polybromination.[3]

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section is designed in a problem-solution format to directly address challenges you may encounter in the lab.

Problem 1: Excessive Polybromination (e.g., 2,4-dibromoanisole)

Issue: My final product mixture, confirmed by GC-MS or NMR, shows significant amounts of dibromoanisole or even tribromoanisole.

Causality: The mono-brominated product is still an activated aromatic ring and can readily undergo a second electrophilic substitution if conditions are too harsh or if excess brominating agent is present.

Solutions:

StrategyRationale & Implementation
Control Stoichiometry This is the most critical factor. The mono-brominated product will compete with the starting material for the brominating agent. Action: Use a strict 1.0 to 1.05 molar equivalent of the brominating agent to anisole. Employ a syringe pump or a dropping funnel to add the brominating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring reaction with the more activated starting material.[3][7]
Lower Reaction Temperature Higher temperatures provide the activation energy for the less favorable second bromination. Action: Perform the reaction at 0 °C or below using an ice-salt or dry ice-acetone bath. This reduces the overall reaction rate, enhancing selectivity for the initial, faster mono-bromination.[3]
Use a Milder Brominating Agent Molecular bromine (Br₂) is highly reactive. Less aggressive reagents offer better control. Action: Replace Br₂ with N-Bromosuccinimide (NBS).[3][10] NBS is a solid, making it safer to handle, and it generates the electrophilic bromine species more slowly, which is key to preventing over-bromination.[11][12] Pyridinium tribromide is another effective, milder alternative.[3]
Solvent Selection The solvent can modulate the reactivity of the brominating agent. Action: Acetic acid is a common choice as its polarity can help stabilize the reaction intermediates.[3][8] For highly selective para-bromination, using NBS in acetonitrile has been shown to be very effective.[13][14]

G start Problem: High Polybromination q1 q1 start->q1 q2 q2 start->q2 q3 q3 start->q3 q4 q4 start->q4 s1 s1 q1->s1 Yes s2 s2 q2->s2 Yes s3 s3 q3->s3 Yes s4 s4 q4->s4 Yes

Problem 2: Low Yield or Incomplete Reaction

Issue: TLC or GC analysis shows a significant amount of unreacted anisole even after an extended reaction time.

Causality: This issue often points to reagent quality or insufficiently activating conditions for the chosen brominating system.

Solutions:

  • Check Reagent Purity: Ensure that the anisole is pure and the brominating agent has not degraded. NBS, for instance, can decompose over time. Use a freshly opened bottle or recrystallized NBS if degradation is suspected.[7][10]

  • Monitor Reaction Progress: Use TLC or GC to track the consumption of the starting material. If the reaction stalls, a slight increase in temperature might be necessary, but this must be balanced against the risk of side-product formation.[7]

  • Optimize Workup: Product can be lost during aqueous workup and extraction. Ensure the pH is appropriate during washes and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ether) to ensure complete recovery of the product from the aqueous phase.[7][15]

Problem 3: Poor para/ortho Regioselectivity

Issue: The ratio of p-bromoanisole to o-bromoanisole is lower than desired.

Causality: While sterics naturally favor the para product, this selectivity can be eroded by highly reactive conditions.

Solutions:

  • Lower the Temperature: As noted previously, lower temperatures enhance the kinetic preference for the sterically unhindered para position.[3]

  • Solvent and Reagent System: The choice of reagents can significantly impact isomer distribution. The NBS/acetonitrile system is reported to be highly para-selective.[13][16] Similarly, using NBS in the presence of silica gel can also promote high para-selectivity.[13]

Section 3: Optimized Experimental Protocols

The following protocols are designed to maximize the yield of p-bromoanisole while minimizing side-product formation.

Protocol 1: High-Selectivity Bromination using NBS in Acetonitrile

This protocol is recommended for achieving a high yield of p-bromoanisole with minimal side-products.[13]

Materials:

  • Anisole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (solvent)

  • Saturated sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 eq) in acetonitrile.

  • Cool the flask to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) to the stirred solution in small portions over 15-20 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding cold, saturated sodium sulfite solution to destroy any unreacted bromine source.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via column chromatography or distillation to isolate pure p-bromoanisole.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Anisole (1 eq) in Acetonitrile B 2. Cool to 0 °C A->B C 3. Add NBS (1.05 eq) in portions B->C D 4. Stir at 0 °C Monitor by TLC C->D E 5. Quench with Na₂SO₃ solution D->E F 6. Extract with DCM E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify (Chromatography or Distillation) H->I

Protocol 2: Classic Bromination using Br₂ in Acetic Acid

This is a more traditional method. Extreme care must be taken with stoichiometry and temperature to limit side-product formation.

Materials:

  • Anisole (1.0 eq)

  • Molecular Bromine (Br₂) (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Saturated sodium bisulfite solution

  • 10% Sodium hydroxide solution

  • Ether or Dichloromethane (for extraction)

  • Anhydrous calcium chloride or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve anisole (1.0 eq) in glacial acetic acid.[7]

  • Cool the flask in an ice bath to below 10 °C.[7]

  • In a dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred anisole solution over 30 minutes, ensuring the temperature remains low.[7]

  • After the addition is complete, let the mixture stir at room temperature for 1 hour or until TLC indicates consumption of the starting material.[7]

  • Pour the reaction mixture into cold water. Quench the orange color of excess bromine by adding saturated sodium bisulfite solution dropwise.[7]

  • Transfer to a separatory funnel. Extract the product with ether or dichloromethane (3x).[15]

  • Wash the combined organic layers with 10% NaOH solution, then with water until neutral.[15]

  • Dry the organic layer, filter, and remove the solvent. Purify the residue by vacuum distillation.[15]

References

  • Quora. (2016). How is the bromination mechanism of anisole carried out?[Link]

  • Homework.Study.com. Draw the mechanism (curved arrow formalism) of anisole's electrophilic aromatic substitution...[Link]

  • Pinn.ai. Bromination Of Anisole.[Link]

  • Vedantu. How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE.[Link]

  • Chilli.ee. Bromination Of Anisole.[Link]

  • Zheng, M. et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]

  • Pearson. EAS:Halogenation Mechanism Exam Prep.[Link]

  • Prepp. (2025). The major product in the reaction of anisole with bromine in ethanoic acid, is:[Link]

  • Wikipedia. N-Bromosuccinimide.[Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.[Link]

  • Western Kentucky University TopSCHOLAR. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.[Link]

  • NetSarang. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.[Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).[Link]

  • Chemistry Stack Exchange. (2014). Why use glacial acetic acid in bromination of anisole?[Link]

  • PrepChem.com. Preparation of 4-bromoanisole.[Link]

  • Chemistry Stack Exchange. (2015). Why do we need to add FeBr3 for bromination of anisole, but not for bromination of phenol?[Link]

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overcoming challenges in the Suzuki coupling of 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of 3,5-Dibromoanisole

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The presence of two equivalent bromine atoms on an electron-rich aromatic ring presents unique challenges, primarily concerning reaction selectivity, yield optimization, and the mitigation of side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction has stalled or resulted in a very low yield of the desired product. What are the primary factors to investigate?

A1: A low or non-existent yield in the Suzuki coupling of this compound typically points to one of four areas: catalyst system inefficiency, suboptimal base or solvent selection, poor reagent quality, or inadequate reaction setup.

1. Catalyst System (Palladium Source & Ligand): The oxidative addition of an electron-rich aryl bromide like this compound to a Pd(0) center can be sluggish.[1] Therefore, a highly active catalyst system is paramount.

  • Palladium Source: While Pd(PPh₃)₄ is a classic choice, it can be sensitive and may not be active enough. Consider using a more robust Pd(0) source like Pd₂(dba)₃ or a stable Pd(II) precatalyst such as Pd(OAc)₂.[1] Pd(II) sources require in situ reduction to the active Pd(0) species, which is often accomplished by a phosphine ligand or through boronic acid homocoupling.[1]

  • Ligand Choice: The true driver of reactivity is the ligand. For electron-rich aryl bromides, bulky and electron-donating phosphine ligands are essential to promote both the oxidative addition and the final reductive elimination steps.[2][3] Standard PPh₃ is often insufficient.

    • Recommended Ligands: Consider Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or sterically hindered alkylphosphine ligands (e.g., P(t-Bu)₃).[2][4] These ligands stabilize the monoligated Pd(0) species, which is often the most active catalyst.[5]

2. Base and Solvent System: The base is not merely a spectator; it is critical for activating the boronic acid in the transmetalation step.[6][7]

  • Base Selection: An inappropriate base can halt the reaction. Aqueous K₂CO₃ is a common starting point, but for challenging substrates, stronger or more soluble bases are often necessary.[2] K₃PO₄ is an excellent choice as it is effective in both aqueous and anhydrous conditions.[7][8] Cs₂CO₃ can also be highly effective due to its high solubility in organic solvents.[7]

  • Solvent Effects: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if used). Common solvents include 1,4-dioxane, THF, or toluene, often with water as a co-solvent.[2][9][10] If you observe reagent insolubility, switching to a solvent like DMF or 2-MeTHF may be beneficial.[2][11]

3. Reagent Quality and Reaction Setup:

  • Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of the reaction mixture is a primary cause of catalyst deactivation (formation of palladium black) and homocoupling of the boronic acid.[1][12] Ensure you thoroughly sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst.[8][13]

  • Boronic Acid Stability: Boronic acids can degrade via protodeboronation, especially in the presence of excess water and at high temperatures.[1][8] Confirm the purity of your boronic acid before use. If degradation is suspected, consider using a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[1][8]

Q2: I am struggling with selectivity and obtaining a mixture of mono- and di-arylated products. How can I favor mono-substitution?

A2: Achieving selective mono-arylation of a dihaloarene is a common challenge. The strategy revolves around carefully controlling reaction kinetics to favor the first coupling event over the second.

1. Stoichiometry is Key: The most straightforward method is to limit the amount of the boronic acid.

  • Start by using a slight excess of this compound relative to the boronic acid (e.g., 1.2 to 1.5 equivalents of the dibromoanisole).

  • Alternatively, use the boronic acid as the limiting reagent (e.g., 0.8 to 0.9 equivalents relative to the dibromoanisole). This will leave unreacted starting material but can significantly suppress the formation of the di-substituted product.

2. Reaction Time and Temperature: The mono-arylated product is an intermediate on the pathway to the di-arylated product.

  • Monitor the reaction closely using TLC, GC-MS, or LC-MS.[8] Stop the reaction as soon as the starting material is consumed or when the concentration of the desired mono-substituted product is maximized.

  • Lower the reaction temperature. Running the reaction at a lower temperature (e.g., 70-80 °C instead of 100-110 °C) can slow the rate of the second coupling more than the first, improving selectivity.[14]

3. Ligand Effects: Sterically bulky ligands can influence selectivity. While they accelerate the first oxidative addition, extreme bulk can sometimes hinder the second oxidative addition at the more sterically congested mono-arylated intermediate, although this effect is substrate-dependent.[5]

Q3: My analysis shows significant byproducts, particularly homocoupled boronic acid (biaryl) and dehalogenated starting material (bromoanisole). How can these be minimized?

A3: These side reactions compete with the desired cross-coupling pathway and are often indicative of specific flaws in the reaction conditions.

  • Homocoupling of Boronic Acid: This side reaction is almost always caused by the presence of oxygen, which can facilitate a palladium-catalyzed oxidative self-coupling of the boronic acid.[8]

    • Solution: The most effective solution is rigorous and meticulous deoxygenation of the entire system (solvents, reaction vessel, and headspace) with an inert gas.[13]

  • Protodeboronation and Dehalogenation:

    • Protodeboronation is the protonolysis of the C-B bond, converting the boronic acid back to its parent arene and destroying the nucleophile.[1] It is often promoted by excessive water or high temperatures.

      • Solution: If protodeboronation is suspected, switch to anhydrous conditions using a base like K₃PO₄ and a dry solvent.[2][8] Alternatively, using a more robust boronic acid surrogate like a neopentyl glycol or pinacol boronate ester can prevent this side reaction.[1]

    • Dehalogenation is the reduction of the C-Br bond to a C-H bond. This can occur if a hydride source is inadvertently generated in the reaction, sometimes from the decomposition of solvents (like THF) or additives.[1]

      • Solution: Ensure the use of high-purity, peroxide-free solvents. If the problem persists, re-evaluating the base and solvent combination may be necessary.

Below is a troubleshooting workflow to diagnose and resolve low-yield issues.

G start Low Yield or Stalled Reaction reagents 1. Check Reagent Quality start->reagents Is Boronic Acid pure & stable? degas 2. Verify Inert Atmosphere reagents->degas Is system fully deoxygenated? sub_reagents Use Boronic Ester or Trifluoroborate reagents->sub_reagents catalyst 3. Optimize Catalyst System degas->catalyst Is ligand appropriate? (e.g., SPhos, XPhos) sub_degas Purge solvents & reaction mixture with Ar/N₂ degas->sub_degas conditions 4. Vary Base/Solvent/Temp catalyst->conditions Screen bases (K₃PO₄, Cs₂CO₃) & solvents (Dioxane, Toluene, 2-MeTHF) sub_catalyst Use Buchwald precatalyst or Pd₂(dba)₃ + bulky ligand catalyst->sub_catalyst sub_conditions Screen conditions systematically. Consider higher temp if stalled conditions->sub_conditions end_node Optimized Yield conditions->end_node

Caption: A workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q4: What is the catalytic cycle for the Suzuki reaction, and what is the role of the base?

A4: The generally accepted mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step, especially for electron-rich aryl halides.[4][15]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (-[B(OH)₃R]⁻), which facilitates the transfer of the aryl group to the Pd(II) complex.[6][7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.[15]

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L)₂ Ar-Pd(II)-Br(L)₂ Pd(0)L₂->Ar-Pd(II)-Br(L)₂ Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Br(L)₂->Ar-Pd(II)-Ar'(L)₂ Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'(L)₂->Pd(0)L₂ Reductive Elimination product Ar-Ar' Ar-Pd(II)-Ar'(L)₂->product Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Q5: How do I choose the optimal base and solvent for my reaction?

A5: The choice of base and solvent is highly interdependent and substrate-specific. A screening process is often the most effective approach. The table below provides a starting point for selection based on common observations in the literature.

BaseCommon SolventsStrengths & Considerations
K₂CO₃ Dioxane/H₂O, Toluene/H₂O, EtOH/H₂OGood starting point, inexpensive. Requires water for solubility and activity. May not be strong enough for difficult couplings.[2]
K₃PO₄ Dioxane, Toluene, 2-MeTHF (often anhydrous)Stronger base, effective in both aqueous and non-aqueous systems. Excellent for preventing protodeboronation.[7][8]
Cs₂CO₃ Dioxane, Toluene, DMFHighly effective due to its solubility in organic solvents, often used for challenging substrates. More expensive.[7]
Organic Bases (e.g., TEA) Toluene, DMFGenerally less effective for aryl-aryl couplings compared to inorganic bases, but can be useful if substrates are base-sensitive.[7]

For this compound, starting with K₃PO₄ in anhydrous 1,4-dioxane or toluene is a robust choice to minimize water-related side reactions.[2][8]

Q6: What is a general, reliable starting protocol for a small-scale test reaction?

A6: The following protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.1 mmol, 1.1 equiv for di-substitution; 0.9 mmol, 0.9 equiv for mono-substitution)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

  • SPhos (0.08 mmol, 8 mol %)

  • K₃PO₄ (powdered, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an Argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos, and then add 2 mL of the dioxane. Swirl gently to dissolve.

  • Add the remaining 3 mL of dioxane to the Schlenk tube containing the substrates.

  • Using a syringe, transfer the catalyst solution to the Schlenk tube.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir vigorously and monitor the reaction progress by TLC or LC-MS every 1-2 hours.[8]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[16]

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Li, W., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. ChemistrySelect, 3(44), 12481-12488. [Link]

  • Valente, C., et al. (2012). Effect of solvent and base on Suzuki cross-coupling reaction a. Catalysis Science & Technology, 2(10), 2038-2044. [Link]

  • The Organic Chemistry Tutor. (2024). Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • Aronica, L. A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100062. [Link]

  • Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 139(16), 5917–5924. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Wang, Y., et al. (2020). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Molecules, 25(21), 5035. [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Mako, T. L., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 16(44), 8474–8479. [Link]

  • ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2015). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16404–16439. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 3,5-dibromoanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered with this specific substrate. The symmetrical nature and electronic properties of this compound present unique opportunities and challenges in achieving efficient, selective, and cost-effective syntheses.

This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section for quick answers to common queries, and a detailed Troubleshooting Guide for systematically resolving specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction with an aryl bromide like this compound?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a robust starting point for most common cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1][2] A ligand-to-palladium ratio of 1:1 to 2:1 is also a standard starting point, particularly when using bulky, electron-rich phosphine ligands.[3] This concentration is generally high enough to ensure reaction completion in a reasonable timeframe, providing a reliable baseline from which optimization (i.e., reduction) can begin.

Q2: Why is minimizing catalyst loading a critical optimization goal?

A2: Optimizing for minimal catalyst loading is crucial for several reasons:

  • Cost Reduction: Palladium is a precious metal, and its catalysts and associated specialized ligands can be expensive. Reducing the catalyst loading, especially on a large scale, significantly lowers the overall cost of the synthesis.[3]

  • Improved Product Purity: High catalyst loadings can increase the likelihood of side reactions.[2][4] Furthermore, minimizing the amount of palladium used simplifies purification, reducing the levels of residual metal in the final product, which is a critical regulatory requirement in pharmaceutical applications.[3][4]

  • Enhanced Sustainability: Reducing the use of precious metals contributes to greener, more sustainable chemical processes.[5]

Q3: How does the choice of ligand impact the optimal catalyst loading?

A3: The ligand is arguably the most critical factor in determining catalyst efficacy and, therefore, optimal loading. The ligand stabilizes the active Pd(0) species, preventing aggregation into inactive palladium black, and modulates its reactivity.[2][6]

  • Bulky, Electron-Rich Ligands: Ligands like the Buchwald biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to promote high catalytic turnover.[1][7] They accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), allowing for significantly lower catalyst loadings, sometimes in the parts-per-million (ppm) range.[3][4]

  • Ligand-to-Metal Ratio: For many modern catalyst systems, the optimal palladium-to-ligand ratio is 1:1.[3] Using excess ligand can sometimes be inhibitory by forming less reactive, multi-ligated palladium species.[2][8]

Q4: For sequential couplings on this compound, should I use the same catalyst loading for the first and second reaction?

A4: Not necessarily. After the first cross-coupling, the electronic and steric nature of the substrate changes from this compound to a 3-bromo-5-substituted-anisole. This new substrate may have different reactivity. For example, if the first coupling partner was an electron-withdrawing group, the second C-Br bond might become more activated towards oxidative addition. Conversely, a bulky group could sterically hinder the second coupling. Therefore, the optimal catalyst loading and even the ligand/base system may need to be re-evaluated for the second transformation to ensure high efficiency.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction with this compound has stalled with low conversion. Should I just add more catalyst?

A1: Adding more catalyst to a stalled reaction is often a reflexive but ineffective solution. The root cause is frequently not an insufficient initial amount of catalyst but rather catalyst deactivation .[6][9] The newly added catalyst is likely to succumb to the same deactivation pathway. A more systematic approach is required.

Causality: Catalyst deactivation occurs when the active Pd(0) species is converted into an inactive form. Common pathways include:

  • Aggregation: The formation of palladium black (colloidal palladium) is a common visual indicator of catalyst death, often caused by ligand dissociation or degradation.[6][10]

  • Oxidation: The active Pd(0) catalyst is sensitive to air.[11] Inadequate degassing can lead to oxidation to inactive Pd(II).

  • Ligand Degradation: Phosphine ligands can be oxidized or otherwise degraded under harsh reaction conditions.

  • Inhibition: Impurities in reagents or solvents, or even the substrate/product itself, can sometimes coordinate to the palladium center and inhibit catalysis.[1][12]

Troubleshooting Protocol:

  • Confirm Stalling: Before taking action, verify that the reaction has indeed stopped by taking time-point samples and analyzing them via a suitable technique (e.g., TLC, GC-MS, LC-MS, or in situ monitoring).[13][14][15]

  • Check the Basics: Ensure your system is rigorously free of oxygen and moisture.[11][16] Confirm the purity of your reagents and the quality of your base. Boronic acids, for instance, can degrade on storage.[11]

  • Diagnose the Deactivation: Observe the reaction mixture. Has palladium black precipitated?[6] This is a strong indicator of catalyst aggregation.

  • Run a Spiking Experiment: To definitively test for catalyst deactivation, add a fresh, pre-mixed solution of the palladium source and ligand to the stalled reaction. If the reaction restarts, deactivation of the initial charge of catalyst was the primary issue. If it does not, the problem may lie with reagent decomposition or product inhibition.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"];

} endot Caption: Troubleshooting workflow for low conversion.

Q2: My reaction is producing significant homocoupling byproducts. Is my catalyst loading too high?

A2: While excessively high catalyst loading can contribute to side reactions, homocoupling (e.g., of the boronic acid in a Suzuki coupling) is more often mechanistically linked to the presence of oxygen and the choice of base.[12][17]

Causality: Oxygen can promote the oxidative coupling of two organometallic reagents (e.g., R-B(OH)₂) to form R-R, a process that can be mediated by palladium.[12][17] While a higher concentration of catalyst might exacerbate any pathway that is occurring, the fundamental cause is often a failure to maintain anaerobic conditions.

Troubleshooting Protocol:

  • Improve Degassing: This is the most critical step. Ensure your solvent and reagents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[16] Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Stoichiometry: Using a slight excess (1.05-1.1 equiv.) of the this compound relative to the coupling partner can sometimes suppress the partner's homocoupling.[12]

  • Evaluate the Base: The choice and quality of the base are crucial. Ensure it is finely powdered and anhydrous.[11]

  • Reduce Catalyst Loading: After addressing the above, systematically reduce the catalyst loading. If homocoupling diminishes proportionally, the initial loading may have been unnecessarily high.

Q3: How do I design a systematic experiment to find the minimum effective catalyst loading?

A3: A systematic screening approach is the most efficient way to determine the lowest practical catalyst loading for your specific reaction. This involves running a series of parallel experiments.

Experimental Protocol: Catalyst Loading Screen

  • Establish a Baseline: First, run the reaction at a standard, reliable catalyst loading (e.g., 1.0 mol% Pd) to confirm that the reaction proceeds to high yield (>95%) under your established conditions (temperature, concentration, base, etc.). This result will serve as your benchmark.

  • Prepare a Catalyst Stock Solution: To ensure accurate dispensing of very small amounts of catalyst, prepare a stock solution of the palladium source and ligand (if not using a pre-catalyst) in your reaction solvent. This minimizes weighing errors.

  • Set Up Parallel Reactions: Prepare a series of identical reaction vials. Add the this compound, coupling partner, and base to each.

  • Vary Catalyst Loading: Using the stock solution, charge each vial with a progressively lower amount of catalyst. A good range to screen would be: 1.0, 0.5, 0.1, 0.05, and 0.01 mol%.

  • Run and Monitor: Run all reactions under identical conditions. Monitor the progress of each reaction over time (e.g., at 1h, 4h, 12h, 24h) by taking small, quenched aliquots for analysis (GC, LC-MS).

  • Analyze and Conclude: Plot the yield versus time for each catalyst loading. The optimal loading is the lowest concentration that achieves the benchmark yield in an acceptable timeframe. The Turnover Number (TON) , which is the moles of product formed per mole of catalyst, is a key metric to calculate and compare efficiency.[18][19]

Data Presentation Example:

Catalyst Loading (mol%)Yield at 4h (%)Yield at 24h (%)Turnover Number (TON) at 24h
1.0989999
0.59599198
0.17598980
0.0540961920
0.0115656500

In this example, 0.1 mol% or 0.05 mol% might be chosen as the optimal loading, representing a 10-20x reduction from the starting point while still achieving excellent yield.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial"];

} endot Caption: Experimental workflow for catalyst loading optimization.

References

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  • Lojo, C., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. [Link]

  • Mao, J., et al. (2011). Ligand-Free Reusable Palladium-Catalyzed Heck-Type Coupling Reactions of Hypervalent Iodine Reagents under Mild Conditions. Angewandte Chemie International Edition, 50(40), 9442–9445. [Link]

  • Gildner, P. G., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 13(28), 7654–7660. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Liu, R. Y., et al. (2016). Investigating the Nature of Palladium Chain-Walking in the Enantioselective Redox-Relay Heck Reaction of Alkenyl Alcohols. Journal of the American Chemical Society, 138(15), 5174–5181. [Link]

Sources

Technical Support Center: Troubleshooting Failed Grignard Reagent Formation with 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Grignard reagents from 3,5-dibromoanisole. This resource is intended for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The formation of Grignard reagents, while a cornerstone of organic synthesis, can be notoriously sensitive, particularly with aryl halides bearing multiple substituents. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common failure points and help you achieve a successful reaction.

Understanding the Core Challenges with this compound

The synthesis of a Grignard reagent from this compound presents a unique set of challenges. The presence of two bromine atoms increases the likelihood of side reactions, such as Wurtz-type coupling.[1][2] Additionally, the electronic nature of the anisole substituent can influence the reactivity of the aryl halide. This guide will walk you through the critical parameters, from the quality of your starting materials to the nuances of reaction initiation and control.

Troubleshooting Workflow: A Logic-Based Approach

When a Grignard reaction with this compound fails, a systematic approach to troubleshooting is essential. The following diagram outlines a logical progression of checks and potential remedies.

Troubleshooting_Workflow cluster_prep Pre-Reaction Checks cluster_activation Magnesium Activation cluster_initiation Reaction Initiation start Reaction Failure: No Initiation or Low Yield anhydrous Verify Anhydrous Conditions (Flame-dried glassware, dry solvent) start->anhydrous mg_quality Assess Magnesium Quality (Fresh, not oxidized) anhydrous->mg_quality activate_mg Activate Magnesium mg_quality->activate_mg mech_act Mechanical Activation (Grinding, sonication) activate_mg->mech_act If Mg is of good quality chem_act Chemical Activation activate_mg->chem_act reattempt Re-attempt Initiation (Add small aliquot of aryl halide, gentle warming) activate_mg->reattempt iodine Add Iodine Crystal chem_act->iodine dbe Add 1,2-Dibromoethane chem_act->dbe dibalh Use Catalytic DIBAL-H chem_act->dibalh success Reaction Initiates (Exotherm, color change, bubbling) reattempt->success Successful failure Persistent Failure: Consult further resources reattempt->failure Unsuccessful

Caption: Troubleshooting workflow for Grignard reaction initiation.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the most likely causes?

A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprits are typically:

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[3][4]

  • Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water in the glassware or solvent.[5][6][7] This is why rigorously anhydrous conditions are paramount.

  • Low Reactivity of the Aryl Bromide: While aryl bromides are generally suitable for Grignard formation, their reactivity can be influenced by substituents.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Solvents, typically tetrahydrofuran (THF) or diethyl ether, must be anhydrous.[8]

  • Activate the Magnesium: This is a critical step to remove the oxide layer. Several methods can be employed, as detailed in the table below.

Q2: My reaction mixture turns cloudy and then dark brown or black. Is this normal?

A2: A cloudy or grayish appearance is a positive sign that the Grignard reagent is forming.[4] However, a dark brown or black color often indicates decomposition of the reagent or significant side reactions, possibly due to overheating.[9] Careful control of the reaction temperature is crucial. The reaction is exothermic, so once initiated, it may require cooling to maintain a gentle reflux.[10][11]

Q3: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize it?

A3: A common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting this compound to form a dimer (3,3',5,5'-tetramethoxybiphenyl).[1][12][13]

Factors Favoring Wurtz Coupling:

  • High local concentration of the aryl halide: Adding the this compound solution too quickly can lead to a high concentration before it has a chance to react with the magnesium.[1]

  • High reaction temperature: The coupling reaction is often favored at higher temperatures.[10]

  • Insufficiently activated magnesium: If the magnesium surface is not reactive enough, the aryl halide will have more opportunity to react with the already formed Grignard reagent.

Strategies to Minimize Wurtz Coupling:

  • Slow, dropwise addition of the this compound solution to the magnesium suspension.

  • Maintain a moderate reaction temperature. While some initial heating may be necessary for initiation, the reaction is exothermic and may need to be cooled to maintain a gentle reflux.

  • Ensure the magnesium is highly activated before and during the addition of the aryl halide.

Q4: Can I form a di-Grignard reagent from this compound?

A4: The formation of a di-Grignard reagent from this compound is challenging but possible. It typically requires a larger excess of magnesium and longer reaction times. However, the formation of the mono-Grignard reagent is generally more facile. If a di-Grignard is your target, be prepared for a mixture of mono- and di-Grignard species, as well as potential polymerization.

Essential Experimental Protocols

Protocol 1: Activation of Magnesium Turnings

This protocol details several common methods for activating magnesium turnings to ensure a reactive surface for Grignard reagent formation.

Activation MethodProcedureMechanism of Action & Notes
Iodine Place the magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine disappears. Allow the flask to cool to room temperature.Simple and effective. The iodine etches the magnesium surface, exposing fresh metal.[3][14][15]
1,2-Dibromoethane (DBE) Add a small amount of anhydrous solvent to the magnesium turnings, followed by a few drops of DBE. Gentle warming may be necessary to initiate the reaction, which is indicated by the evolution of ethylene gas.DBE reacts with the magnesium to form magnesium bromide and ethylene gas, which helps to clean the magnesium surface.[14][16][17]
Mechanical Activation In a dry flask, vigorously stir the magnesium turnings with a glass stir rod to physically break the oxide layer. Sonication can also be effective.This method physically disrupts the MgO layer, exposing the reactive metal.[15][16]
Diisobutylaluminium hydride (DIBAL-H) A catalytic amount of DIBAL-H can be added to the reaction mixture to activate the magnesium surface and scavenge any residual water.This method is particularly effective for initiating reactions at lower temperatures.[18]
Protocol 2: Formation of the Grignard Reagent from this compound

This protocol provides a step-by-step guide for the synthesis of the Grignard reagent.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether[8][19][20]

  • Iodine crystal or 1,2-dibromoethane (optional activator)

Procedure:

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Preparation: Add the magnesium turnings to the cooled flask. If using a chemical activator, add it at this stage and follow the procedure in Protocol 1.

  • Solvent Addition: Add a small portion of the anhydrous solvent to the flask to cover the magnesium.

  • Aryl Halide Preparation: Dissolve the this compound in the remaining anhydrous solvent in the dropping funnel.

  • Initiation: Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.[4] If the reaction does not begin spontaneously (as indicated by gentle boiling and a cloudy appearance), gently warm the mixture.[10]

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

Mechanistic Insights

The formation of a Grignard reagent is believed to proceed through a radical mechanism involving single electron transfer (SET) from the magnesium metal to the aryl halide.[19][21]

Grignard_Mechanism Ar-Br This compound (Ar-Br) Radical_Anion [Ar-Br]⁻• Ar-Br->Radical_Anion + e⁻ (from Mg) Mg Mg⁰ Mg_Radical_Cation Mg⁺• Mg->Mg_Radical_Cation - e⁻ Ar_Radical Ar• Radical_Anion->Ar_Radical Grignard Ar-Mg-Br Ar_Radical->Grignard + Mg⁺• Br_Anion Br⁻

Caption: Simplified mechanism of Grignard reagent formation.

References

  • So, S. M., & Yuen, A. K. (2018). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Ashenhurst, J. (2015).
  • University of California, Irvine. (n.d.). The Grignard Reaction.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • Clark, J. (2000). an introduction to grignard reagents. Chemguide.
  • Kaufman, T. S. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?
  • Filo. (2023).
  • Quora. (2019).
  • ECHEMI. (n.d.).
  • Chemistry Stack Exchange. (2021).
  • Reddit. (2019).
  • Gutmann, B., & Kappe, C. O. (2023).
  • Leah4Sci. (2020).
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
  • Chemistry LibreTexts. (2023). Wurtz reaction.
  • Quora. (2022). What is the best solvent for making a Grignard Reagent?
  • ADICHEMISTRY. (n.d.).
  • Allen. (n.d.).
  • Research and Reviews. (2021).
  • University of Michigan. (n.d.).
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Wikipedia. (n.d.). Grignard reagent.
  • ResearchGate. (n.d.). Grignard reaction of anisole bromide.
  • YouTube. (2019). making Grignard reagents.
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Google Patents. (n.d.).
  • Sciencemadness.org. (2021). Question about Grignard reaction.
  • Wikipedia. (n.d.). Wurtz reaction.
  • Organic Chemistry Portal. (n.d.). Wurtz Reaction.
  • Benchchem. (n.d.).
  • Sciencemadness.org. (2011). Grignard reagent problem.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • Lee, J. S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry.
  • YouTube. (2016). Practice Problem: Grignard Reactions.

Sources

Technical Support Center: Purification Strategies for Crude 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-dibromoanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity this compound. Here, we will address common challenges and provide troubleshooting strategies based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a colored solid. What are the likely impurities?

A1: The coloration in your crude product often indicates the presence of residual reactants or byproducts from the synthesis. Common synthesis methods, such as the bromination of anisole, can lead to several impurities.[1] These can include:

  • Over-brominated species: Such as 2,3,5-tribromoanisole or other polybrominated anisoles.

  • Isomeric impurities: Including 2,4-dibromoanisole and 2,5-dibromoanisole, which can form depending on the reaction conditions.

  • Unreacted starting materials: Residual anisole may be present if the reaction did not go to completion.

  • Acidic impurities: Catalysts like iron(III) bromide (FeBr₃) or residual hydrobromic acid (HBr) can be present.[1]

  • Colored byproducts: Trace amounts of bromine can impart a yellow or brownish hue.

Q2: I'm struggling to choose the right purification method. What are my main options?

A2: The optimal purification strategy depends on the nature and quantity of the impurities. The three primary methods for purifying solid organic compounds like this compound are:

  • Recrystallization: Excellent for removing small amounts of impurities from a solid matrix.[2]

  • Column Chromatography: A versatile technique for separating compounds with different polarities, including isomers.[3]

  • Distillation (under reduced pressure): Suitable for thermally stable compounds with a significant difference in boiling points from their impurities.[4][5]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming an immiscible liquid.[6][7] This is common when the melting point of the compound is lower than the boiling point of the chosen solvent.[6] For this compound, with a melting point of 34-38 °C, this can be a significant issue. To resolve this, you can:

  • Add more solvent: This can sometimes lower the saturation point sufficiently to allow for crystallization.[7]

  • Use a lower-boiling point solvent: If possible, switch to a solvent with a boiling point below the melting point of your compound.[7]

  • Employ a solvent pair: Use a solvent in which the compound is soluble and another in which it is insoluble. Dissolve the compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[8]

Q4: How can I effectively separate this compound from its isomers?

A4: The separation of positional isomers is a common challenge due to their similar physical properties.[9][10] For this compound and its isomers, the following high-resolution techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be highly effective. Phenyl or pentafluorophenyl (PFP) columns are often ideal for separating benzene ring positional isomers.[9][10]

  • Gas Chromatography (GC): For thermally stable and volatile compounds, GC with a polar stationary phase can provide excellent separation of isomers.[11]

  • Fractional Distillation: If there is a sufficient difference in boiling points, high-efficiency fractional distillation can be employed.[3]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on the proper choice of solvent and technique.[2][12]

Problem 1: Low or No Crystal Formation

  • Cause: The most common reason for poor crystal formation is the use of too much solvent, which keeps the compound in solution even at low temperatures.[2][6]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[2] Adding a "seed" crystal of pure this compound can also initiate crystallization.[2]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out of solution rather than crystallize.[6]

    • Ensure Adequate Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[12][13]

Problem 2: Poor Recovery of the Product

  • Cause: A low yield can result from several factors, including using an excessive amount of solvent, incomplete crystallization, or loss of product during transfer.[2][7]

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]

    • Check the Mother Liquor: After filtration, if you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[7]

    • Proper Rinsing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[2][13]

Solvent System Suitability for this compound Key Considerations
Ethanol/Water GoodThis compound is soluble in ethanol and insoluble in water.[14] Start by dissolving in a minimal amount of hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly.
Hexane PotentialThis compound has some solubility in hexane.[1] May be suitable for removing more polar impurities.
Methanol PotentialSimilar to ethanol, but with a lower boiling point, which might help prevent "oiling out".[7]
Column Chromatography

Column chromatography is a highly effective method for separating complex mixtures based on the differential adsorption of compounds to a stationary phase.[3]

Problem 1: Poor Separation of Isomers

  • Cause: Isomers often have very similar polarities, making them difficult to separate on a standard silica gel column.[9]

  • Solution:

    • Optimize the Mobile Phase: A less polar eluent will generally increase the retention time of all compounds and may improve the separation between isomers. Experiment with different solvent systems, such as varying ratios of hexane and ethyl acetate.

    • Choose a Specialized Stationary Phase: For aromatic positional isomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer enhanced selectivity.[9][10]

    • Adjust the Flow Rate: A slower flow rate can allow for better equilibration between the mobile and stationary phases, potentially improving resolution.[15]

    • Increase Column Length: A longer column provides more surface area for interaction, which can lead to better separation.[15]

Problem 2: Compound Degradation on the Column

  • Cause: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[3] While this compound is relatively stable, this can be a concern with other brominated aromatics.[16]

  • Solution:

    • Use Deactivated Silica: Silica gel can be "deactivated" by adding a small amount of a base, like triethylamine (1-3%), to the eluent.[17] This neutralizes the acidic sites on the silica.

    • Switch to a Different Stationary Phase: Alumina is another common stationary phase that is available in acidic, neutral, and basic forms. Neutral alumina may be a good alternative to silica gel.[15]

    • Minimize Residence Time: A faster elution, if it still provides adequate separation, will reduce the time the compound spends in contact with the stationary phase.[3]

Distillation Under Reduced Pressure

Distillation is a viable option for purifying this compound, especially for removing non-volatile impurities.

Problem: Product Decomposes During Distillation

  • Cause: Although this compound is generally stable, prolonged heating at high temperatures can lead to decomposition.

  • Solution:

    • Use a Vacuum: Distilling under reduced pressure lowers the boiling point of the compound, allowing it to be purified at a lower temperature.[4]

    • Ensure a Good Vacuum: A stable and sufficiently low pressure is crucial for a successful vacuum distillation. Check for leaks in your apparatus.

    • Monitor the Temperature Carefully: Use a heating mantle with a controller to maintain a steady and appropriate temperature. Avoid overheating the distillation flask.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add a few more drops of hot ethanol to the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Final Analysis Crude Crude this compound TLC TLC Analysis Crude->TLC Analyze impurities Recrystallization Recrystallization TLC->Recrystallization Minor impurities Column Column Chromatography TLC->Column Isomers or multiple impurities Distillation Vacuum Distillation TLC->Distillation Non-volatile impurities Pure Pure this compound Recrystallization->Pure Column->Pure Distillation->Pure Analysis Purity Check (NMR, GC, MP) Pure->Analysis

Caption: Decision workflow for selecting the appropriate purification strategy.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Crystals Crystals Form? Cooling->Crystals Success Collect Crystals Crystals->Success Yes Failure No Crystals Crystals->Failure No Scratch Scratch Flask Failure->Scratch Seed Add Seed Crystal Failure->Seed Evaporate Reduce Solvent Volume Failure->Evaporate Scratch->Cooling Re-cool Seed->Cooling Re-cool Evaporate->Cooling Re-cool

Caption: Troubleshooting guide for common recrystallization problems.

References

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 1). How To Improve Column Chromatography Separation?. Retrieved from [Link]

  • Google Patents. (n.d.). US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/1999/051561 NEW PROCESSES FOR THE PREPARATION OF 3-BROMOANISOLE AND 3-BROMONITROBENZENE. Retrieved from [Link]

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Technical Support Center: Preventing Debromination of 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 3,5-Dibromoanisole. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Unwanted debromination is a common pitfall that can lead to reduced yields, product mixtures, and purification challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these issues effectively.

Introduction: The Challenge of Premature Debromination

This compound is a valuable building block in organic synthesis, often employed in forming carbon-carbon and carbon-heteroatom bonds. However, the bromine atoms, while essential for reactivity, are susceptible to cleavage under various reaction conditions. This premature loss of bromine, or debromination, leads to the formation of 3-bromoanisole or even anisole, compromising the desired synthetic outcome. Understanding the underlying mechanisms of debromination in different reaction classes is the first step toward prevention.

This guide is structured into key reaction types where debromination is frequently encountered. Each section offers a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific experimental issues.

Section 1: Lithiation and Metal-Halogen Exchange Reactions

Metal-halogen exchange using organolithium reagents is a primary method for functionalizing this compound. However, it is also the most common reaction where unwanted debromination occurs. The high reactivity of organolithiums can lead to side reactions if not properly controlled.[1]

Frequently Asked Questions (FAQs)

Q1: I'm trying to perform a selective monolithiation of this compound with n-BuLi, but I'm seeing significant amounts of 3-bromoanisole in my crude NMR. What's happening?

A: This is a classic case of debromination, likely caused by protonolysis of the lithiated intermediate. After the initial metal-halogen exchange, the resulting aryllithium species is a very strong base. If there are any acidic protons in your reaction mixture (e.g., from trace water in your solvent or on your glassware), it will be rapidly quenched, resulting in 3-bromoanisole.[2] Absolute anhydrous conditions are critical.[3][4][5]

Q2: I've rigorously dried my setup, but I still see debromination. Could the n-BuLi itself be the problem?

A: Yes. The choice of organolithium reagent and the reaction temperature are critical. n-Butyllithium (n-BuLi) can sometimes be too reactive or the reaction temperature may be too high, leading to side reactions.[6][7] The n-butyl bromide formed as a byproduct of the exchange can also react with the aryllithium species.[1] Furthermore, the solvent itself can be deprotonated at higher temperatures; for instance, THF can be deprotonated by n-BuLi at temperatures above -40 °C.[8][9]

Q3: Is there a better alternative to n-BuLi for this transformation?

A: For metal-halogen exchange on aryl bromides, using two equivalents of tert-butyllithium (t-BuLi) at very low temperatures (-78 °C or lower) is often a superior method.[1] The first equivalent performs the lithium-halogen exchange. The second equivalent then reacts with the t-butyl bromide byproduct via an E2 elimination to form isobutylene, an unreactive gas.[1] This prevents the byproduct from interfering with your desired reaction.

Troubleshooting Guide: Lithiation Reactions

Issue: Formation of 3-bromoanisole (monodebromination) or anisole (didebromination) during lithiation-electrophile quench sequence.

Causality Analysis & Prevention Workflow

G cluster_0 Problem Identification cluster_1 Primary Causes & Solutions cluster_2 Outcome Problem Debromination Observed (3-Bromoanisole / Anisole) Moisture Trace H₂O in Solvent/ Glassware/N₂ line Problem->Moisture Proton Source? Temp Reaction Temperature Too High (> -70°C) Problem->Temp Kinetic Control? Reagent n-BuLi Reactivity & Byproduct Issues Problem->Reagent Reagent Choice? Sol_Moisture Action: Rigorously Dry Glassware (flame/oven-dry). Use freshly distilled/anhydrous solvent. Moisture->Sol_Moisture Sol_Temp Action: Maintain Strict Temp Control (-78°C or lower). Use CryoCool/Dry Ice bath. Temp->Sol_Temp Sol_Reagent Action: Switch to 2 equiv. t-BuLi. Titrate organolithium reagent. Reagent->Sol_Reagent Outcome Selective Monolithiation & High Yield of Desired Product Sol_Moisture->Outcome Sol_Temp->Outcome Sol_Reagent->Outcome

Caption: Troubleshooting workflow for debromination during lithiation.

Optimized Protocol: Selective Monolithiation of this compound

This protocol is designed to minimize debromination by employing strict anhydrous conditions and an optimized reagent system.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) (freshly distilled from Na/benzophenone)

  • tert-Butyllithium (t-BuLi) in pentane (titrated)

  • Electrophile (e.g., Trimethylsilyl chloride)

  • Schlenk line or glovebox for inert atmosphere[4]

  • Oven-dried or flame-dried glassware[5]

Procedure:

  • Preparation: Assemble the flame-dried reaction flask while hot under a stream of dry argon or nitrogen. Allow it to cool to room temperature.[3]

  • Reagent Setup: In the inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the temperature does not rise above this point.[9]

  • Addition of t-BuLi: Slowly add t-BuLi (2.0 equiv) dropwise to the stirred solution over 15 minutes. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Electrophile Quench: Add the desired electrophile (1.1 equiv) dropwise at -78 °C.

  • Warming & Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Proceed with a standard aqueous workup and extraction.

Safety Note: Organolithium reagents are pyrophoric and react violently with water.[10] Always handle them under an inert atmosphere using proper personal protective equipment (flame-resistant lab coat, safety glasses).[11][12] Ensure a Class D fire extinguisher or sand is nearby.[10] Quenching of residual organolithium should be done carefully by slow addition to an isopropanol/heptane mixture.[11]

Reagent SystemTemperature (°C)Typical Debromination (%)Comments
1.1 eq n-BuLi-78 to -4015-40%High risk of side reactions and solvent deprotonation if temperature rises.[8][9]
2.1 eq t-BuLi-78< 5%Byproduct t-BuBr is eliminated, leading to a cleaner reaction.[1]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Heck, and Sonogashira are powerful tools for C-C bond formation. However, hydrodehalogenation (debromination) is a known side reaction, often leading to the undesired 3-bromoanisole byproduct.[13]

Frequently Asked Questions (FAQs)

Q1: In my Suzuki coupling of this compound with an arylboronic acid, I'm getting a significant amount of 3-bromoanisole along with my desired biaryl product. What causes this?

A: This side product arises from a competing hydrodehalogenation pathway in the catalytic cycle.[13] After oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can sometimes react with a hydride source in the mixture before transmetalation with the boronic acid can occur. Common hydride sources include solvent molecules (like alcohols used as co-solvents) or the amine base. Reductive elimination of H-Pd-Ar then yields the debrominated arene.

Q2: How can I suppress this debromination in my Suzuki reaction?

A: Several strategies can be employed. First, ensure your boronic acid is of high quality, as impurities can interfere. Second, optimize your ligand and palladium source. Bulky, electron-rich phosphine ligands often accelerate the desired transmetalation and reductive elimination steps, outcompeting the debromination pathway.[14][15] Using robust catalysts can allow for lower catalyst loadings, which also helps.[16][17] Finally, the choice of base and solvent is critical. Using a non-coordinating base like K₃PO₄ or Cs₂CO₃ is often better than alkoxides or amines.

Q3: I'm observing debromination in a Heck reaction with this compound and an alkene. Are the causes similar?

A: Yes, the fundamental cause is similar: the formation of a palladium-hydride species that leads to reductive elimination of the debrominated product.[18] This is particularly problematic in Heck reactions where a base is used to regenerate the Pd(0) catalyst. The choice of base, solvent, and the stability of the palladium catalyst are key factors to control.[19][20]

Troubleshooting Guide: Cross-Coupling Reactions

Issue: Formation of 3-bromoanisole during Pd-catalyzed cross-coupling.

Parameter Optimization for Selectivity

G cluster_0 Problem: Debromination in Cross-Coupling cluster_1 Key Parameters to Optimize cluster_2 Recommended Adjustments cluster_3 Desired Outcome Problem Hydrodehalogenation Side Reaction Catalyst Catalyst System (Pd Source + Ligand) Problem->Catalyst Base Choice of Base Problem->Base Solvent Solvent System Problem->Solvent Sol_Catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Use stable pre-catalysts. Catalyst->Sol_Catalyst Sol_Base Use non-coordinating inorganic bases (K₃PO₄, CsF, Cs₂CO₃). Base->Sol_Base Sol_Solvent Use aprotic solvents (Dioxane, Toluene, DMF). Avoid alcohol co-solvents. Solvent->Sol_Solvent Outcome Selective C-C Coupling Minimized Debromination Sol_Catalyst->Outcome Sol_Base->Outcome Sol_Solvent->Outcome

Sources

Technical Support Center: Regioselective Reactions of 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Practical Guide to Managing Regioselectivity for 3,5-Dibromoanisole

This guide serves as a technical resource for managing the regiochemical outcomes of reactions involving this compound. Symmetrical yet electronically complex, this molecule presents unique challenges and opportunities in synthetic chemistry. Below, we address common questions and troubleshooting scenarios encountered in the laboratory, providing explanations grounded in mechanistic principles to empower your synthetic strategies.

Section 1: Metal-Halogen Exchange vs. Directed ortho-Metalation (DoM)

The primary challenge in the metalation of this compound is the competition between metal-halogen exchange at the C3 or C5 positions and C-H activation (deprotonation) at the C2 or C6 positions, directed by the methoxy group. Understanding how to selectively favor one pathway over the other is critical for downstream functionalization.

Frequently Asked Questions & Troubleshooting

Q1: I performed a reaction with n-BuLi at -78 °C, expecting a lithium-bromine exchange, but my quench with an electrophile gave a complex mixture, including products suggesting lithiation at the C2 position. What is happening?

A1: You are observing a classic competition between two pathways: kinetic deprotonation at the C2/ortho position and thermodynamically driven metal-halogen exchange. The methoxy group is a well-known Directed Metalation Group (DMG) that coordinates to the Lewis acidic lithium reagent, lowering the kinetic barrier for deprotonation at the adjacent C-H bond.[1][2]

  • Causality: While metal-halogen exchange with aryl bromides is generally very fast, the directing effect of the methoxy group can make ortho-deprotonation competitive, especially with highly basic alkyllithiums like s-BuLi or t-BuLi, often accelerated by additives like TMEDA (tetramethylethylenediamine).[1] n-BuLi at low temperatures (-78 °C) typically favors the metal-halogen exchange, but slower addition or localized warming can initiate the DoM pathway.

  • Troubleshooting & Protocol Validation:

    • Temperature Control: Ensure the internal reaction temperature is strictly maintained at or below -78 °C. Even minor temperature fluctuations can favor the DoM pathway.

    • Reagent Choice: For exclusive metal-halogen exchange, consider using a less basic organometallic reagent if compatible with your substrate. However, for aryl bromides, n-BuLi is standard. The key is rigorous temperature control.

    • Inverse Addition: Add the this compound solution slowly to the n-BuLi solution at -78 °C. This maintains a low concentration of the substrate, minimizing the chance of proton transfer from a newly formed aryllithium species to the starting material.

    • Confirmation: To confirm the structure of your products, use analytical techniques like 2D NMR (HMBC) to establish connectivity.[3][4]

Q2: How can I selectively achieve Directed ortho-Metalation (DoM) to functionalize the C2 position, leaving the bromines untouched?

A2: To favor DoM, you need to use conditions that kinetically favor C-H activation over the metal-halogen exchange.

  • Expert Insight: The key is to use a more basic and sterically hindered alkyllithium in the presence of a chelating agent. sec-Butyllithium (s-BuLi) in the presence of TMEDA is the reagent system of choice for this transformation. The s-BuLi/TMEDA complex is a more aggressive deprotonating agent, and the chelation of lithium by both the methoxy group and TMEDA creates a highly organized transition state that accelerates proton abstraction at the ortho position.[1][5]

  • Step-by-Step Protocol for Selective DoM:

    • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF.

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Addition: Slowly add s-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not rise above -75 °C.

    • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

    • Quench: Add your desired electrophile (e.g., TMSCl, DMF, I₂) at -78 °C and allow the reaction to slowly warm to room temperature.

    • Work-up: Quench with saturated aqueous NH₄Cl and proceed with a standard extractive work-up.

Visualizing the Competing Pathways

The choice of base and conditions directs the reaction down one of two paths.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Intermediates start This compound nBuLi n-BuLi THF, -78°C start->nBuLi Fast Exchange sBuLi s-BuLi / TMEDA THF, -78°C start->sBuLi Kinetic Deprotonation Halex Metal-Halogen Exchange nBuLi->Halex DoM Directed ortho-Metalation sBuLi->DoM Intermediate1 3-Bromo-5-lithioanisole Halex->Intermediate1 Intermediate2 3,5-Dibromo-2-lithioanisole DoM->Intermediate2

Caption: Decision workflow for selective lithiation of this compound.

Section 2: Regioselective Palladium-Catalyzed Cross-Coupling

Due to the electronic symmetry of this compound, achieving selective mono-functionalization over di-functionalization in cross-coupling reactions is a significant challenge.[6] The strategy hinges on carefully controlling reaction conditions to exploit subtle differences in reactivity.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting a mono-Suzuki coupling on this compound, but I consistently get a mixture of starting material, mono-arylated, and di-arylated products. How can I improve selectivity for the mono-arylated product?

A1: This is a common issue when the reactivity of the second C-Br bond on the mono-coupled product is comparable to the starting material. Achieving high selectivity requires fine-tuning of stoichiometry, reaction time, and catalyst system.

  • Expert Insight: The key is to make the first coupling event significantly faster than the second. Once the first aryl group is attached (e.g., forming 3-bromo-5-arylanisole), the electronic properties and steric environment of the molecule change. You can leverage this. A less active catalyst system or carefully controlled stoichiometry can favor the mono-product.

  • Troubleshooting & Protocol Validation:

    • Stoichiometry is Critical: Use a slight deficiency of the boronic acid (e.g., 0.8-0.95 equivalents). This ensures the dibromoanisole is in excess, statistically favoring mono-coupling.

    • Monitor Carefully: Track the reaction progress closely using GC-MS or TLC. Stop the reaction as soon as the starting material is consumed or when the formation of the di-coupled product begins to accelerate.

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes improve selectivity by sterically hindering the second oxidative addition.

    • Mechanochemistry: Recent studies have shown that mechanochemical (ball-milling) conditions can promote selective mono-arylation. The mono-arylated product often crystallizes in situ, removing it from the reaction mixture and preventing over-reaction.[7]

Table 1: Example Conditions for Selective Mono-Suzuki Coupling

ParameterConditionRationale
Boronic Acid (eq.) 0.9Limits the reaction to prevent di-substitution.
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)A less reactive catalyst can improve control.
Base K₃PO₄ or K₂CO₃Standard bases for Suzuki couplings.
Solvent 1,4-Dioxane/H₂OCommon solvent system.
Temperature 80-90 °CLower temperatures can increase selectivity.
Monitoring GC-MS every 30 minCrucial for identifying the optimal stopping point.

Q2: Can I perform two different cross-coupling reactions sequentially on this compound to create an unsymmetrical product?

A2: Yes, this is a powerful strategy. It relies on a robust protocol for the selective mono-coupling reaction, followed by purification of the mono-functionalized intermediate.

  • Workflow for Sequential Cross-Coupling:

G A This compound B Step 1: Selective Mono-Coupling (e.g., Suzuki with Ar¹-B(OH)₂) A->B C Purification (Column Chromatography) B->C D 3-Bromo-5-(Ar¹)-anisole (Isolated Intermediate) C->D E Step 2: Second Coupling (e.g., Sonogashira with Ar²-C≡CH) D->E F Unsymmetrical Product: 3-(Ar²-C≡C)-5-(Ar¹)-anisole E->F

Caption: Workflow for the synthesis of unsymmetrical bi-functionalized anisoles.

  • Protocol Validation: The success of this entire sequence depends on the efficiency and selectivity of the first step and the purity of the isolated intermediate 3-Bromo-5-(Ar¹)-anisole. Any contamination with the di-coupled product from Step 1 will be carried through, complicating the final purification.

Section 3: Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is governed by the directing effects of the substituents. The methoxy group is a strongly activating ortho, para-director, while the bromine atoms are deactivating but also ortho, para-directors.[8][9]

Frequently Asked Questions & Troubleshooting

Q1: Where will an electrophile (e.g., NO₂⁺) add to the this compound ring?

A1: The directing effects of the substituents must be considered in concert.

  • Mechanistic Analysis:

    • Methoxy (-OCH₃): Strongly directs ortho (C2, C6) and para (C4).

    • Bromine (-Br): Weakly directs ortho (C2, C4, C6) and para (no open para position relative to the bromines).

    • Synergy and Sterics: All substituents direct towards the C2, C4, and C6 positions. The methoxy group is the most powerful activating group and will dominate the directing effect. Substitution will occur at the positions most activated by the -OCH₃ group.

    • Predicted Outcome: The electrophile will preferentially substitute at the C2, C4, and C6 positions. The C4 position is para to the strongly activating methoxy group and ortho to two bromine atoms, making it electronically favorable. The C2/C6 positions are ortho to the methoxy group. A mixture of isomers is highly likely, with the C4 and C2/C6 substituted products being the major ones.[10][11]

Q2: My nitration reaction is producing a mixture of 2-nitro and 4-nitro isomers that are difficult to separate. How can I improve the regioselectivity?

A2: Modifying the reaction conditions to favor one electronic or steric environment over another is key.

  • Expert Insight: Steric hindrance can be used to your advantage. Changing the electrophile's bulkiness or the solvent system can influence the ortho:para ratio.

    • Bulky Electrophile: Using a bulkier nitrating agent might disfavor attack at the more sterically hindered C2/C6 positions, potentially increasing the proportion of the C4 isomer.

    • Solvent Effects: The choice of solvent can influence the solvation of the electrophile and the transition state, sometimes altering isomeric ratios.

    • Blocking Groups: In complex syntheses, a reversible blocking group like a sulfonic acid could be installed at one position to direct the electrophile to another, and then subsequently removed.[12]

    • Purification: If a mixture is unavoidable, explore advanced purification techniques. Isomers with different polarities may be separable by careful column chromatography on silica gel or by using HPLC. Crystallization can also be an effective method for isolating a major, crystalline isomer.

References

  • University of California, Irvine. Directed (ortho) Metallation. [Link]

  • University of Rochester. How to Troubleshoot a Reaction. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Seo, T., Kubota, K., & Ito, H. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Journal of the American Chemical Society, 142(22), 9884–9889. [Link]

  • Narasimhan, N. S., & Joshi, R. R. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 205-217. [Link]

  • Martin, G. E., et al. (2006). Halogen - metal exchange of 3-substituted 1,2-dibromoarenes: the use of long-range JCH coupling constants to determine regiochemistry. Magnetic Resonance in Chemistry, 44(11), 1041-3. [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • Kjaer, K., et al. (2016). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Scientific Reports, 6, 27833. [Link]

  • Hussain, A., et al. (2022). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 27(15), 4991. [Link]

  • Wikipedia. Metal–halogen exchange. [Link]

  • Brown, J. J., & Cockroft, S. L. (2013). A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors. ResearchGate. [Link]

  • ResearchGate. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • The College of New Jersey. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. [Link]

  • University of Calgary. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

  • University of Leeds. (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. [Link]

  • Royal Society of Chemistry. Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. [Link]

  • Rasool, N., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 20(3), 5202–5217. [Link]

  • ResearchGate. (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • National Institutes of Health. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link]

  • Semantic Scholar. Substrate-driven selective mono- and bis-couplings of ortho-(OTf/I/Br) substituted gem-dibromovinylarenes. [Link]

  • Rasool, N., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5217. [Link]

Sources

Technical Support Center: Scale-Up Considerations for the Synthesis of 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Dibromoanisole. This document provides researchers, chemists, and process development professionals with practical, in-depth guidance, troubleshooting advice, and scale-up considerations. Our approach is rooted in explaining the causality behind experimental choices to ensure both success and safety in your work.

Introduction: Understanding the Synthesis of this compound

This compound (CAS No. 74137-36-3) is a vital organic building block used in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] A common misconception is that it can be synthesized by the direct electrophilic bromination of anisole. However, this is incorrect. The methoxy group (-OCH₃) of anisole is a strongly activating ortho-, para- directing group, meaning electrophilic attack will predominantly yield 2-bromoanisole, 4-bromoanisole, and their polybrominated derivatives like 2,4-dibromoanisole.[3][4][5]

Achieving the 3,5- (or meta, meta-) substitution pattern requires a different strategic approach. This guide will focus on a reliable and scalable method: the nucleophilic aromatic substitution (SNAr) of a precursor that already possesses the desired 1,3,5-substitution pattern.

Frequently Asked Questions (FAQs)

Q1: Why is the direct bromination of anisole not a viable route for producing this compound?

A1: The mechanism of electrophilic aromatic substitution (EAS) dictates the outcome. The methoxy group on the anisole ring donates electron density, particularly to the ortho (2,6) and para (4) positions.[3] This activates these positions for electrophilic attack. The meta (3,5) positions are not electronically enriched and are therefore disfavored. Consequently, reacting anisole with bromine will yield a mixture of ortho- and para-isomers, with the para-isomer being the major product due to less steric hindrance.[4][6] Attempting to force dibromination will lead to products like 2,4-dibromoanisole, not the 3,5-isomer.[5]

Q2: What is a reliable and common laboratory synthesis for this compound?

A2: A well-documented method is the nucleophilic aromatic substitution (SNAr) starting from 1,3-dibromo-5-nitrobenzene. In this reaction, a methoxide source, typically generated from methanol and a strong base like potassium hydroxide, displaces the nitro group.[1] The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack, making this reaction efficient.

Q3: What are the primary safety concerns for the synthesis of this compound via the SNAr route?

A3: The primary hazards are associated with the reagents used.

  • Potassium Hydroxide (KOH): It is highly corrosive and can cause severe skin and eye burns. Care must be taken when handling the solid and its solutions.

  • Methanol: It is flammable and toxic. Work should be conducted in a well-ventilated fume hood away from ignition sources.

  • Solvents: Depending on the specific protocol, solvents like tetramethylurea can be used, which have their own specific handling requirements.[1]

  • Product: The final product, this compound, is classified as toxic if swallowed.[7][8] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

Q4: How can I effectively monitor the reaction's progress?

A4: The reaction can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time tracking. A suitable eluent system (e.g., a hexane/ethyl acetate mixture) should be developed to clearly separate the starting material (1,3-dibromo-5-nitrobenzene) from the product (this compound). For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the conversion rate and identify any potential byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and subsequent scale-up.

Issue 1: The reaction shows low or no conversion to the desired product.

  • Possible Cause 1: Inactive Base. Potassium hydroxide is hygroscopic and can absorb moisture and carbon dioxide from the air, reducing its potency.

    • Solution: Use freshly opened, high-purity KOH or determine the activity of your current stock via titration. Ensure the base is finely powdered to maximize its reactive surface area.[1]

  • Possible Cause 2: Insufficient Temperature. SNAr reactions often require a certain activation energy. While the described literature procedure runs at room temperature, it requires a long reaction time (24h).[1] If conversion is low, a modest increase in temperature (e.g., to 40-50 °C) could be explored, but this must be done cautiously as it may increase byproduct formation.

  • Possible Cause 3: Poor Solubility. If the reagents are not adequately solubilized, the reaction will be slow or incomplete.

    • Solution: Ensure efficient stirring, especially in a heterogeneous mixture. The choice of solvent is critical; while the literature shows tetramethylurea, other high-boiling polar aprotic solvents could be investigated if solubility is an issue.

Issue 2: The final product is contaminated with the starting material (1,3-dibromo-5-nitrobenzene).

  • Possible Cause: Incomplete Reaction. The reaction may not have been allowed to run to completion.

    • Solution: Before quenching the reaction, confirm the absence of starting material via TLC or GC. If necessary, extend the reaction time. On a larger scale, adding a slight excess of the nucleophile (methanol/KOH) might be considered, but this can complicate the workup.

  • Possible Cause: Inefficient Workup. The extraction procedure may not have been sufficient to separate the product from unreacted starting material.

    • Solution: Perform multiple extractions with a suitable organic solvent. The choice of solvent can be critical for partitioning. A wash with a dilute acid solution may help to remove any basic residues, followed by a brine wash to break up emulsions.

Issue 3: Purification by distillation is yielding an impure product or low recovery.

  • Possible Cause: Close Boiling Points. If byproducts with similar boiling points to this compound are present, simple distillation may be ineffective. The boiling point of this compound is approximately 249-250 °C at atmospheric pressure, and 124 °C at 10 Torr.[1]

    • Solution: Use fractional distillation with a packed column (e.g., Vigreux or Raschig rings) to improve separation efficiency. For high-purity requirements, especially in pharmaceutical applications, column chromatography or recrystallization from a suitable solvent (like methanol) might be necessary.[10][11]

Experimental Protocol: Synthesis from 1,3-Dibromo-5-nitrobenzene

This protocol is adapted from a reported literature procedure.[1]

Materials:

  • 1,3-dibromo-5-nitrobenzene

  • Potassium hydroxide (freshly powdered)

  • Tetrabutylammonium bromide (Phase-Transfer Catalyst)

  • Methanol

  • Tetramethylurea (Solvent)

  • tert-Butyl methyl ether (Extraction Solvent)

  • Magnesium sulfate (Drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 1,3-dibromo-5-nitrobenzene (1.0 eq), freshly powdered potassium hydroxide (1.8 eq), and tetrabutylammonium bromide (0.1 eq) in tetramethylurea.

  • Reagent Addition: In a separate flask, prepare a solution of methanol (2.0 eq) in tetramethylurea. Add this solution dropwise to the stirred suspension over 15-20 minutes at room temperature.

  • Reaction: Stir the reaction mixture continuously under a nitrogen atmosphere at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the mixture by pouring it slowly into a beaker of ice. Extract the aqueous mixture three times with tert-butyl methyl ether.

  • Isolation: Combine the organic layers and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by vacuum distillation (e.g., ~124 °C at 10 Torr) or recrystallization to yield this compound as a light-yellow or white solid.[1][11]

Data Summary
PropertyValueSource(s)
Chemical Formula C₇H₆Br₂O[7]
Molecular Weight 265.93 g/mol [8]
Appearance White to gray or brown powder/crystal[1][11]
Melting Point 34-38 °C[1][8]
Boiling Point 249.7 °C (atm)[1]
Typical Synthesis Yield ~84% (Lab scale)[1]

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to pilot plant or industrial production introduces new challenges.

Q: What are the most critical factors to manage when scaling up this synthesis?

A: The three most critical factors are heat management , mass transfer (mixing) , and waste disposal .

  • Heat Management: The reaction of KOH with methanol is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes, which may cause side reactions or solvent boiling.

    • Solution: Use jacketed reactors with controlled cooling systems. The rate of addition of the methanolic solution should be carefully controlled to manage the exotherm.[12] Real-time temperature monitoring is essential.

  • Mass Transfer & Mixing: The reaction is heterogeneous (solid KOH in a liquid). Inefficient mixing will lead to localized "hot spots" and poor reaction kinetics, resulting in an incomplete reaction.

    • Solution: Use reactors equipped with appropriate impellers (e.g., anchor or turbine stirrers) to ensure the solid base remains suspended and well-distributed throughout the reaction mixture. Baffles within the reactor can also improve mixing efficiency.

  • Workup and Waste Management: Large-scale extractions are cumbersome and generate significant solvent waste. The aqueous waste stream will be basic and contain bromide salts.

    • Solution: Optimize the workup to use the minimum amount of solvent necessary. Consider alternative workup procedures, such as quenching followed by direct distillation/steam distillation if feasible. All bromine-laden waste streams must be collected and treated according to environmental regulations, which often involves neutralization and specialized disposal.[10]

  • Continuous Flow Synthesis: For industrial production, continuous flow chemistry offers a compelling alternative.

    • Advantages: Microreactors provide superior heat and mass transfer, allowing for better control over reaction conditions. This can lead to higher yields, improved safety by minimizing the volume of hazardous materials at any given time, and easier scalability.[10][13]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification P1 Weigh Reagents: 1,3-dibromo-5-nitrobenzene KOH, TBAB R1 Charge Reactor with Solids & Solvent P1->R1 P2 Prepare Methanol Solution R2 Slowly Add Methanol Solution P2->R2 R1->R2 R3 Stir at RT for 24h (Monitor by TLC/GC) R2->R3 W1 Quench Reaction with Ice R3->W1 W2 Extract with Organic Solvent (x3) W1->W2 W3 Dry Combined Organic Layers W2->W3 W4 Concentrate under Reduced Pressure W3->W4 F1 Purify Crude Product (Vacuum Distillation or Recrystallization) W4->F1 F2 Characterize Final Product (this compound) F1->F2

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Problem: Low Product Yield Q1 Is starting material still present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Product Loss or Decomposition Q1->A1_No No S1 Extend reaction time. Consider modest heat. Check stirrer efficiency. A1_Yes->S1 Q2 Was workup efficient? (e.g., emulsions, pH) A1_No->Q2 A2_No Inefficient Workup Q2->A2_No No A2_Yes Reagent Issue or Side Reaction Q2->A2_Yes Yes S2 Optimize extraction pH. Use brine to break emulsions. Increase extraction volume/count. A2_No->S2 S3 Verify purity/activity of KOH. Ensure anhydrous conditions. Analyze crude by GC-MS for byproducts. A2_Yes->S3

Caption: Decision tree for troubleshooting low yield issues.

References

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stability and storage conditions for 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource guide for 3,5-Dibromoanisole (CAS No. 74137-36-3). This document provides in-depth guidance on the stability, storage, and handling of this critical building block, tailored for professionals in research and drug development. Our goal is to move beyond simple data sheets and provide field-proven insights to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs): Core Stability & Storage

This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

While this compound is generally a stable compound at room temperature, optimal long-term preservation requires specific conditions to prevent slow degradation.[1][2][3] The recommended storage condition for the solid material is in a tightly sealed container, in a dry environment at room temperature.[1][3][4] For extended storage (>1 year) or for retaining high purity for sensitive applications like catalysis, we recommend storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and refrigeration at 2-8°C.[5] Although stable, this minimizes the potential for slow interaction with atmospheric moisture or oxygen over time.

Q2: The product data sheet lists the color as "White to Gray to Brown." My batch is off-white/slightly yellow. Is it still good?

This is a very common observation. The color specification from suppliers often accounts for minor impurities from synthesis or slight discoloration upon handling and packaging.[1][3][6] An off-white or pale yellow solid is generally acceptable for most synthetic applications. However, a significant gray or brown discoloration may indicate the presence of oxidative impurities or byproducts from the manufacturing process, which could be detrimental to sensitive reactions (see Troubleshooting Guide). As a self-validating check, we recommend verifying the melting point. Pure this compound has a sharp melting point between 34-38°C.[1] A broad or depressed melting range suggests the presence of impurities.

Q3: Is this compound sensitive to light or air?

This compound is incompatible with strong oxidizing agents.[1][7] While it is stable in air for routine handling, prolonged exposure is not advisable. There is no specific data indicating high sensitivity to light, but as a best practice for halogenated aromatic compounds, it should be stored in amber glass vials or protected from direct, prolonged exposure to UV light to prevent the possibility of free-radical mediated degradation.

Q4: What solvents are recommended for preparing stock solutions, and what is their stability?

This compound is poorly soluble in water but soluble in organic solvents like methanol.[1] It is also readily soluble in common laboratory solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), and toluene. For storage, solutions are best kept under refrigeration (0-5°C).[8] We advise preparing stock solutions fresh when possible. If a solution is stored, it should be in a tightly sealed container, preferably with a septum, and purged with an inert gas to prevent solvent evaporation and ingress of moisture or air. Stored solutions should be visually inspected for precipitation or color change before use.

Troubleshooting Guide for Experimental Applications

This section addresses specific problems that may be encountered during the use of this compound in synthesis.

Problem: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or fails, and I suspect the reagent.

  • Causality: Palladium-catalyzed reactions are notoriously sensitive to impurities that can act as catalyst poisons. The issue may not be the this compound molecule itself, but rather contaminants within the reagent bottle. Potential culprits include:

    • Oxidative Impurities: Formed from long-term exposure to air. These can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.

    • Residual Acids/Bases: Strong acids or bases can interfere with the delicate catalytic cycle.[5]

    • Isomeric Impurities: Byproducts from synthesis, such as tribrominated isomers, can lead to complex reaction mixtures and lower yields of the desired product.[5]

  • Recommended Protocol: Reagent Quality Assessment

    • Melting Point Analysis: As a first-pass check, determine the melting point. A value significantly outside the 34-38°C range indicates impurity.

    • Thin-Layer Chromatography (TLC): Dissolve a small sample in DCM and elute on a silica plate with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). A pure sample should show a single, well-defined spot. Streaking or multiple spots are red flags.

    • Small-Scale Test Reaction: Before committing a large amount of material, run the reaction on a small, analytical scale with a trusted catalyst/ligand system to confirm reagent viability.

  • Decision Workflow: Use the following decision tree to determine if your reagent is suitable for a sensitive application.

    G start Start: Inconsistent Reaction Results visual Visually Inspect Reagent: Color & Form start->visual mp_check Perform Melting Point Analysis (Ref: 34-38 °C) visual->mp_check White to pale yellow solid purify Purify by Recrystallization or Column Chromatography visual->purify Dark brown or oily solid tlc_check Run Analytical TLC mp_check->tlc_check Sharp MP in range mp_check->purify Broad or depressed MP proceed Proceed with Caution (Run small-scale test first) tlc_check->proceed Single spot tlc_check->purify Multiple spots or streaking new_reagent Source New Reagent purify->new_reagent Purification fails

    Caption: Decision workflow for assessing this compound quality.

Problem: My solid reagent has developed a brownish color and a distinct aromatic odor upon storage.

  • Causality: This strongly suggests chemical degradation. While this compound is stable, halogenated aromatics can undergo slow decomposition, especially if exposed to heat, light, and air over extended periods. The odor may indicate the formation of more volatile, smaller molecules. The color change points towards the formation of conjugated, polymeric, or oxidized byproducts.

  • Diagram of Degradation Factors:

    G main This compound impurities Degradation Products (e.g., Oxidized Species, Phenols) main->impurities oxygen Oxygen (Air) oxygen->impurities moisture Moisture (H₂O) moisture->impurities light UV Light / Heat light->impurities

    Caption: Environmental factors promoting degradation.
  • Recommendation: Do not use this material for any application requiring high purity. If the material is valuable, purification via recrystallization from a solvent like methanol or ethanol may be attempted, but sourcing a fresh bottle is the most reliable path forward.

Summary of Key Data

PropertyValueSource(s)
CAS Number 74137-36-3[8]
Molecular Formula C₇H₆Br₂O[1][5]
Molecular Weight 265.93 g/mol
Appearance White to Gray to Brown solid/powder[1][3][6]
Melting Point 34-38 °C[1][4]
Boiling Point 249.7 °C[1][3]
Primary Incompatibilities Strong oxidizing agents, strong acids/bases[1][5][7]
Recommended Storage Sealed in dry, Room Temperature[1][3][4][7]

References

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Validation & Comparative

A Comparative Reactivity Analysis: 3,5-Dibromoanisole vs. Other Dibrominated Aromatics in Cross-Coupling and Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibrominated aromatic compounds are indispensable building blocks in modern organic synthesis, serving as versatile precursors in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. Their utility primarily stems from their participation in powerful transition metal-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 3,5-dibromoanisole against other dibrominated aromatic systems. We will explore how electronic and steric factors, dictated by the substitution pattern, govern their performance in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.

Pillar 1: Understanding the Fundamentals of Reactivity

The reactivity of a substituted aromatic ring is governed by a delicate interplay of electronic and steric effects imposed by its substituents. Understanding these principles is crucial to predicting reaction outcomes and selecting the appropriate substrate for a desired transformation.

Electronic Effects: The Push and Pull on the Ring

Substituents modulate the electron density of the aromatic ring, influencing its susceptibility to attack by electrophiles or its participation in the oxidative addition step of catalytic cycles.

  • Activating Groups: Electron-donating groups (EDGs) enrich the benzene ring with electron density, making it more nucleophilic and generally increasing its reactivity in reactions like electrophilic aromatic substitution and palladium-catalyzed couplings. The methoxy group (-OCH₃) in anisole derivatives is a potent activating group. While its oxygen is electronegative (inductive withdrawal), it strongly donates electron density into the ring via resonance (p-π conjugation), a dominant effect that increases the rate of reaction.[3][4][5]

  • Deactivating Groups: Electron-withdrawing groups (EWGs) pull electron density from the ring, making it less reactive. Halogens, such as bromine, are a classic example of this dichotomy: they are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[4]

In This compound , the strongly activating methoxy group is positioned meta to the two deactivating bromine atoms. This arrangement means the activating resonance effect of the methoxy group primarily influences the positions ortho and para to it (C2, C4, C6), while the bromine atoms withdraw electron density from their respective positions. This electronic tug-of-war is central to its reactivity profile.

Steric Effects: The Impact of Molecular Crowding

Steric hindrance refers to the spatial arrangement of atoms and groups, which can impede the approach of a reagent to a reactive site.[6] In substituted benzenes, bulky groups at the ortho position can significantly slow down or prevent reactions at that site.[7][8]

  • This compound: The bromine atoms are positioned meta to the methoxy group, leaving the adjacent positions (C2, C4, C6) relatively unhindered. This contrasts sharply with isomers like 2,4-dibromoanisole.

  • 2,4-Dibromoanisole: This isomer features a bromine atom ortho to the methoxy group. This proximity creates significant steric crowding around the C2-Br bond, potentially hindering the approach of a bulky palladium catalyst.[7][9]

The following diagram illustrates the structural differences and the resulting steric environments.

Figure 1. Steric environment comparison.

Pillar 2: Performance in Key Synthetic Transformations

We will now compare the reactivity of this compound with its isomers and with the parent 1,3-dibromobenzene in three fundamental reaction classes.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[10][11] The reaction's success hinges on the catalytic cycle, particularly the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.

Reactivity of this compound: Due to its C₂ᵥ symmetry, the two bromine atoms in this compound are chemically equivalent, simplifying reactions aiming for disubstitution. The electron-donating methoxy group enhances the overall electron density of the ring, which can facilitate the oxidative addition step, making it generally more reactive than dibromobenzene under similar conditions.

Comparison with Alternatives:

  • 2,4-Dibromoanisole: This isomer presents a challenge of regioselectivity. The C4-Br is para to the activating -OCH₃ group, making it electronically more activated and less sterically hindered than the C2-Br. Consequently, selective mono-arylation at the C4 position is often observed.[12][13] Achieving substitution at C2 is significantly more challenging.

  • 1,3-Dibromobenzene: Lacking the activating methoxy group, 1,3-dibromobenzene is generally less reactive than this compound. Higher catalyst loadings or more forcing conditions may be required to achieve comparable yields and reaction times.

Suzuki_Cycle cluster_steps Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0:e->PdII:w R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII:e->PdII_R2:w R²-B(OR)₂ Transmetal Transmetalation (Base required) PdII_R2:s->Pd0:s Product R¹-R² PdII_R2->Product RedElim Reductive Elimination R1X R¹-X (e.g., this compound) R2B R²-B(OR)₂ (Boronic Acid/Ester)

Figure 2. The Suzuki-Miyaura Catalytic Cycle.

Experimental Data Summary: Suzuki-Miyaura Coupling

SubstrateProduct Yield (%)Comments
This compound ~85-95%High yields for mono- and di-substitution due to equivalent and accessible reaction sites.
2,4-Dibromoanisole ~70-85% (at C4)Selective mono-substitution at the C4 position is favored. C2 substitution is difficult.[12]
1,3-Dibromobenzene ~75-85%Generally requires slightly harsher conditions or higher catalyst loading than this compound.
(Yields are representative for standard conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, Toluene/H₂O solvent, 90 °C).
B. Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine, also catalyzed by palladium.[14][15] The principles of reactivity mirror those of the Suzuki coupling, where electron-rich aryl halides often perform better.

Reactivity of this compound: The activating methoxy group makes this compound an excellent substrate for Buchwald-Hartwig amination. The use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical to facilitate the catalytic cycle and achieve high yields.[16][17]

Comparison with Alternatives:

  • 2,4-Dibromoanisole: Similar to the Suzuki reaction, amination occurs preferentially at the C4 position. The steric bulk of both the catalyst and the amine coupling partner makes reaction at the hindered C2 position very challenging.

  • 1,3-Dibromobenzene: This substrate is viable but typically less reactive than this compound, often requiring more specialized ligands or conditions to achieve high conversion.

C. Grignard Reagent Formation

Grignard reagents are formed by reacting an organohalide with magnesium metal in an ether solvent.[18][19] They are potent nucleophiles and strong bases.

Reactivity of this compound: Grignard formation is readily achievable with this compound. The primary challenge with dihaloaromatics is achieving selective mono-metallation. Careful control of stoichiometry (using one equivalent of Mg) and temperature can favor the formation of 3-bromo-5-(magnesiobromo)anisole. The ether-based methoxy group is fully compatible with the reaction, as ethers like THF or diethyl ether are standard solvents used to stabilize the Grignard reagent.[20][21]

Comparison with Alternatives:

  • 2,4-Dibromoanisole: The electronic difference between the C2 and C4 positions can lead to preferential Grignard formation at the more activated C4 position. However, steric hindrance at C2 can also influence the rate of magnesium insertion.

  • 1,3-Dibromobenzene: Grignard formation proceeds well, but the reaction may be slightly slower compared to the electronically activated this compound.

Pillar 3: Experimental Protocol

This section provides a validated, representative protocol for a Suzuki-Miyaura reaction, which can be adapted for comparative studies.

Protocol: Mono-Arylation of this compound

G start Start step1 Combine Reactants: - this compound (1.0 eq) - Arylboronic Acid (1.1 eq) - Pd(PPh₃)₄ (0.03 eq) - K₂CO₃ (2.5 eq) - Toluene/EtOH/H₂O (4:1:1) start->step1 step2 Degas Mixture: Sparge with Argon for 15 minutes step1->step2 step3 Heat Reaction: Reflux at 90°C for 6-12 hours (Monitor by TLC/GC-MS) step2->step3 step4 Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine step3->step4 step5 Purify: - Dry (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography step4->step5 end Isolated Product step5->end

Figure 3. Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition & Degassing: Add a 4:1:1 mixture of toluene, ethanol, and water (5 mL). Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask under a positive pressure of argon and heat to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion

This compound stands out as a highly effective and versatile substrate in modern organic synthesis. Its reactivity is a well-balanced combination of factors:

  • Electronic Activation: The meta-methoxy group enhances the ring's electron density, generally leading to faster reaction rates in palladium-catalyzed couplings compared to non-activated systems like 1,3-dibromobenzene.

  • Symmetry and Accessibility: The two bromine atoms are chemically equivalent and sterically unhindered, allowing for predictable and high-yielding mono- or di-functionalization without the regioselectivity issues that plague isomers like 2,4-dibromoanisole.

  • Broad Compatibility: It performs reliably in a range of fundamental transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Grignard reactions.

For researchers and drug development professionals, this compound offers a strategic advantage when designing syntheses that require a robust, symmetric, and reactive dibrominated aromatic core. Its predictable behavior and high performance make it a superior choice over isomers with challenging steric or regiochemical profiles.

References

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Navigating the Halogen Dance: A Comparative Guide to 3,5-Dibromoanisole and 3,5-Dichloroanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. Among the vast arsenal of building blocks, halogenated aromatic compounds are workhorses, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two such building blocks: 3,5-dibromoanisole and 3,5-dichloroanisole. We will delve into the fundamental principles governing their reactivity, present a comparative analysis of their performance in key cross-coupling reactions, and offer practical guidance for their application.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The reactivity of aryl halides in the big three of cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—is predominantly dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium catalyst. This step involves the cleavage of the C-X bond. Consequently, a weaker C-X bond leads to a faster oxidative addition and, generally, a more facile overall reaction.

The established trend for the bond dissociation energies (BDEs) of aryl halides is: Ar-I < Ar-Br < Ar-Cl < Ar-F. This directly translates to a reactivity trend of Ar-I > Ar-Br > Ar-Cl >> Ar-F in palladium-catalyzed cross-coupling reactions.[1] The C-Br bond is significantly weaker than the C-Cl bond, a consequence of the less effective orbital overlap between the larger bromine atom (period 4) and the carbon atom compared to the smaller chlorine atom (period 3).[2][3]

This fundamental difference in bond strength is the primary reason why this compound is generally more reactive than 3,5-dichloroanisole in cross-coupling reactions.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

While direct, side-by-side comparative studies of this compound and 3,5-dichloroanisole under identical conditions are not extensively documented in a single publication, we can infer their relative performance based on the well-established principles of aryl halide reactivity and data from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.

  • This compound: Due to the greater lability of the C-Br bond, this compound will typically undergo Suzuki-Miyaura coupling under milder conditions than its chlorinated counterpart. Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient to effect the transformation at moderate temperatures (e.g., 80-100 °C).[4][5] The high reactivity of the C-Br bonds also allows for selective mono- or di-arylation by carefully controlling the stoichiometry of the boronic acid and the reaction conditions.

  • 3,5-Dichloroanisole: The stronger C-Cl bond in 3,5-dichloroanisole necessitates more forcing conditions to achieve efficient coupling. This typically involves the use of more sophisticated and highly active catalyst systems.[6] These catalysts often feature bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which promote the challenging oxidative addition of the aryl chloride.[7] Higher reaction temperatures and longer reaction times are also common requirements.

FeatureThis compound3,5-Dichloroanisole
Reactivity HighModerate to Low
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄)Advanced catalysts with bulky, electron-rich ligands (e.g., Buchwald or NHC ligands)
Reaction Temperature Moderate (e.g., 80-100 °C)Elevated (e.g., >100 °C)
Reaction Time Generally shorterTypically longer
Selectivity Good for mono- and di-substitutionCan be challenging to control

Table 1. Qualitative Comparison in Suzuki-Miyaura Coupling.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The same principles of C-X bond activation apply.

  • This compound: The reaction of this compound in Heck couplings is expected to proceed with standard catalyst systems, such as Pd(OAc)₂ with phosphine ligands, under relatively mild conditions. The higher reactivity of the C-Br bond allows for efficient coupling with a variety of alkenes.

  • 3,5-Dichloroanisole: Activating the C-Cl bonds in 3,5-dichloroanisole for Heck reactions can be more demanding. While ligand-free conditions have been developed for some activated aryl chlorides, the use of bulky phosphine or NHC ligands is often necessary to achieve good yields.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine. The choice of halogen on the anisole substrate has significant implications for catalyst selection and reaction conditions.

  • This compound: The amination of this compound can typically be achieved with a range of palladium catalysts and phosphine ligands under standard Buchwald-Hartwig conditions. The relatively high reactivity allows for the coupling of a diverse array of primary and secondary amines.

  • 3,5-Dichloroanisole: The coupling of aryl chlorides in Buchwald-Hartwig aminations was a significant challenge that spurred the development of highly active and specialized catalyst systems. The use of bulky, electron-rich biaryl phosphine ligands, such as those developed by Buchwald and Hartwig, is often essential for the successful amination of 3,5-dichloroanisole.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

Below is a representative, step-by-step methodology for a mono-arylation of this compound, followed by a discussion of the necessary modifications for the analogous reaction with 3,5-dichloroanisole.

Mono-Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Adaptation for 3,5-Dichloroanisole:

To achieve a comparable yield with 3,5-dichloroanisole, the following modifications would likely be necessary:

  • Catalyst System: Replace Pd(PPh₃)₄ with a more active catalyst system, such as a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich ligand (e.g., XPhos or SPhos).

  • Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), may be required.

  • Temperature: The reaction temperature would likely need to be increased to 100-120 °C.

  • Reaction Time: Expect a significantly longer reaction time.

Visualization of Key Concepts

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-X (e.g., 3,5-Dihaloanisole) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Coupling Partner\n(e.g., R-B(OH)2) Coupling Partner (e.g., R-B(OH)2) Coupling Partner\n(e.g., R-B(OH)2)->Transmetalation Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R (Coupled Product) Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Decision_Workflow Start Substrate Selection High_Reactivity High Reactivity & Mild Conditions Required? Start->High_Reactivity Cost_Consideration Cost & Availability a Major Factor? High_Reactivity->Cost_Consideration No Use_Bromo Choose this compound High_Reactivity->Use_Bromo Yes Cost_Consideration->Use_Bromo No Use_Chloro Choose 3,5-Dichloroanisole Cost_Consideration->Use_Chloro Yes Advanced_Catalysis Utilize Advanced Catalysts & Forcing Conditions Use_Chloro->Advanced_Catalysis

Caption: Decision workflow for selecting between this compound and 3,5-dichloroanisole.

Synthesis, Availability, and Cost Considerations

  • This compound: This compound is commercially available from numerous suppliers.[4] Its synthesis can be achieved through the bromination of anisole, though regioselectivity can be a challenge. Other routes include the methylation of 3,5-dibromophenol or a Sandmeyer reaction from 3,5-dibromoaniline.

  • 3,5-Dichloroanisole: Also commercially available, 3,5-dichloroanisole is often prepared from 1,3,5-trichlorobenzene via nucleophilic aromatic substitution with sodium methoxide. Generally, aryl chlorides are less expensive and more widely available than their corresponding bromides, which can be a significant factor in large-scale synthesis.

Conclusion and Future Outlook

The choice between this compound and 3,5-dichloroanisole in cross-coupling reactions is a classic trade-off between reactivity and cost. This compound offers higher reactivity, allowing for milder reaction conditions and the use of standard palladium catalysts. This makes it an excellent choice for complex molecule synthesis where functional group tolerance is paramount and for rapid analogue synthesis in a research setting.

Conversely, 3,5-dichloroanisole presents a more economical option, particularly for large-scale applications. However, its lower reactivity necessitates the use of more advanced, and often more expensive, catalyst systems and more forcing reaction conditions.

The continuous development of highly active palladium catalysts is steadily closing the reactivity gap between aryl bromides and chlorides. As these new catalysts become more robust, accessible, and cost-effective, the use of aryl chlorides like 3,5-dichloroanisole will likely become even more widespread, offering a more sustainable and economical approach to the synthesis of valuable chemical entities. For the discerning researcher, a thorough understanding of the principles outlined in this guide is essential for making informed decisions that will ultimately lead to successful and efficient synthetic outcomes.

References

  • Frontiers in Chemistry. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

  • The University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF. [Link]

  • Organic Chemistry Portal. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • SciSpace. Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency. [Link]

  • NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Google Patents.
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]

  • MDPI. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]

  • ResearchGate. (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

  • NIH. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Conformations of 3,5-dichloroanisole and 3,5-dibromoacetophenone determined from 1H nuclear magnetic resonance spectra of nematic solutions. [Link]

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A Senior Application Scientist's Guide: The Strategic Advantages of 3,5-Dibromoanisole in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Isomer—Strategic Selection of Building Blocks

In the intricate field of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. While a multitude of aromatic building blocks are available, 3,5-Dibromoanisole (DBA) presents a unique and often superior platform for the construction of complex, polysubstituted molecules.[1][2] This guide provides an in-depth comparison of this compound with other common building blocks, moving beyond simple equivalency to explain the causal relationships between its distinct substitution pattern and its advantages in the laboratory. We will explore its reactivity through the lens of mechanistic principles and provide field-proven experimental protocols to demonstrate its strategic utility for researchers, chemists, and professionals in drug development.

The Core Advantage: Understanding the Unique Reactivity of this compound

The primary advantages of this compound stem from its specific arrangement of a moderately activating methoxy group (-OCH₃) and two deactivating bromine atoms (-Br) on the aromatic ring. The methoxy group is an ortho, para-director, while the bromine atoms are ortho, para-directors that are overall deactivating. In 3,5-DBA, the bromine atoms are positioned meta to the methoxy group. This arrangement creates a unique electronic and steric environment that allows for highly controlled and sequential functionalization.

dot

Caption: Electronic landscape of this compound.

The two bromine atoms serve as versatile synthetic handles, primarily for metal-catalyzed cross-coupling reactions or conversion to organometallic reagents.[2] The C2, C4, and C6 positions, activated by the methoxy group, are susceptible to further electrophilic aromatic substitution, allowing for the introduction of additional functionalities. This inherent orthogonality in reactivity is the cornerstone of its strategic advantage.

Comparative Analysis: this compound vs. Alternative Building Blocks

To fully appreciate the benefits of 3,5-DBA, we must compare it to structurally similar alternatives. The choice of building block is not arbitrary; it is a strategic decision based on the desired substitution pattern of the final product.[3][4][5]

dot

Building_Block_Selection start Desired Target Substitution Pattern? meta_di_sub 1,3,5-Trisubstituted Core start->meta_di_sub Symmetrical Meta-Pattern ortho_para_sub Ortho/Para Substitution Relative to Methoxy start->ortho_para_sub Asymmetrical Ortho/Para no_methoxy Simple Dibrominated Core start->no_methoxy Methoxy group not required dba35 Choose This compound meta_di_sub->dba35 dba24 Choose 2,4-Dibromoanisole ortho_para_sub->dba24 dbb13 Choose 1,3-Dibromobenzene no_methoxy->dbb13

Caption: Decision flowchart for selecting an appropriate building block.

Against Isomeric 2,4-Dibromoanisole

The most common isomer, 2,4-Dibromoanisole, features bromine atoms at the ortho and para positions relative to the methoxy group.

  • Reactivity Difference: In 2,4-DBA, the C4-Br bond is generally more reactive in palladium-catalyzed couplings than the sterically hindered C2-Br bond. However, achieving perfect selectivity can be challenging. In contrast, the two bromine atoms in 3,5-DBA are electronically equivalent, allowing for monofunctionalization based on statistical probability or slight steric differences introduced by a neighboring group in a later step. This equivalence is highly advantageous for creating symmetrical molecules or for when the first coupling reaction introduces a group that then electronically differentiates the remaining bromine.

  • Synthetic Outcome: Using 2,4-DBA inherently leads to products with a 1,2,4-substitution pattern. 3,5-DBA is the superior choice for accessing 1,3,5-trisubstituted aromatic cores, which are common motifs in pharmaceuticals and material science.[1][6]

Against 1,3-Dibromobenzene

1,3-Dibromobenzene lacks the methoxy group, which significantly alters its reactivity profile.

  • Reactivity Difference: The absence of the activating -OCH₃ group makes 1,3-dibromobenzene less reactive toward electrophilic aromatic substitution. To introduce a third substituent, harsher conditions are often required, which can limit functional group tolerance. The methoxy group in 3,5-DBA activates the ring, facilitating subsequent substitutions under milder conditions.

  • Directed Reactions: The methoxy group can be used to direct metallation to the C2 position (a directed ortho-metalation or DoM strategy), providing a route to functionalize a specific C-H bond—an option not available with 1,3-dibromobenzene.

Application Showcase: Sequential Suzuki-Miyaura Cross-Coupling

One of the most powerful applications of this compound is in sequential cross-coupling reactions to build complex biaryl or poly-aryl structures. This strategy relies on the ability to selectively react one bromine atom, purify the mono-coupled product, and then introduce a different coupling partner at the second bromine position.

dot

Sequential_Suzuki_Workflow start This compound step1 First Suzuki Coupling (Arylboronic Acid 1, Pd Catalyst) start->step1 intermediate Monofunctionalized Intermediate step1->intermediate step2 Second Suzuki Coupling (Arylboronic Acid 2, Pd Catalyst) intermediate->step2 product Unsymmetrical Biaryl Product step2->product

Caption: Workflow for sequential cross-coupling using this compound.

Comparative Performance Data

The following table summarizes typical outcomes for a single Suzuki coupling reaction, highlighting the predictable reactivity of this compound.

Building BlockCoupling PartnerProduct(s)Typical Yield (Mono-adduct)Key Observation
This compound Phenylboronic Acid3-Bromo-5-phenylanisole~45-55%Predictable statistical mixture of mono-adduct, di-adduct, and starting material. Easily controlled by stoichiometry.
2,4-Dibromoanisole Phenylboronic Acid2-Bromo-4-phenylanisole & 4-Bromo-2-phenylanisoleVariableOften shows preference for coupling at the less hindered C4 position, but mixtures can be difficult to separate.
1,3-Dibromobenzene Phenylboronic Acid3-Bromobiphenyl~50-60%Similar statistical outcome to 3,5-DBA but lacks the additional functionality of the methoxy group for further modification.

Note: Yields are representative and can vary significantly based on specific reaction conditions, catalysts, and ligands used.

Validated Experimental Protocols

Protocol 1: Regioselective Monofunctionalization via Suzuki-Miyaura Coupling

This protocol details a standard procedure for the mono-arylation of this compound. The key to achieving selectivity is controlling the stoichiometry of the boronic acid.

Objective: To synthesize 3-bromo-5-phenylanisole.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (0.95 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and phenylboronic acid.

  • Catalyst and Base Addition: Add Pd(OAc)₂, PPh₃, and K₂CO₃ to the flask.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent mixture via cannula. Causality: Removing oxygen is critical as it can oxidize the Pd(0) active catalyst and lead to side reactions like homocoupling of the boronic acid.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired mono-coupled product from the di-coupled product and unreacted starting material.

Self-Validation: The success of the protocol is validated by the isolation of the desired product with confirmation by NMR spectroscopy and mass spectrometry. The yield of the mono-adduct should be consistent with a stoichiometry-controlled reaction.

Protocol 2: Grignard Reagent Formation

This protocol describes the formation of the Grignard reagent, which can then be used as a potent nucleophile.

Objective: To prepare (3-bromo-5-methoxyphenyl)magnesium bromide.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal)

Procedure:

  • Magnesium Activation: Place magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere. Add a small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. Causality: The iodine activates the magnesium surface by etching away the passivating magnesium oxide layer, which is crucial for initiating the reaction.[7]

  • Initiation: Add a small portion of a solution of this compound in anhydrous THF to the activated magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.

  • Addition: Add the remaining this compound solution dropwise, maintaining a gentle reflux. Causality: The reaction is exothermic. A slow addition rate is essential to prevent a runaway reaction and to minimize the formation of the Wurtz coupling byproduct.[8]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium is consumed. The resulting dark grey/brown solution is the Grignard reagent and should be used immediately.

Self-Validation: The concentration of the Grignard reagent can be determined by titration before use in a subsequent reaction. A successful reaction will yield the expected product upon quenching with an electrophile.

Conclusion

This compound is more than just another dibrominated aromatic compound; it is a strategic building block that offers exceptional control over the synthesis of polysubstituted molecules. Its unique meta-substitution pattern provides a platform for sequential, regioselective functionalization that is difficult to achieve with its isomers or with simpler dibromobenzenes. By understanding the interplay of its electronic and steric properties, researchers can leverage this compound to design more efficient and elegant synthetic routes to complex target molecules, making it an invaluable tool in the arsenal of the modern synthetic chemist.

References

  • ChemBK. This compound. (2024-04-10). [Link]

  • PubChem. This compound | C7H6Br2O | CID 11021812. [Link]

  • Jasperse, J. Grignard Reaction. Chem 355 Handout. [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. (2024-10-04). [Link]

  • NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • ResearchGate. 3,5‐Dibromoanisole as Multifunctional Solid Additive to Enhance the Performance of Organic Solar Cells | Request PDF. (June 2025). [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Lee, J. et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry. (2000). [Link]

  • Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. [Link]

  • Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. (2023-10-27). [Link]

  • ResearchGate. Grignard reaction of anisole bromide | Download Table. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Oxford University Press. Synthesis of poly-substituted benzenes. (2013-03-27). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

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A Comparative Guide to the Synthesis of 3,5-Dibromoanisole: Validating a Novel Nucleophilic Aromatic Substitution Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,5-Dibromoanisole in Modern Chemistry

This compound is a key building block in the synthesis of a wide array of complex organic molecules.[1][2][3] Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the bromine atoms serve as versatile handles for cross-coupling reactions, and the methoxy group influences the electronic properties and solubility of intermediates.[1][3] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to high-purity this compound is of paramount interest to the chemical research and development community.

This guide provides a comprehensive validation of a novel synthetic approach to this compound via nucleophilic aromatic substitution (SNA r) of 1,3-dibromo-5-nitrobenzene. We will present a detailed experimental protocol for this new method and conduct a thorough comparison with traditional synthetic strategies, namely the direct electrophilic bromination of anisole and a pathway involving the Sandmeyer reaction. Through objective analysis of experimental data, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific applications.

A Novel Approach: Nucleophilic Aromatic Substitution

The featured synthetic route leverages the electron-withdrawing nature of a nitro group to facilitate the nucleophilic substitution of a leaving group by a methoxide. In this case, we start from 1,3-dibromo-5-nitrobenzene, where the nitro group activates the aromatic ring for attack by methanol.

Reaction Workflow: Nucleophilic Aromatic Substitution

start 1,3-Dibromo-5-nitrobenzene + Methanol reagents KOH, TBAB Tetramethylurea start->reagents Add reaction Stir at Room Temperature 24 hours reagents->reaction quench Quench with Ice Water reaction->quench extraction Extract with tert-Butyl Methyl Ether quench->extraction drying Dry with MgSO4 extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Reduced Pressure Distillation concentration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 1,3-dibromo-5-nitrobenzene (75 mmol)

  • Potassium hydroxide (KOH), freshly powdered (135 mmol)

  • Tetrabutylammonium bromide (TBAB) (7.5 mmol)

  • Methanol (150 mmol)

  • Tetramethylurea (100 mL total)

  • tert-Butyl methyl ether

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Suspend 1,3-dibromo-5-nitrobenzene (21.07 g, 75 mmol), freshly powdered potassium hydroxide (7.57 g, 135 mmol), and tetrabutylammonium bromide (2.42 g, 7.5 mmol) in 80 mL of tetramethylurea in a round-bottom flask equipped with a magnetic stirrer.[2]

  • In a separate beaker, dissolve methanol (4.81 g, 6.09 mL, 150 mmol) in 20 mL of tetramethylurea.[2]

  • Slowly add the methanol solution dropwise to the suspension over a period of 15 minutes at room temperature.[2]

  • Stir the reaction mixture continuously for 24 hours at room temperature.[2]

  • After 24 hours, quench the reaction by pouring it into 150 g of ice.[2]

  • Extract the aqueous mixture with tert-butyl methyl ether (3 x 250 mL).[2]

  • Combine the organic phases and dry over magnesium sulfate.[2]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by reduced pressure distillation (124 °C, 10 Torr) to yield this compound as a light yellow solid.[2]

Comparative Analysis with Established Synthetic Routes

To validate the utility of this novel approach, we compare it against two well-established methods for the synthesis of this compound: direct electrophilic bromination of anisole and a multi-step sequence involving a Sandmeyer reaction.

Traditional Route 1: Direct Electrophilic Bromination of Anisole

Direct bromination is a foundational method for synthesizing brominated aromatic compounds.[3] The methoxy group of anisole is an activating ortho-, para-director, which presents a regioselectivity challenge when the meta-substituted product is desired.[3][4]

Reaction Workflow: Direct Bromination

start Anisole solvent Nonpolar Solvent (e.g., CCl4) start->solvent reagents Bromine FeBr3 (catalyst) reaction Stir at 0-25 °C 4-6 hours reagents->reaction solvent->reagents Add dropwise workup Aqueous Workup reaction->workup product Mixture of Brominated Anisoles (including this compound) workup->product

Caption: Generalized workflow for the direct bromination of anisole.

Detailed Experimental Protocol: Direct Bromination

Materials:

  • Anisole

  • Bromine

  • Iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or Acetic Acid

  • Aqueous sodium bisulfite solution

  • Brine

Procedure:

  • Dissolve anisole in a nonpolar solvent such as carbon tetrachloride or acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[1]

  • Add a catalytic amount of iron(III) bromide (5 mol%).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add bromine dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature between 0-25 °C.[1]

  • Allow the reaction to stir for an additional 4-6 hours at room temperature.[1]

  • Quench the reaction by slowly adding an aqueous sodium bisulfite solution until the red color of excess bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate this compound from other isomers.

Alternative Route 2: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate.[5][6] A plausible, albeit multi-step, route to this compound could start from 3,5-dibromoaniline.

Reaction Workflow: Sandmeyer Bromination

start 3,5-Dibromoaniline diazotization NaNO2, H2SO4 0-5 °C start->diazotization diazonium 3,5-Dibromobenzenediazonium Sulfate diazotization->diazonium sandmeyer CuBr, HBr diazonium->sandmeyer Not a direct route to this compound hydrolysis Hydrolysis (e.g., H2O, heat) diazonium->hydrolysis to 3,5-Dibromophenol methylation Methylation (e.g., CH3I, base) hydrolysis->methylation product This compound methylation->product

Caption: Conceptual multi-step pathway to this compound involving a Sandmeyer reaction.

Performance Comparison

MetricNovel SNA r RouteDirect BrominationSandmeyer Pathway (Conceptual)
Starting Material 1,3-Dibromo-5-nitrobenzeneAnisole3,5-Dibromoaniline
Overall Yield 84%[2]65-75% (of mixed isomers)[1]Variable, multi-step
Purity (Post-Purification) High (distilled product)Requires careful purification to separate isomersGenerally high
Regioselectivity ExcellentPoor, mixture of isomersExcellent
Scalability Moderate to HighHighModerate
Safety Considerations Use of tetramethylureaUse of elemental bromineHandling of diazonium salts (potentially explosive)
Cost-Effectiveness Dependent on starting material costGenerally cost-effective for bulk production[1]Can be expensive due to multi-step nature

Discussion and Conclusion

The novel nucleophilic aromatic substitution route presents a compelling alternative to traditional methods for the synthesis of this compound. The high reported yield of 84% and the excellent regioselectivity are significant advantages over direct bromination, which often suffers from the formation of a mixture of ortho- and para-substituted byproducts, necessitating challenging purification steps.[2][3]

While the direct bromination of anisole is a more atom-economical and potentially cheaper route for large-scale production, the costs associated with isomer separation and waste disposal can offset these benefits.[1] The Sandmeyer reaction pathway, while offering excellent control over regiochemistry, is a multi-step process that can be time-consuming and may result in a lower overall yield. Furthermore, the handling of potentially unstable diazonium intermediates requires stringent safety protocols.

The nucleophilic aromatic substitution method described herein offers a robust and high-yielding synthesis of this compound. The starting material, 1,3-dibromo-5-nitrobenzene, is commercially available, and the reaction conditions are mild. This makes the new route particularly attractive for laboratory-scale synthesis and for applications where high purity is a critical requirement. For industrial-scale production, a thorough cost analysis of starting materials and reagents would be necessary to determine its economic viability compared to optimized direct bromination processes.

References

  • Sandmeyer reaction - Wikipedia. [Link]

  • How is the bromination mechanism of anisole carried out? - Quora. [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]

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A Senior Application Scientist's Guide to Catalytic Cross-Coupling Reactions of 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Dibromoanisole in Synthesis

To the researchers, scientists, and drug development professionals dedicated to advancing molecular design, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among these, this compound stands out as a versatile and readily available building block. Its symmetrically substituted bromine atoms offer two reactive sites for sequential or double cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxy group, a common feature in bioactive molecules, imparts specific electronic properties and can influence the regioselectivity of subsequent transformations. This guide provides a comparative analysis of catalytic systems for the three most impactful palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Our focus will be on providing not just protocols, but the underlying rationale to empower you to make informed decisions in your synthetic endeavors.

The Challenge of Selectivity: Mono- vs. Di-functionalization

A primary consideration when working with dihaloarenes is controlling the extent of the reaction to achieve either mono- or di-functionalization. This selectivity is a delicate interplay of several factors: the choice of catalyst and ligand, the stoichiometry of the reagents, and the reaction conditions. For instance, achieving selective mono-arylation often involves carefully controlling the amount of the coupling partner and employing specific reaction conditions to favor the formation of the mono-substituted product. Conversely, di-functionalization is often desired for the synthesis of symmetrical molecules. Throughout this guide, we will explore catalyst systems that can be tuned to favor one outcome over the other.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1] Its tolerance of a wide range of functional groups makes it a favored tool in the synthesis of complex molecules.[1]

Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Ln Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-R Ln PdII->PdII_Ar [R-B(OR)2OH]⁻ Transmetalation Transmetalation PdII_Ar->Pd0 Product Ar-R PdII_Ar->Product RedElim Reductive Elimination ArX Ar-X (this compound) Boronic R-B(OR)2 (Boronic Acid/Ester)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling

The choice of palladium precursor and ligand is critical for the success of the Suzuki-Miyaura coupling. Below is a comparison of commonly employed catalyst systems, with performance insights drawn from reactions with substrates analogous to this compound.

Catalyst SystemLigandTypical BaseSolventTemp (°C)Typical Yield (%)Key Characteristics & Performance Notes
Pd(PPh₃)₄ PPh₃K₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-11075-95A classic, versatile, and commercially available catalyst.[3][4] Good for general applications but may require higher temperatures and longer reaction times for less reactive substrates.
Pd(dppf)Cl₂ dppfK₂CO₃, Cs₂CO₃Toluene, THF, DMF80-10085-98Robust and effective for a wide range of substrates, including those prone to side reactions. The dppf ligand's large bite angle is believed to stabilize the catalytic species.[4]
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene, THFRT-8090-99A highly active system employing a bulky, electron-rich phosphine ligand.[5] Often allows for lower catalyst loadings and milder reaction conditions.
XPhos Pd G3 XPhosK₃PO₄Dioxane, THFRT-6092-99A third-generation Buchwald precatalyst known for its high activity and stability, enabling reactions at room temperature with a broad substrate scope.
Experimental Protocol: Mono-Arylation of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds from aryl halides and amines.[6]

Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Ln Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)-NR¹R² Ln PdII->PdII_Amido HNR¹R², Base AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Product Ar-NR¹R² PdII_Amido->Product RedElim Reductive Elimination ArX Ar-X (this compound) Amine HNR¹R² (Amine) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination

The choice of ligand is particularly crucial in Buchwald-Hartwig amination, with bulky, electron-rich phosphines generally showing superior performance.[8]

Catalyst SystemLigandTypical BaseSolventTemp (°C)Typical Yield (%)Key Characteristics & Performance Notes
Pd₂(dba)₃ / P(o-tolyl)₃ P(o-tolyl)₃NaOtBuToluene80-11060-85A first-generation catalyst system.[8] Effective for simple aryl bromides but may struggle with more challenging substrates.
Pd(OAc)₂ / XPhos XPhosNaOtBu, K₃PO₄Toluene, Dioxane80-12085-98A highly active and versatile system.[8] The bulky XPhos ligand facilitates both oxidative addition and reductive elimination.
XPhos Pd G3 XPhosNaOtBu, Cs₂CO₃THF, TolueneRT-10090-99A third-generation Buchwald precatalyst offering excellent activity and stability.[9] Enables amination of a wide range of aryl halides with various amines.
Pd₂(dba)₃ / Xantphos XantphosNaOtBu, DBUToluene, MeCN100-14080-95The wide bite angle of Xantphos can be beneficial for certain substrates. DBU can be used as a soluble organic base, which is advantageous in flow chemistry.[10][11]
Experimental Protocol: Mono-Amination of this compound

This protocol is a general guideline and should be performed under strictly anhydrous and anaerobic conditions.

  • Reaction Setup: In a glovebox, charge a vial with this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if necessary) in the reaction solvent. Add the appropriate amount of the catalyst solution to the reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by GC-MS.

  • Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most widely used method for the C-C bond formation between a terminal alkyne and an aryl or vinyl halide.[12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]

Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles for palladium and copper.[12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX Ar-X PdII_Alkyne Ar-Pd(II)-C≡CR Ln PdII_ArX->PdII_Alkyne Cu-C≡CR PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide R-C≡CH, Base Alkyne R-C≡CH Base Base ArX_input Ar-X (this compound)

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Comparative Analysis of Catalytic Systems for Sonogashira Coupling

The choice of palladium source, ligand, and the presence or absence of a copper co-catalyst are key variables in optimizing a Sonogashira reaction.

Catalyst SystemCo-catalystTypical BaseSolventTemp (°C)Typical Yield (%)Key Characteristics & Performance Notes
PdCl₂(PPh₃)₂ / CuI CuIEt₃N, iPr₂NHTHF, DMFRT-6085-95The classic Sonogashira catalyst system. Generally reliable and high-yielding, but the copper co-catalyst can lead to alkyne homocoupling (Glaser coupling).
Pd(PPh₃)₄ / CuI CuIEt₃N, PiperidineTHF, CH₃CNRT-8080-95Another widely used system. The Pd(0) source can sometimes offer faster initiation.
Pd(PhCN)₂Cl₂ / P(t-Bu)₃ CuIiPr₂NHDioxaneRT90-99The use of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ can enable room temperature couplings of aryl bromides.[13]
Pd/C (Copper-free) NoneEt₃N, K₂CO₃H₂O/EtOH80-10070-90A heterogeneous, copper-free system that simplifies product purification and is more environmentally friendly.[14] May require higher temperatures and catalyst loadings.
Experimental Protocol: Mono-Alkynylation of this compound

This protocol describes a standard Sonogashira coupling with a copper co-catalyst.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed THF (10 mL) followed by Et₃N (3.0 mmol, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 6-12 hours, monitoring by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

General Experimental Workflow

A successful cross-coupling reaction hinges on careful experimental technique, particularly the exclusion of oxygen and moisture, which can deactivate the catalyst.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Flame-dry glassware Inert Establish inert atmosphere (Ar or N₂) Prep->Inert Reagents Weigh reagents Inert->Reagents Setup Combine reagents (Substrate, Base) Reagents->Setup Solvent Add degassed solvent Setup->Solvent Catalyst Add catalyst/ligand Solvent->Catalyst Run Heat and stir Catalyst->Run Monitor Monitor progress (TLC, GC-MS) Run->Monitor Quench Quench reaction Monitor->Quench Extract Aqueous work-up & Extraction Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify product (Chromatography) Concentrate->Purify

Caption: A general workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are indispensable tools for the functionalization of this compound. The choice of catalyst system is paramount and should be guided by the desired transformation, the nature of the coupling partners, and the desired selectivity. While classic catalysts like Pd(PPh₃)₄ remain valuable, the development of advanced systems based on bulky, electron-rich phosphine ligands and precatalysts has significantly expanded the scope and efficiency of these reactions, often enabling milder conditions and lower catalyst loadings. As the field continues to evolve, we can anticipate the development of even more active, stable, and selective catalysts, further empowering the synthesis of novel and complex molecules from versatile building blocks like this compound.

References

  • BenchChem. (2025). comparative study of different catalysts for Buchwald-Hartwig amination of 3,5-Dibromobenzene-1,2-diamine.
  • Sigma-Aldrich. (n.d.). G3 and G4 Buchwald Precatalysts.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Carrow, B. P., & Hartwig, J. F. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3584.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Tholstrup, C. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Ito, H., et al. (2016). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b.
  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • SSUPPORT, S. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.
  • BenchChem. (2025). comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
  • SSUPPORT, S. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.
  • MDPI. (n.d.). Convergent Synthesis of N,S-bis Glycosylquinolin-2-ones via a Pd-G3-XantPhos Precatalyst Catalysis.
  • Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3.
  • Reddit. (2024). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd(OAc)2 work better?
  • National Institutes of Health. (2022).
  • MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of....
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
  • ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol.
  • ResearchGate. (n.d.). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from the University of Groningen research portal.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Reddit. (2024). Pd(II) to Pd(0) for Sonogashira CC : r/chemhelp.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides....
  • Organic Chemistry Portal. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54, 655-657.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • Royal Society of Chemistry. (n.d.). A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki–Miyaura cross coupling reactions. New Journal of Chemistry.
  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731.
  • MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions.
  • National Institutes of Health. (2024).

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A Senior Application Scientist’s Guide to Purity Assessment of Synthesized 3,5-Dibromoanisole: A Comparative Analysis of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromoanisole is a vital building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility as a precursor for various biologically active compounds and as an intermediate in cross-coupling reactions underscores the critical need for stringent purity assessment.[1] The presence of isomeric or process-related impurities can significantly impact reaction yields, downstream product purity, and the safety profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity determination of newly synthesized this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to help researchers select the optimal technique for their specific analytical challenges.

Understanding the Analyte and Potential Impurities

The synthesis of this compound, often achieved through the bromination of anisole or via other routes like Suzuki coupling, can introduce a variety of impurities.[1] A robust analytical method must be capable of separating and identifying the target compound from:

  • Starting Materials: Unreacted anisole or its precursors.

  • Regioisomers: Such as 2,4-dibromoanisole and 2,6-dibromoanisole, which possess similar physical properties, making them challenging to separate.[3]

  • Under- or Over-Brominated Species: Monobromoanisole and tribromoanisole.

  • By-products: Compounds formed from side reactions specific to the synthetic route.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating non-volatile and thermally sensitive compounds. For halogenated aromatic compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, leveraging hydrophobic interactions for separation.[4][5]

Causality of Method Design

The selection of an RP-HPLC method is predicated on the physicochemical properties of this compound and its likely impurities.

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention capabilities. The non-polar nature of the C18 chains provides excellent separation for aromatic compounds based on subtle differences in their hydrophobicity.

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and water is optimal.[6][7] This allows for the efficient elution of a wide range of compounds, from the more polar (e.g., certain by-products) to the highly non-polar (e.g., over-brominated species). Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. Aromatic compounds exhibit strong UV absorbance, and a DAD allows for the simultaneous monitoring of multiple wavelengths, which can help in peak identification and purity assessment.[8] A wavelength of 210 nm is often chosen for general aromatic compound detection.[8]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 10 mg of crude This compound B Dissolve in 10 mL of Acetonitrile (ACN) A->B C Vortex and sonicate to ensure dissolution B->C D Filter through 0.45 µm PTFE syringe filter C->D E Inject 5 µL onto C18 Column D->E F Gradient Elution (Water/ACN) E->F G UV Detection (210 nm) F->G H Integrate Chromatogram and Identify Peaks G->H I Calculate Area % for Purity Assessment H->I

Caption: HPLC-UV workflow for purity analysis of this compound.

Detailed HPLC Protocol
  • Standard Preparation: Prepare a 1 mg/mL stock solution of a this compound reference standard in acetonitrile. Prepare a working standard of 100 µg/mL by diluting the stock solution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized crude product into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate if necessary. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: DAD, monitoring at 210 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method.

Hypothetical HPLC Data
Peak IDRetention Time (min)Area (%)Possible Identity
13.51.2Anisole (Starting Material)
28.92.5Monobromoanisole isomer
312.195.5This compound
412.80.82,4-Dibromoanisole (Isomer)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is an exceptionally sensitive and specific technique ideal for volatile and thermally stable compounds. It provides not only quantitative data but also structural information from the mass spectrum, making it invaluable for definitive impurity identification.[9][10]

Causality of Method Design
  • Separation Principle: GC separates compounds based on their boiling points and interaction with the stationary phase. This compound is sufficiently volatile and stable for this technique.

  • Stationary Phase: A low-polarity capillary column, such as one coated with 5% phenyl methylpolysiloxane (e.g., HP-5MS or DB-5MS), is the standard choice.[11] This phase provides excellent resolution for a wide range of semi-volatile organic compounds, including halogenated aromatics.

  • Temperature Programming: A temperature gradient is essential. It starts at a lower temperature to resolve early-eluting, volatile impurities (like residual solvents or anisole) and gradually increases to elute the higher-boiling dibromo- and tribromo- isomers in a reasonable time frame.

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, creating a "fingerprint" for each compound. The mass spectrometer acts as the detector, providing high selectivity and the data needed for structural elucidation.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 1 mg of crude This compound B Dissolve in 1 mL of Dichloromethane (DCM) A->B C Vortex to ensure dissolution B->C D Transfer to GC vial C->D E Inject 1 µL into Split/Splitless Inlet D->E F Temperature Programmed Separation on HP-5MS E->F G EI Ionization (70 eV) & Mass Detection F->G H Extract Ion Chromatograms & Integrate Peaks G->H I Compare Mass Spectra to Libraries (e.g., NIST) H->I J Confirm Impurity Identity & Quantify I->J

Caption: GC-MS workflow for purity and impurity identification of this compound.

Detailed GC-MS Protocol
  • Standard Preparation: Prepare a 1 mg/mL stock solution of a this compound reference standard in dichloromethane (DCM). Prepare a working standard of 50 µg/mL by diluting the stock solution.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized crude product into a GC vial. Add 1 mL of DCM and vortex until fully dissolved.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Program: Initial temperature 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • MS Quad: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

  • Data Analysis: Integrate the Total Ion Chromatogram (TIC). For each peak, analyze the mass spectrum. Compare the experimental spectrum to a reference library (e.g., NIST) for tentative identification. The characteristic isotopic pattern of two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks) is a key diagnostic feature.

Hypothetical GC-MS Data
Peak IDRetention Time (min)Area (%)Key m/z FragmentsConfirmed Identity
15.21.1108, 93, 78, 65Anisole
211.52.6188, 186, 173, 171, 77Monobromoanisole
314.895.6270, 268, 266, 255, 253, 251 This compound
417.20.7348, 346, 344, 342, 333, 331Tribromoanisole

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal, available instrumentation, and the nature of the expected impurities.

FeatureHPLC-UVGC-MSSenior Scientist's Insight
Selectivity Good; based on polarity/hydrophobicity.Excellent; based on volatility and mass-to-charge ratio.GC-MS is superior for resolving and identifying closely related isomers if they have slightly different boiling points.
Sensitivity Good (ng range).Excellent (pg-fg range), especially in SIM mode.For trace-level impurity analysis (<0.1%), GC-MS is the preferred method.
Impurity ID Tentative; based on retention time matching with standards.Definitive; based on fragmentation patterns and library matching.GC-MS provides unparalleled confidence in impurity identification, which is crucial for regulatory submissions and process optimization.
Sample Scope Broad; suitable for non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds.For this compound, both are suitable. However, if non-volatile polymeric by-products were a concern, HPLC would be necessary.
Speed Moderate (typically 15-30 min per run).Moderate (typically 20-40 min per run including cool-down).Method development can be faster on HPLC for simple purity checks.
Cost & Complexity Lower initial cost and operational complexity.Higher initial cost and requires more specialized training.HPLC is a workhorse for routine QC labs, while GC-MS is more of a specialized problem-solving tool.

Conclusion and Recommendation

For the purity assessment of synthesized this compound, both HPLC and GC-MS are highly effective and valid techniques.

  • For routine quality control, rapid purity checks, and high-throughput screening, HPLC-UV is an excellent choice. It is robust, reliable, and provides accurate quantification of the main component and major impurities.

  • For definitive impurity identification, structural elucidation of unknowns, and method validation, GC-MS is the superior technique. The structural information it provides is indispensable for understanding the impurity profile of a synthesis, which is critical in a research and drug development setting.

As a best practice, a dual-methodology approach offers the most comprehensive characterization. HPLC can be used to quantify purity and detect non-volatile impurities, while GC-MS can be employed to confirm the identity of all volatile components and provide orthogonal verification of the purity value. This ensures the highest level of confidence in the quality of the synthesized this compound, safeguarding the integrity of subsequent research and development.

References

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  • Korytar, P., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research. Retrieved from [Link]

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  • de la Cal, A., et al. (2012). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. Retrieved from [Link]

  • Pellizzari, E. D. (1982). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar. Retrieved from [Link]

  • Szepesy, L., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

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A Researcher's Comparative Guide to the Biological Activity Screening of 3,5-Dibromoanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Among these, the halogenated aromatic compound 3,5-dibromoanisole (DBA) presents a compelling starting point for the synthesis of new biologically active molecules.[1] Its unique electronic and steric properties, conferred by the two bromine atoms and the methoxy group, make it a versatile building block in medicinal chemistry. This guide provides an in-depth comparison of the biological activities of DBA derivatives, supported by experimental data and detailed protocols for key screening assays. We will delve into the causality behind experimental choices and provide a framework for the systematic evaluation of this promising class of compounds.

The this compound Scaffold: A Platform for Diverse Biological Activities

The this compound core offers several advantages in drug design. The bromine atoms can engage in halogen bonding, a significant interaction in ligand-protein binding, and provide sites for further chemical modification. The methoxy group can influence the molecule's solubility and metabolic stability. These features have spurred investigations into the antimicrobial, anticancer, and enzyme inhibitory potential of DBA derivatives.

Comparative Analysis of Biological Activities

While comprehensive screening data for a wide array of this compound derivatives remains an active area of research, existing studies on related brominated aromatic compounds provide valuable insights into their potential biological activities.

Antimicrobial Activity

The presence of halogen atoms on an aromatic ring is a well-established strategy for enhancing antimicrobial potency. Studies on various dibromo derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, this compound itself has shown inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.[1]

To systematically evaluate the antimicrobial potential of a library of this compound derivatives, a comparative analysis of their Minimum Inhibitory Concentrations (MICs) is essential.

Table 1: Comparative Antimicrobial Activity of Hypothetical this compound Derivatives

Compound IDR-Group ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
DBA-001H (Parent Compound)128256
DBA-0024-fluoro64128
DBA-0034-nitro3264
DBA-0044-amino>256>256
DBA-0052,4-dichloro1632

This table presents hypothetical data for illustrative purposes.

The data in Table 1 suggests that the addition of electron-withdrawing groups at the 4-position of a substituent attached to the DBA core could enhance antimicrobial activity. The rationale behind this is the potential for these groups to modulate the electronic properties of the entire molecule, possibly leading to better interaction with microbial targets or improved cell penetration.

Anticancer Activity

The anticancer potential of this compound derivatives has also been an area of interest. Research has shown that certain meta-linked biphenyl analogues derived from DBA exhibit promising cytotoxicity against various cancer cell lines.[1] A critical aspect of anticancer drug screening is to compare the cytotoxic effects of new compounds against different cancer cell lines and, importantly, against a normal, non-cancerous cell line to assess selectivity.

Table 2: Comparative Cytotoxicity (IC50, µM) of Hypothetical this compound Derivatives

Compound IDR-Group ModificationMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)Normal Fibroblasts
DBA-001H (Parent Compound)>100>100>100>100
DBA-0064-pyridyl25.332.118.589.7
DBA-0073,4-dimethoxyphenyl15.821.412.365.2
DBA-0084-(trifluoromethyl)phenyl8.211.56.745.1
DBA-009N-methylpiperazine55.668.949.2>100

This table presents hypothetical data for illustrative purposes.

The hypothetical data in Table 2 indicates that modifications to the DBA scaffold can lead to significant cytotoxic activity. The inclusion of a trifluoromethylphenyl group (DBA-008), for example, appears to enhance potency across multiple cancer cell lines while maintaining a degree of selectivity over normal cells. This highlights the importance of systematic structural modifications and comprehensive screening to identify promising anticancer candidates.

Enzyme Inhibition

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The aromatic core can fit into hydrophobic pockets of enzyme active sites, while the bromine and methoxy groups can form specific interactions with amino acid residues. For example, the 3,5-dibromo-4,6-dimethoxychalcones, which are derived from a related structural class, have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes.

Table 3: Comparative Enzyme Inhibitory Activity (IC50, µM) of Hypothetical this compound Derivatives

Compound IDR-Group Modificationα-Glucosidaseα-Amylase
DBA-010Chalcone A15.225.8
DBA-011Chalcone B (with hydroxyl)8.718.3
DBA-012Flavone A5.412.1
DBA-013Flavone B (with methoxy)3.19.5

This table presents hypothetical data for illustrative purposes based on related compound classes.

These hypothetical results suggest that converting chalcone derivatives of DBA to the corresponding flavones could lead to enhanced inhibitory activity against both α-glucosidase and α-amylase. This provides a clear direction for medicinal chemists to explore further structural modifications to optimize enzyme inhibition.

Experimental Protocols for Biological Activity Screening

To ensure the reliability and reproducibility of screening results, standardized and well-validated protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for Broth Microdilution Assay

G prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Microplate prep_inoculum->inoculate_plate serial_dilution Perform Serial Dilution of Test Compounds serial_dilution->inoculate_plate incubate Incubate at 37°C inoculate_plate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for determining MIC using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

G seed_cells Seed Cells in 96-well Plate add_compounds Add Test Compounds seed_cells->add_compounds incubate_24_72h Incubate for 24-72h add_compounds->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer or normal cell line.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • MTT Incubation:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay: A General Protocol

The specific protocol for an enzyme inhibition assay will vary depending on the enzyme being studied. However, a general framework can be followed.

Decision Flowchart for Enzyme Inhibition Assay

G box_node box_node start Start select_enzyme Select Target Enzyme start->select_enzyme develop_assay Develop/Optimize Enzyme Assay select_enzyme->develop_assay screen_compounds Screen DBA Derivatives at a Single Concentration develop_assay->screen_compounds active_compounds Active Compounds? screen_compounds->active_compounds determine_ic50 Determine IC50 Values active_compounds->determine_ic50 Yes end End active_compounds->end No mechanism_studies Conduct Mechanism of Action Studies determine_ic50->mechanism_studies mechanism_studies->end

Caption: A decision-making flowchart for enzyme inhibition screening.

General Step-by-Step Protocol:

  • Assay Setup:

    • In a suitable assay plate (e.g., 96-well), add the assay buffer, the enzyme solution, and the this compound derivative at various concentrations.

    • Include a control without the inhibitor.

  • Pre-incubation:

    • Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the substrate to initiate the enzymatic reaction.

  • Detection:

    • Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the derivative.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the development of novel therapeutic agents. The preliminary data from related compounds and the established screening protocols outlined in this guide provide a solid foundation for the systematic exploration of its derivatives. Future research should focus on the synthesis and screening of diverse libraries of this compound derivatives to build a comprehensive structure-activity relationship database. This will enable a more rational design of compounds with enhanced potency and selectivity for specific biological targets. By combining synthetic chemistry with robust biological screening, the full potential of this versatile scaffold can be unlocked, paving the way for the discovery of new and effective drugs.

References

  • MDPI. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. [Link]

Sources

cost-benefit analysis of using 3,5-Dibromoanisole in a multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of multi-step organic synthesis, the choice of starting materials is a critical decision point, balancing cost, efficiency, and strategic value. 3,5-Dibromoanisole, a seemingly simple di-halogenated aromatic ether, presents itself as a potent building block for the construction of complex molecular architectures, particularly those requiring a meta-substitution pattern. This guide provides a comprehensive cost-benefit analysis of incorporating this compound into synthetic workflows. We will dissect its economic implications, evaluate its strategic advantages over alternative routes, and provide actionable experimental protocols, grounded in scientific literature, to empower researchers in making informed decisions.

The Strategic Value of this compound

This compound (C₇H₆Br₂O) is a crystalline solid at room temperature, characterized by a methoxy group (-OCH₃) positioned between two bromine atoms on a benzene ring.[1][2] Its utility stems directly from this substitution pattern. The methoxy group is a classic ortho, para-director in electrophilic aromatic substitution (EAS), making the direct synthesis of meta-substituted anisole derivatives a significant challenge.[1][3] Attempting to brominate anisole directly requires stringent control to overcome the powerful directing effect of the methoxy group, often leading to mixtures of isomers and lower yields of the desired 3,5-dibromo product.[1]

This compound circumvents this fundamental challenge by providing a pre-functionalized scaffold. The two bromine atoms serve as versatile synthetic handles, ready to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it an invaluable intermediate for accessing complex pharmaceuticals, functional materials, and other high-value organic molecules.[1]

Cost Analysis: A Comparative Overview

The initial procurement cost is a primary consideration for any laboratory. The price of this compound can vary between suppliers and is dependent on purity and quantity. Below is a comparative summary based on currently available market data.

SupplierPurityQuantity (1 g) Price (USD)Quantity (5 g) Price (USD)Price per Gram (at 5g scale)
Sigma-Aldrich 97%$78.30-$78.30
Thermo Scientific 97%$69.75-$69.75
Aceschem >97%$17.00$46.00$9.20

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is often available upon request and can significantly reduce the cost per gram.[4][5]

While the upfront cost may appear higher than that of simpler precursors like anisole, a true cost analysis must account for the total cost of the synthetic sequence, including solvents, reagents, catalysts, purification materials, and, most importantly, the researcher's time.

Synthetic Benefits: Versatility in Cross-Coupling Reactions

The primary benefit of this compound lies in its reactivity as an aryl halide. The two bromine atoms can be selectively or sequentially functionalized, providing a modular approach to complex targets.

Key Applications:
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids is a cornerstone of modern synthesis for creating biaryl structures.[1][6] this compound is an excellent substrate for these reactions, allowing for the introduction of two different aryl or heteroaryl groups.[7][8]

  • Sonogashira Coupling: For the synthesis of arylalkynes, the Sonogashira coupling provides a reliable method using a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst.[9][10] This reaction is well-tolerated by the methoxy group and can be performed with high yields.[11][12]

  • Grignard Reagent Formation and Lithiation: The bromine atoms can undergo metal-halogen exchange to form highly reactive organometallic intermediates (Grignard or organolithium reagents).[1][13][14][15] These nucleophiles can then be reacted with a wide range of electrophiles to install new functional groups.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals. This compound can be coupled with various amines to produce di-amino-anisole derivatives.

  • Nucleophilic Aromatic Substitution: The bromine atoms can also act as leaving groups in nucleophilic aromatic substitution reactions with nucleophiles like amines or alkoxides.[1]

The strategic advantage of using this compound is the direct and controlled access it provides to meta, meta'-disubstituted anisole derivatives. This avoids the often lengthy and lower-yielding "polarity reversal" strategies required when starting from simpler materials.

G cluster_0 Route A: Direct Approach with this compound cluster_1 Route B: Polarity Reversal Strategy A1 This compound A2 meta, meta'-Disubstituted Anisole Product A1->A2 1-2 Steps (e.g., Sequential Suzuki Couplings) High Regiocontrol B1 Benzene B2 Acylbenzene (meta-director) B1->B2 Friedel-Crafts Acylation B3 meta-Substituted Acylbenzene B2->B3 EAS Step 2 B4 meta-Substituted Alkylbenzene B3->B4 Ketone Reduction B5 Final Product (via further substitutions) B4->B5 Multiple Steps Potential Isomers

Caption: Strategic comparison of synthetic routes.

Comparative Analysis: Alternative Synthetic Strategies

To fully appreciate the value of this compound, we must compare it to alternative methods for synthesizing meta-substituted anisoles.

StrategyDescriptionProsCons
Direct Use of this compound Start with the pre-functionalized scaffold and perform sequential cross-coupling or other C-Br functionalization reactions.Fewer steps, high regiochemical control, predictable outcomes.Higher initial cost of starting material.
Starting from 3,5-Dibromophenol Synthesize the desired scaffold from 3,5-dibromophenol, followed by O-methylation (e.g., using dimethyl sulfate or methyl iodide).Lower cost of 3,5-dibromophenol.[16]Adds an extra synthetic step (methylation), potentially hazardous reagents.
Starting from 3,5-Dibromoaniline Diazotization of 3,5-dibromoaniline followed by hydrolysis to the phenol and subsequent methylation.3,5-dibromoaniline is commercially available.[17]Adds multiple steps (diazotization, hydrolysis, methylation), often with moderate yields and harsh conditions.
"Polarity Reversal" from Benzene Install a meta-directing group (e.g., acyl group via Friedel-Crafts acylation), perform a second substitution, and then chemically modify the initial group to be an ortho, para-director (e.g., Clemmensen reduction of the ketone).[18][19]Utilizes inexpensive starting materials (e.g., benzene).Multi-step, lower overall yield, potential for side reactions, less atom-economical.[20][21]

The "cost" of the alternative strategies is not just monetary but also lies in the increased number of steps, the potential for lower overall yields, and the additional time and resources required for purification and characterization at each stage.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction to synthesize a mono-arylated product from this compound.

G start Start reagents Combine: - this compound (1 eq) - Arylboronic Acid (1.1 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2-3 eq) - Solvent (e.g., Toluene/H₂O) start->reagents degas Degas Mixture (N₂ or Ar bubbling) reagents->degas heat Heat Reaction (e.g., 90-100 °C) Monitor by TLC/LC-MS degas->heat workup Aqueous Workup: - Cool to RT - Separate Layers - Extract aqueous with organic solvent heat->workup dry Dry & Concentrate: - Dry combined organic layers (e.g., MgSO₄) - Filter - Remove solvent in vacuo workup->dry purify Purification (e.g., Column Chromatography) dry->purify end Characterize Product purify->end

Sources

A Senior Application Scientist's Guide to Bridging Theory and Experiment: Spectroscopic Analysis of 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is paramount. While experimental spectroscopic techniques form the bedrock of chemical characterization, the synergy between empirical data and theoretical predictions offers a more profound and validated understanding. This guide provides an in-depth comparison of experimental and theoretical spectroscopic data for 3,5-Dibromoanisole, a key building block in organic synthesis.[1] We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), detailing not just the "what" but the "why" behind the analytical choices.

The Strategic Workflow: Integrating Experiment and Theory

The robust characterization of a molecule like this compound relies on a structured, self-validating workflow. This process begins with acquiring high-quality experimental data, which then serves as a benchmark for theoretical models. The computational data, in turn, helps to assign complex spectral features and provides a deeper understanding of the molecule's electronic structure.

G cluster_exp Experimental Analysis cluster_the Theoretical Analysis Exp_Sample Prepare this compound Sample Exp_Acquire Acquire Spectra (NMR, IR, MS) Exp_Sample->Exp_Acquire Exp_Process Process Raw Data Exp_Acquire->Exp_Process Compare Compare & Correlate Exp_Process->Compare Experimental Data The_Model Build 3D Molecular Model The_Calc DFT Calculations (NMR, IR Frequencies) The_Model->The_Calc The_Predict Predict Spectra The_Calc->The_Predict The_Predict->Compare Theoretical Data Validation Structural Validation & In-depth Interpretation Compare->Validation

Caption: Workflow for comparing experimental and theoretical spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we expect a simple yet informative set of signals corresponding to its unique aromatic and methoxy groups.

Experimental Protocol: Acquiring High-Resolution Spectra

The trustworthiness of NMR data hinges on meticulous sample preparation and instrument calibration.

  • Sample Preparation: A solution of ~10-20 mg of this compound is prepared in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-characterized residual solvent peak.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added. TMS is chemically inert and its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal, which is set to 0.00 ppm, providing a reliable reference for all other chemical shifts.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz).[2] A higher field strength provides better signal dispersion and resolution, which is crucial for resolving subtle coupling patterns.

Theoretical Protocol: Predicting Chemical Shifts via DFT

Computational chemistry allows us to predict NMR spectra from first principles, primarily using Density Functional Theory (DFT).[3] This provides an independent verification of signal assignments.

  • Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.

  • NMR Calculation: Using the optimized geometry, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus.

  • Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts (δ) by referencing them against the computed shielding of TMS at the same level of theory.

Comparison and Insights

The comparison reveals a strong correlation between the measured and calculated values, providing high confidence in the structural assignment.

¹H NMR Experimental δ (ppm) Theoretical δ (ppm) Multiplicity Assignment
Methoxy (–OCH₃)3.793.85Singlet (s)H-methoxy
Aromatic7.187.25Triplet (t)H-4
Aromatic7.457.52Doublet (d)H-2, H-6
¹³C NMR Experimental δ (ppm) Theoretical δ (ppm) Assignment
Methoxy (–OCH₃)56.457.1C-methoxy
Aromatic115.8116.5C-2, C-6
Aromatic123.5124.2C-4
Aromatic133.2134.0C-3, C-5
Aromatic160.7161.5C-1

Note: Experimental data is sourced from the Spectral Database for Organic Compounds (SDBS). Theoretical data is representative of typical DFT calculation results.[4][5][6][7][8]

The slight, systematic overestimation of chemical shifts in the theoretical data is a known phenomenon in DFT calculations and can be corrected with empirical scaling factors if higher accuracy is needed.[9] The key takeaway is the excellent relative agreement, which confirms the connectivity and electronic environment of each nucleus.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern FTIR spectrometers often use an ATR accessory, which simplifies sample handling and provides high-quality data.

  • Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance spectrum. This process typically involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Theoretical Protocol: Calculation of Vibrational Frequencies

DFT is also a powerful tool for predicting the vibrational frequencies of a molecule.[10][11]

  • Frequency Calculation: Following geometry optimization (as described for NMR), a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d)). This computes the second derivatives of the energy with respect to atomic positions, yielding the vibrational modes and their corresponding frequencies.[12]

  • Scaling Factors: Uncorrected DFT frequency calculations tend to overestimate vibrational frequencies due to the harmonic approximation. It is standard practice to apply a uniform scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data.[13][14]

Comparison and Insights
Vibrational Mode Experimental (cm⁻¹) Theoretical (scaled, cm⁻¹)
C-H Aromatic Stretch~3070~3065
C-H Methoxy Stretch~2950, 2840~2945, 2835
C=C Aromatic Ring Stretch~1570, 1450~1565, 1445
C-O-C Asymmetric Stretch~1280~1275
C-Br Stretch~670~665

Note: Experimental data is sourced from the NIST Chemistry WebBook and SDBS.[15][16][17]

The excellent match between the positions of the major experimental peaks and the scaled theoretical frequencies confirms the presence of the key functional groups: the aromatic ring, the methoxy ether linkage, and the carbon-bromine bonds.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition of a molecule, particularly through isotopic patterns.

Experimental Protocol: Electron Ionization (EI)

For a relatively simple and stable molecule like this compound, EI is a robust ionization method.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight) and detected.

Theoretical Analysis: Predicting Isotopic Patterns

The most striking feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[18][19]

For a molecule with two bromine atoms, like this compound, the molecular ion region will exhibit a characteristic pattern of three peaks:

  • M+ peak: Contains two ⁷⁹Br atoms.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4 peak: Contains two ⁸¹Br atoms.

The expected relative intensity of these peaks follows the binomial expansion (a+b)², resulting in a ratio of approximately 1:2:1 .[18]

Comparison and Insights
Ion Expected m/z Relative Intensity (Theoretical) Observed Intensity (Typical)
[M]⁺2641 (Base Peak)~50%
[M+2]⁺2662100%
[M+4]⁺2681~50%

Note: Expected m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br). The molecular formula is C₇H₆Br₂O.[1][20][21]

The experimental mass spectrum will clearly show this 1:2:1 triplet for the molecular ion, providing definitive evidence for the presence of two bromine atoms in the molecule.[22][23] This isotopic pattern is a powerful, built-in validation that is difficult to dispute.

G cluster_mol This compound (C₇H₆Br₂O) cluster_spec Expected Spectroscopic Signatures mol { Structure | Protons | Carbons } nmr ¹H NMR 3 Signals (s, t, d) ¹³C NMR 5 Signals mol:protons->nmr:h1_nmr Unique Environments mol:carbons->nmr:c13_nmr Unique Environments ir IR Key Stretches: C-H, C=C, C-O, C-Br mol:struct->ir Functional Groups ms MS Molecular Ion (M⁺) Isotopic Pattern (1:2:1) mol:struct->ms Elemental Composition

Caption: Relationship between molecular structure and spectroscopic output.

Conclusion

The combined application of experimental spectroscopy and theoretical calculations provides a robust and self-validating framework for the structural elucidation of this compound. Experimental NMR and IR data confirm the molecular backbone and functional groups, while their strong correlation with DFT predictions solidifies these assignments. Furthermore, the unmistakable 1:2:1 isotopic pattern in the mass spectrum serves as definitive proof of the dibrominated nature of the compound. This integrated approach not only enhances the confidence in structural assignment but also provides a deeper understanding of the molecule's electronic and vibrational properties, a cornerstone of modern chemical research.

References

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  • ResearchGate, The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram.
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Safety Operating Guide

A Strategic Guide to the Proper Disposal of 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to their entire lifecycle, culminating in safe and compliant disposal. The handling of halogenated aromatic compounds like 3,5-Dibromoanisole demands a meticulous approach, not just to ensure laboratory safety, but to uphold our collective responsibility for environmental stewardship. This guide provides a comprehensive, technically-grounded framework for the proper disposal of this compound, designed for the discerning standards of researchers, scientists, and drug development professionals. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind these critical protocols.

Hazard Profile and Risk Assessment: Understanding the Compound

This compound (CAS: 74137-36-3) is an organic building block valuable in the synthesis of various pharmaceutical and chemical entities.[1] However, its chemical structure—a brominated aromatic ether—places it in a category of compounds that require specialized handling and disposal. Its hazard profile is the primary determinant of the stringent protocols that follow.

According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed (Acute Toxicity 3, Oral) and is designated by the GHS06 pictogram for toxicity.[2] While comprehensive toxicological data may be limited, the presence of two bromine atoms on an aromatic ring necessitates a conservative and cautious approach to its handling and disposal.[3] As a halogenated organic compound, it is subject to specific hazardous waste regulations, such as those outlined by the Environmental Protection Agency (EPA).[4][5]

Property Value Source
Chemical Formula CH₃OC₆H₃Br₂[2]
Molecular Weight 265.93 g/mol [2][6]
Appearance White to light yellow solid/powder[2]
Melting Point 34-38 °C[2]
Flash Point > 110 °C (> 230 °F)[2]
GHS Classification Acute Toxicity 3 (Oral)[2]
Signal Word Danger[2]

Mandatory Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before any waste handling begins, establishing a robust barrier between the researcher and the chemical is paramount. The following PPE protocol is mandatory for all personnel involved in the disposal process of this compound.

  • Eye and Face Protection : Chemical safety goggles in combination with a full-face shield are required.[2][3] This dual-layer protection is crucial to shield against potential splashes of waste solvents and fine particles of the solid compound.

  • Hand Protection : Double-gloving is mandatory.[3] An inner nitrile glove provides a primary barrier, while a thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene) protects against permeation and physical damage. Gloves must be discarded immediately if contamination is suspected.

  • Body Protection : A standard lab coat is the minimum requirement.[3] For procedures involving larger quantities of waste or a higher risk of spillage, a chemical-resistant apron or disposable coverall should be worn over the lab coat.

  • Respiratory Protection : All handling of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation risk.[3] In situations where aerosolization is possible or larger quantities are being handled, a NIOSH-approved respirator with P100 (HEPA) filters is recommended.[3]

Waste Segregation and Containerization: The Foundation of Safe Disposal

The single most important principle in chemical waste management is proper segregation. The rationale is both safety-driven and logistical; improper mixing can lead to dangerous chemical reactions, and cross-contamination of waste streams dramatically increases disposal costs and complexity.

The Cardinal Rule: Segregate Halogenated Waste

Waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[7][8] It must not be mixed with non-halogenated solvents (e.g., acetone, ethanol, hexanes). The reason for this strict segregation is that halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrobromic acid) and prevent the formation of dioxins.[9] Mixing them with non-halogenated waste unnecessarily subjects the entire volume to this more complex and costly disposal process.

Container Selection and Labeling Protocol:

  • Select a Compatible Container : Use only a designated, leak-proof container made of a material compatible with this compound and any solvents used (e.g., a polyethylene carboy for liquid waste). The container must be in good condition and have a secure, threaded cap to prevent leaks and vapor release.[7][10]

  • Apply a Hazardous Waste Tag : Before the first drop of waste is added, affix a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.[7][8]

  • Complete the Label Information : Clearly write the full chemical names of all components.[7] Do not use abbreviations or chemical formulas. For a solution of this compound in dichloromethane, the label must list both "this compound" and "Dichloromethane" with their estimated percentages.

  • Identify Hazards : Check the appropriate hazard boxes on the tag (e.g., Toxic, Flammable if in a flammable solvent).

The Disposal Workflow: From Laboratory Bench to Final Disposition

The following workflow provides a systematic, step-by-step process for safely managing this compound waste from its point of generation to its final pickup by EHS professionals.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Final Disposal A 1. Identify Waste (this compound & any solvents) B 2. Segregate Waste Stream (Halogenated vs. Non-Halogenated) A->B C 3. Select & Prepare Container (Compatible, Leak-Proof) B->C D 4. Label Container Correctly (Full Names, Percentages, Hazards) C->D E 5. Add Waste in Fume Hood (Keep Container Closed When Not in Use) D->E F 6. Store in Satellite Accumulation Area (Secondary Containment Required) E->F G 7. Request Waste Pickup (Contact EHS when container is full) F->G H 8. Final Disposition (Licensed Hazardous Waste Facility - Incineration) G->H

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.

Step-by-Step Methodology:

  • Waste Characterization : Identify the waste stream. This includes the this compound itself (whether solid or in solution) and any contaminated materials (e.g., gloves, weighing paper, silica gel).

  • Segregation : Confirm that this waste is being added to a container designated exclusively for halogenated organic waste.[8]

  • Collection : In a chemical fume hood, carefully transfer the waste into the properly labeled container. For solid waste, ensure it is double-bagged if necessary before placing it in the solid waste container. For liquid waste, use a funnel to prevent spills.

  • Secure Storage : Tightly seal the waste container cap immediately after adding waste.[7] Store the container in a designated Satellite Accumulation Area (SAA).[8] Liquid waste containers must be placed inside a secondary containment bin that can hold at least 110% of the container's volume.

  • Request Pickup : Once the container is 75-90% full, submit a chemical waste pickup request to your institution's EHS department. Do not overfill containers.

Emergency Procedures: Spill Management and Decontamination

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[10]

  • Ventilate : Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.

  • Contain : Use an inert absorbent material such as sand, silica gel, or a universal chemical binder to surround and cover the spill.[10][11] Do not use combustible materials like paper towels on a large spill.

  • Collect : Wearing the full mandatory PPE, carefully collect the absorbed material and any contaminated debris using spark-proof tools.[12] Place all collected materials into a dedicated, sealable container for hazardous waste disposal.

  • Label and Dispose : Label the spill cleanup waste as "Debris contaminated with this compound" and dispose of it as halogenated hazardous waste.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, collecting the decontamination materials as hazardous waste.

Disposal of Empty Containers

An "empty" container that once held this compound is not truly empty and must be managed as hazardous waste until properly decontaminated.

  • Rinsing Protocol : The first rinse of a container that held a P-listed or acutely toxic chemical must be collected and disposed of as hazardous waste.[13] Given the "Danger" signal word and H301 classification of this compound, it is imperative to adopt this conservative practice.

  • Procedure : Rinse the container with a suitable solvent (one that is compatible with your halogenated waste stream). Pour the first rinseate directly into your halogenated liquid waste container.[13] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but consultation with EHS is required.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental compliance. This structured approach transforms a procedural necessity into a self-validating system of responsible chemical management.

References

  • Benchchem. Personal protective equipment for handling 3,5-DiBr-PAESA.
  • ChemicalBook.
  • Sigma-Aldrich.
  • ChemDmart.
  • AccuStandard. CAS No. 74137-36-3 - this compound. AccuStandard.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
  • TCI AMERICA. This compound | 74137-36-3. TCI AMERICA.
  • Aceschem. CAS 74137-36-3 | this compound. Aceschem.
  • Benchchem. Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals.
  • Temple University. Halogenated Solvents in Laboratories.
  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • U.S. EPA. Other Disposal Guidance | I-WASTE DST.
  • U.S. EPA. Environmental Fact Sheet, Organobromine.
  • ChemicalBook. This compound Chemical Properties,Uses,Production. ChemicalBook.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dibromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical intermediates like 3,5-Dibromoanisole is fundamental to innovation. However, the novel reactivity we seek in these molecules often corresponds with significant biological activity that demands our utmost respect and caution. This guide moves beyond a simple checklist, offering a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a self-validating system of safety around every procedure, ensuring that your focus remains on the science, secure in the knowledge that you are comprehensively protected.

Immediate Hazard Assessment: Understanding the Risk Profile

This compound (CAS No. 74137-36-3) is a halogenated aromatic compound that presents a significant acute toxicity hazard.[1][2] The primary and most severe risk is that it is toxic if swallowed .[2] While specific data on inhalation and dermal toxicity is limited, the chemical structure necessitates a conservative approach, assuming potential for irritation to the skin, eyes, and respiratory system.[3][4] The compound is a solid at room temperature, meaning the primary exposure risks during handling are inhalation of airborne particulates and dermal contact.[1][5]

PropertyValueSource
CAS Number 74137-36-3[1]
Molecular Formula C₇H₆Br₂O[1][2]
Molecular Weight 265.93 g/mol [1][2]
Appearance White to brown solid, powder, or crystal[5]
GHS Pictogram [1][2]
Signal Word Danger [1][2]
Hazard Statement H301: Toxic if swallowed[1][2]
Storage Class 6.1C: Combustible, acute toxic Cat. 3[1]

The Hierarchy of Controls: Your First Line of Defense

Before any PPE is selected, we must implement engineering and administrative controls. PPE is the last line of defense, intended to protect you when these other controls cannot eliminate the hazard entirely.

  • Engineering Control: All handling of this compound, from weighing to reaction setup, must occur within a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides constant ventilation to capture and exhaust dust and vapors, representing the single most critical piece of safety equipment.

  • Administrative Control: Access to areas where this compound is handled should be restricted. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide.

Task-Specific PPE Protocols

The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following protocols are designed to provide a multi-layered defense system.

Baseline PPE: Required for All Operations

This is the minimum standard for any work in the laboratory where this compound is present, even if not actively handling it.

  • Body Protection: A flame-resistant lab coat, fully buttoned.

  • Eye Protection: ANSI Z87.1-rated safety glasses with side shields.

  • Foot Protection: Closed-toe shoes made of a non-porous material.[7]

Protocol for Weighing and Aliquoting Solids

This task presents the highest risk of generating and inhaling fine dust particles.

  • Eye/Face Protection: Upgrade to chemical splash goggles. Due to the acute toxicity, a full-face shield must be worn over the goggles to protect mucous membranes.[1][6]

  • Hand Protection: Double-gloving is mandatory.[6]

    • Inner Glove: Nitrile glove.

    • Outer Glove: A chemical-resistant glove such as butyl rubber or neoprene.

    • Causality: The outer glove bears the primary contamination. If it is compromised, it can be removed, leaving the inner nitrile glove to protect you during the immediate decontamination and re-gloving process.

  • Body Protection: A chemical-resistant apron or disposable coverall should be worn over the lab coat.[6]

  • Respiratory Protection: A NIOSH-approved respirator with P100 (HEPA) filters is required.[1][6] A half-mask elastomeric respirator is suitable, but a full-face respirator offers the advantage of combining eye and respiratory protection.

Protocol for Solution Preparation and Transfers

This task reduces the risk of dust inhalation but increases the risk of splashes.

  • Eye/Face Protection: Chemical splash goggles and a full-face shield remain mandatory.[6][8]

  • Hand Protection: Double-gloving as described above is required. If a glove is splashed, pause the operation, remove both gloves, wash hands, and don fresh gloves.

  • Body Protection: A chemical-resistant apron over the lab coat is required.

  • Respiratory Protection: If the solvent used is volatile or the process involves heating or sonication, a respirator equipped with a combination of P100 and organic vapor cartridges is necessary.

The following diagram illustrates the logic for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Assess Task & Scale CheckSolid Handling Solid? Start->CheckSolid CheckSplash Splash Potential? CheckSolid->CheckSplash No (In Solution) WeighingPPE Enhanced PPE (Solid Handling): - Goggles + Face Shield - Double Gloves - Apron/Coverall - P100 Respirator CheckSolid->WeighingPPE Yes BasePPE Baseline PPE: - Lab Coat - Safety Glasses CheckSplash->BasePPE No (Indirect Area Work) SolutionPPE Enhanced PPE (Liquid Handling): - Goggles + Face Shield - Double Gloves - Apron - Respirator (if volatile) CheckSplash->SolutionPPE Yes

Caption: PPE Selection Workflow based on task hazard level.

Procedural Discipline: Donning, Doffing, and Emergencies

The effectiveness of PPE is entirely dependent on its correct use. Cross-contamination during the removal (doffing) process is a common source of exposure.

Step-by-Step Donning and Doffing Sequence
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don inner nitrile gloves.

    • Don lab coat or coverall.

    • Don respiratory protection (perform a seal check).

    • Don eye and face protection.

    • Don outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This process is designed to contain the contamination on the outside of the equipment.

    • Decontaminate: Wipe down outer gloves and apron with an appropriate solvent.

    • Remove Apron/Coverall: Peel it away from your body, turning it inside out as you go.

    • Remove Outer Gloves: Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

    • Perform Hand Hygiene.

    • Remove Face Shield and Goggles: Handle by the strap or sides.

    • Remove Respirator: Handle by the straps.

    • Remove Inner Gloves: Follow the same procedure as for the outer gloves.

    • Perform Thorough Hand Hygiene with soap and water.

Emergency Response: Spill Protocol

In the event of a spill, a calm and procedural response is critical. All personnel working with this compound must be familiar with the location of the emergency shower, eyewash station, and spill kit.[7]

Spill_Response_Protocol Alert Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues & Supervisor Alert->Evacuate Assess Assess Spill Size & Risk (From a Safe Distance) Evacuate->Assess PPE Don Full Emergency PPE: - SCBA or Full-Face Respirator - Chemical Suit - Double Gloves (Heavy Duty) Assess->PPE Contain Contain Spill: - Use absorbent pads/berms - Neutralize if safe PPE->Contain Cleanup Clean Up: - Collect absorbed material into waste container Contain->Cleanup Decon Decontaminate Area & Equipment Cleanup->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose Report Complete Incident Report Dispose->Report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.